Dulcite-13C
Description
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Properties
Molecular Formula |
C6H14O6 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
(2R,3S,4R,5S)-(613C)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5+,6-/i1+1/m0/s1 |
InChI Key |
FBPFZTCFMRRESA-FYUKPSRXSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H]([13CH2]O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Dulcite-13C in Advancing Metabolic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dulcite-13C, the isotopically labeled form of dulcitol (galactitol), has emerged as a critical tool in metabolic research, particularly in the elucidation of galactose metabolism and the pathophysiology of galactosemia. This technical guide provides an in-depth overview of this compound, its synthesis, its role as a biomarker, and detailed methodologies for its use in experimental settings. By leveraging the stable isotope label, researchers can trace the metabolic fate of galactose, quantify pathway fluxes, and gain deeper insights into the biochemical aberrations that characterize inherited metabolic disorders. This document serves as a comprehensive resource for scientists and clinicians working to unravel the complexities of galactose metabolism and develop novel therapeutic interventions.
Introduction to this compound and its Significance
Dulcite (galactitol) is a sugar alcohol formed from the reduction of galactose. In healthy individuals, galactose is primarily metabolized through the Leloir pathway. However, in individuals with galactosemia, a genetic disorder characterized by a deficiency in one of the key enzymes of the Leloir pathway (most commonly galactose-1-phosphate uridylyltransferase or GALT), galactose is shunted into alternative metabolic routes. One of these is the polyol pathway, where aldose reductase converts galactose to dulcitol. The accumulation of dulcitol is implicated in the long-term complications of galactosemia, including cataracts, neurological damage, and ovarian failure.
This compound is a form of dulcitol where one or more of the carbon atoms have been replaced with the stable isotope carbon-13 (¹³C). This isotopic labeling does not alter the chemical properties of the molecule but allows it to be distinguished from its naturally abundant (¹²C) counterpart by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This property makes this compound an invaluable tracer for studying the dynamics of galactose metabolism in vivo and in vitro.
Key Applications of this compound in Metabolic Research:
-
Metabolic Flux Analysis: Tracing the incorporation of ¹³C from labeled precursors (like ¹³C-galactose) into dulcitol allows for the quantification of the rate of metabolic reactions, providing a dynamic view of pathway activity.
-
Biomarker Quantification: Isotope dilution mass spectrometry using this compound as an internal standard enables the precise and accurate quantification of endogenous dulcitol levels in biological samples.
-
Pathophysiological Studies: Investigating the production and clearance of this compound in cellular and animal models of galactosemia helps to elucidate the mechanisms of dulcitol-induced toxicity.
-
Therapeutic Monitoring: Quantifying changes in this compound formation can be used to assess the efficacy of dietary interventions and novel therapeutic agents for galactosemia.
Synthesis of this compound
While this compound is often generated metabolically in experimental systems from ¹³C-labeled galactose, a direct chemical synthesis route is essential for its use as a standard for quantification. The synthesis of isotopically labeled sugar alcohols can be a complex process. One common approach involves the reduction of a correspondingly labeled sugar.
A general strategy for the synthesis of this compound (Galactitol-¹³C) would involve the following conceptual steps:
-
Starting Material: The synthesis would typically begin with a commercially available ¹³C-labeled galactose, for example, D-Galactose-1-¹³C or uniformly labeled D-Galactose-¹³C₆.
-
Reduction Reaction: The aldehyde group of the ¹³C-labeled galactose is reduced to a primary alcohol. This is commonly achieved using a reducing agent such as sodium borohydride (NaBH₄).
-
Purification: The resulting this compound is then purified from the reaction mixture using techniques such as recrystallization or chromatography to ensure high purity for use as an analytical standard.
It is important to note that the specific details of the synthesis, including reaction conditions, solvents, and purification methods, would need to be optimized to achieve a good yield and high purity of the final product.
Quantitative Data on Dulcitol Levels in Galactosemia
The quantification of dulcitol in biological fluids is a key diagnostic and monitoring tool for galactosemia. The following tables summarize representative data from studies that have measured galactitol concentrations in patients with classical galactosemia compared to control subjects.
Table 1: Plasma Galactitol and Galactose Concentrations in Galactosemia Patients and Controls
| Analyte | Classical Galactosemia (on diet) | Normal Controls |
| Galactitol (µmol/L) | 11.63 ± 0.46 | Not Detectable |
| Galactose (µmol/L) | 2.45 ± 0.75 | 1.48 ± 0.32 |
Data adapted from a study on plasma galactose and galactitol concentrations in patients with galactose-1-phosphate uridylyltransferase deficiency galactosemia.[1]
Table 2: Red Blood Cell (RBC) Galactitol and Galactonate Concentrations in Galactosemia Patients and Controls
| Analyte | Galactosemia Patients (on diet) | Non-galactosemic Subjects |
| Galactitol (µM) | 5.98 ± 1.2 | 0.73 ± 0.31 |
| Galactonate (µM) | 4.16 ± 1.32 | 1.94 ± 0.96 |
Data adapted from a study on galactitol and galactonate in red blood cells of galactosemic patients.[2]
Table 3: Urinary Galactitol Excretion in Galactosemia Patients and Controls
| Patient Group | Urinary Galactitol (mmol/mol creatinine) |
| Untreated Classical Galactosemia | 8000 - 69000 |
| Treated Classical Galactosemia | 45 - 900 |
| Controls | 3 - 81 |
Data adapted from a study on galactitol in galactosemia.[3]
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in metabolic research, focusing on analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Quantification of Dulcitol-13C by Isotope Dilution GC-MS
This protocol describes the quantification of dulcitol in a biological sample (e.g., plasma, red blood cells, or urine) using a known amount of this compound as an internal standard.
4.1.1. Materials and Reagents
-
This compound (as internal standard)
-
Biological sample (e.g., plasma, RBC lysate, urine)
-
Internal standard spiking solution (this compound of known concentration)
-
Protein precipitation agent (e.g., ice-cold methanol or acetonitrile)
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Solvent for derivatization (e.g., pyridine or acetonitrile)
-
GC-MS system with an appropriate column (e.g., a non-polar capillary column)
4.1.2. Sample Preparation
-
Sample Collection and Storage: Collect biological samples using standard procedures and store them at -80°C until analysis.
-
Internal Standard Spiking: Thaw the biological sample on ice. To a known volume or mass of the sample, add a precise volume of the this compound internal standard solution.
-
Protein Precipitation (for plasma or RBCs): Add 3-4 volumes of ice-cold methanol or acetonitrile to the sample. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to complete dryness under a stream of nitrogen gas or using a vacuum concentrator.
-
Derivatization: To the dried residue, add the derivatization agent and solvent (e.g., 50 µL BSTFA + 1% TMCS in 50 µL pyridine). Cap the vial tightly and heat at 60-80°C for 30-60 minutes to convert the sugar alcohols into their more volatile trimethylsilyl (TMS) derivatives.
4.1.3. GC-MS Analysis
-
Injection: Inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS system.
-
Gas Chromatography: Use a temperature gradient program to separate the TMS-derivatized metabolites. An example program might be: initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometry: Operate the mass spectrometer in either full scan mode to identify all metabolites or in selected ion monitoring (SIM) mode for targeted quantification. For TMS-derivatized dulcitol, characteristic ions would be monitored for both the endogenous (¹²C) and the labeled (¹³C) forms.
-
Data Analysis: Integrate the peak areas of the selected ions for both endogenous dulcitol and the this compound internal standard. Calculate the concentration of endogenous dulcitol in the original sample based on the peak area ratio and the known concentration of the added internal standard.
Analysis of ¹³C-Labeling in Metabolites by NMR Spectroscopy
This protocol outlines the general steps for analyzing the incorporation of ¹³C from a labeled precursor (e.g., ¹³C-galactose) into downstream metabolites, including dulcitol, using NMR spectroscopy.
4.2.1. Materials and Reagents
-
¹³C-labeled substrate (e.g., [1-¹³C]galactose or [U-¹³C₆]galactose)
-
Cell culture or animal model system
-
Quenching solution (e.g., ice-cold methanol or saline)
-
Extraction solvent (e.g., perchloric acid, methanol/chloroform/water mixture)
-
NMR buffer (e.g., phosphate buffer in D₂O containing a chemical shift reference like DSS or TSP)
-
NMR spectrometer equipped with a ¹³C-sensitive probe
4.2.2. ¹³C-Labeling Experiment
-
Incubation with Labeled Substrate: Introduce the ¹³C-labeled substrate to the cell culture or administer it to the animal model. The duration of the labeling will depend on the metabolic pathway and the turnover rate of the metabolites of interest.
-
Quenching Metabolism: Rapidly halt all metabolic activity by, for example, flash-freezing the cells or tissue in liquid nitrogen or adding an ice-cold quenching solution.
-
Metabolite Extraction: Extract the metabolites from the quenched cells or tissue using a suitable extraction method. A common method is perchloric acid extraction followed by neutralization.
-
Sample Preparation for NMR: Lyophilize the metabolite extract to dryness. Reconstitute the dried extract in the NMR buffer.
-
NMR Data Acquisition: Acquire ¹³C NMR spectra on the prepared sample. A proton-decoupled ¹³C experiment is typically used to simplify the spectrum and improve sensitivity. 2D NMR experiments like ¹H-¹³C HSQC can also be employed to resolve overlapping signals and aid in metabolite identification.
-
Data Analysis: Process the NMR spectra to identify and quantify the signals corresponding to the ¹³C-labeled metabolites. The position and splitting pattern of the ¹³C signals can provide information about the specific carbon atoms that are labeled, offering insights into the metabolic pathways that were active.
Visualizing Metabolic Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key metabolic pathways and experimental workflows relevant to the study of this compound.
Galactose Metabolism: Leloir and Polyol Pathways
Experimental Workflow for ¹³C-Metabolic Flux Analysis
Conclusion
This compound is a powerful and indispensable tool for researchers in the field of metabolic diseases. Its application in stable isotope tracing studies has significantly advanced our understanding of galactose metabolism and the molecular basis of galactosemia. The detailed protocols and data presented in this guide are intended to facilitate the adoption of these techniques and to support ongoing research aimed at developing effective treatments for this and other related metabolic disorders. As analytical technologies continue to improve in sensitivity and resolution, the role of this compound and other isotopically labeled metabolites in biomedical research is poised to expand even further, promising new discoveries and therapeutic innovations.
References
An In-depth Technical Guide to Dulcitol-13C: Chemical Structure, Isotopic Labeling, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dulcitol, also known as galactitol, is a sugar alcohol that plays a significant role in galactose metabolism. The isotopically labeled form, Dulcitol-13C, is an invaluable tool in metabolic research, allowing scientists to trace the fate of galactose and understand its metabolic pathways in both healthy and diseased states. This technical guide provides a comprehensive overview of the chemical structure, isotopic labeling patterns, and experimental applications of Dulcitol-13C, with a focus on methodologies and data interpretation for researchers in the life sciences.
Chemical Structure and Isotopic Labeling Patterns
Dulcitol is a linear hexitol, an acyclic sugar alcohol with the chemical formula C6H14O6. Its structure is characterized by a six-carbon chain with a hydroxyl group attached to each carbon atom. The stereochemistry of dulcitol is meso, meaning it has a plane of symmetry and is achiral, despite having chiral centers.
Isotopically labeled dulcitol, specifically with Carbon-13 (¹³C), is a stable, non-radioactive isotope that can be incorporated into the molecule at specific or multiple positions. The position and extent of ¹³C labeling are critical for its application as a tracer in metabolic studies. Commercially available forms of Dulcitol-13C include:
-
Dulcitol-1-¹³C: Labeled at the C1 position.
-
Dulcitol-2-¹³C: Labeled at the C2 position.
-
D-Dulcitol-6-¹³C: Labeled at the C6 position.
-
D-Dulcitol-¹³C₆ (Uniformly labeled): All six carbon atoms are ¹³C.[]
The precise location of the ¹³C atom allows for detailed tracking of the molecule and its fragments through various metabolic pathways using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₅¹³CH₁₄O₆ (for singly labeled) |
| Molecular Weight | Approximately 183.16 g/mol (for singly labeled) |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
Metabolic Significance and Signaling Pathways
Dulcitol is a key intermediate in the polyol pathway, which is an alternative route for glucose metabolism. In the context of galactose metabolism, dulcitol is formed from galactose by the action of the enzyme aldose reductase. This pathway becomes particularly significant in conditions of galactosemia, a genetic disorder where the primary pathway for galactose metabolism (the Leloir pathway) is impaired.[2][3]
The accumulation of dulcitol in tissues can lead to osmotic stress and cellular damage, which is implicated in the pathogenesis of complications associated with galactosemia, such as cataracts and neurological damage.[4][5][6][7][8] The use of Dulcitol-13C allows researchers to quantify the flux through the polyol pathway and assess the metabolic consequences of its activation.
Galactose Metabolism and the Polyol Pathway
The following diagram illustrates the central role of dulcitol in galactose metabolism, particularly its formation via the polyol pathway.
Caption: Overview of the Leloir and Polyol pathways in galactose metabolism.
Experimental Protocols
The use of Dulcitol-13C in research typically involves its synthesis (or acquisition), administration to a biological system, and subsequent analysis of its metabolic fate.
Synthesis of Dulcitol-13C
A common method for the synthesis of specifically labeled Dulcitol-13C involves the reduction of the corresponding ¹³C-labeled galactose. For example, D-Galactose-1-¹³C can be used as a starting material to produce Dulcitol-1-¹³C.
Protocol for the Reduction of ¹³C-Galactose to ¹³C-Dulcitol:
-
Dissolution: Dissolve D-Galactose-1-¹³C in an appropriate solvent, such as a mixture of ethanol and water.
-
Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄), to the solution. The reaction should be carried out under controlled temperature conditions, typically on an ice bath to manage the exothermic reaction.
-
Quenching: After the reaction is complete (which can be monitored by thin-layer chromatography), carefully quench the excess reducing agent by the slow addition of an acid, such as acetic acid, until the effervescence ceases.
-
Purification: The resulting dulcitol can be purified by recrystallization. Borate complexes formed during the reaction can be removed by repeated co-evaporation with methanol.
-
Characterization: The final product should be characterized to confirm its identity and purity using techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry. The isotopic enrichment can also be determined by these methods.
Metabolic Tracer Studies using Dulcitol-13C
Dulcitol-13C can be used as a tracer to study galactose metabolism in cell cultures, animal models, or human subjects.
General Workflow for a Cell-Based ¹³C Tracer Experiment:
Caption: A typical experimental workflow for a stable isotope tracer study.
Detailed Protocol for Cell Culture Experiments:
-
Cell Culture: Culture the cells of interest to the desired confluency under standard conditions.
-
Isotope Labeling: Replace the standard culture medium with a medium containing the ¹³C-labeled precursor (e.g., ¹³C-galactose, which will be metabolized to ¹³C-dulcitol). The concentration of the labeled substrate and the incubation time should be optimized based on the specific cell type and experimental goals.[9]
-
Metabolite Extraction: After the desired incubation period, rapidly quench the cellular metabolism by, for example, washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).
-
Sample Preparation: Separate the soluble metabolites from the cell debris by centrifugation. The supernatant containing the metabolites can then be dried and, if necessary, derivatized for analysis.
-
Analytical Methods:
-
NMR Spectroscopy: ¹³C NMR can directly detect the presence and position of the ¹³C label in dulcitol and other metabolites.[10][11] The signal intensity can be used for quantification.[12]
-
Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly sensitive methods for detecting and quantifying isotopically labeled compounds. The mass shift corresponding to the number of ¹³C atoms incorporated allows for the differentiation between labeled and unlabeled molecules.
-
-
Data Analysis: The data from NMR or MS is processed to determine the isotopic enrichment and the mass isotopomer distribution (MID) of dulcitol and other relevant metabolites. This information can then be used in metabolic flux analysis (MFA) to calculate the rates of metabolic reactions.
Data Presentation and Interpretation
Quantitative data from Dulcitol-13C tracer experiments are typically presented in tables that summarize the isotopic enrichment and concentrations of key metabolites.
Example Data Table: ¹³C Enrichment in Metabolites
The following table illustrates how data from a tracer experiment with ¹³C-galactose in lymphoblasts might be presented. The data shows the concentration of key metabolites and the percentage of ¹³C labeling.
| Metabolite | Concentration in Normal Cells (nmol/mg protein) | Concentration in Galactosemic Cells (nmol/mg protein) | ¹³C Enrichment in Galactosemic Cells (%) |
| Galactose-1-phosphate | ~10 | 2-3 times higher than normal | High |
| Dulcitol (Galactitol) | 0.5 - 2 | Not significantly different from normal | Moderate |
| UDP-galactose | 0.5 - 2 | Lower than normal | Low |
| UDP-glucose | 0.5 - 2 | Lower than normal | Low |
Data adapted from studies on galactose metabolism in lymphoblasts.[9]
Conclusion
Dulcitol-13C is a powerful tool for researchers and drug development professionals investigating galactose metabolism and related disorders. Its use in stable isotope tracer studies, coupled with advanced analytical techniques like NMR and MS, provides detailed insights into metabolic pathways and their dysregulation in disease. The methodologies and data presented in this guide offer a foundation for designing and interpreting experiments that leverage the unique capabilities of Dulcitol-13C to advance our understanding of cellular metabolism.
References
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
- 9. Metabolism of 13C galactose by lymphoblasts from patients with galactosemia determined by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000107) [hmdb.ca]
- 11. spectrabase.com [spectrabase.com]
- 12. 2024.sci-hub.box [2024.sci-hub.box]
An In-depth Technical Guide to the Synthesis and Purification of Dulcite-¹³C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Dulcite-¹³C, also known as Galactitol-¹³C. This isotopically labeled sugar alcohol is a valuable tool in metabolic research, particularly in studies related to galactosemia and aldose reductase activity. This document details the chemical synthesis from ¹³C-labeled galactose, outlines robust purification protocols, and presents relevant metabolic pathways.
Introduction
Dulcitol (or galactitol) is a sugar alcohol derived from the reduction of galactose. The ¹³C-labeled analogue, Dulcite-¹³C, serves as an important internal standard and tracer in metabolic studies. Its applications include, but are not limited to, flux analysis in galactose metabolism, investigation of enzyme kinetics, and as a diagnostic marker for galactosemia, a genetic disorder affecting galactose metabolism. In individuals with galactosemia, elevated levels of galactose lead to its conversion to dulcitol by aldose reductase, and the accumulation of dulcitol can lead to cataracts and neurological damage. The use of Dulcite-¹³C allows for sensitive and accurate quantification of its unlabeled counterpart in biological samples using mass spectrometry-based methods.
Synthesis of Dulcite-¹³C
The primary and most direct route for the synthesis of Dulcite-¹³C is the reduction of commercially available ¹³C-labeled D-galactose. Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this transformation, converting the aldehyde group of galactose to a primary alcohol.
Synthesis Workflow
The overall workflow for the synthesis and purification of Dulcite-¹³C is depicted below.
Caption: Experimental workflow for the synthesis and purification of Dulcite-¹³C.
Experimental Protocol: Reduction of D-Galactose-¹³C
This protocol is based on established methods for the reduction of aldose sugars using sodium borohydride.
Materials:
-
D-Galactose-¹³C (uniformly labeled, ¹³C₆)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Dowex 50W-X8 resin (H⁺ form) or dilute acetic acid
-
Methanol
Procedure:
-
Dissolution: Dissolve 1.0 g of D-Galactose-¹³C in 20 mL of deionized water in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5 °C in an ice bath.
-
Reduction: Slowly add a freshly prepared solution of 0.25 g of sodium borohydride in 5 mL of deionized water to the galactose solution over a period of 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 3 hours.
-
Quenching: Carefully quench the reaction by the dropwise addition of dilute acetic acid until the effervescence ceases and the pH of the solution is approximately 5. Alternatively, the reaction can be quenched by adding Dowex 50W-X8 resin until the pH is neutral.
-
Borate Removal: Filter the solution to remove the resin (if used). The filtrate, containing borate esters, is concentrated under reduced pressure. Add 50 mL of methanol to the residue and evaporate to dryness under reduced pressure. This step is repeated three to four times to ensure the complete removal of borates as volatile methyl borate.
Purification of Dulcite-¹³C
The primary method for the purification of the crude Dulcite-¹³C is recrystallization. This technique leverages the difference in solubility of the compound and impurities in a given solvent at different temperatures.
Experimental Protocol: Recrystallization
Materials:
-
Crude Dulcite-¹³C
-
Ethanol
-
Deionized water
Procedure:
-
Solvent Selection: A mixed solvent system of ethanol and water is effective for the recrystallization of dulcitol.
-
Dissolution: Dissolve the crude Dulcite-¹³C in a minimal amount of hot 95% ethanol. If the solid does not fully dissolve, add hot deionized water dropwise until a clear solution is obtained at the boiling point.
-
Crystallization: Allow the solution to cool slowly to room temperature. The formation of crystals should be observed. For complete crystallization, the flask can be placed in an ice bath or a refrigerator (2-8 °C) for several hours.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified Dulcite-¹³C crystals under vacuum to a constant weight.
Data Presentation
The following table summarizes the expected quantitative data from the synthesis and purification of Dulcite-¹³C.
| Parameter | Value | Method of Analysis |
| Starting Material | D-Galactose-¹³C (¹³C₆) | - |
| Molecular Weight | 188.13 g/mol | - |
| Theoretical Yield | ~1.01 g | Calculation |
| Actual Yield | 0.85 g | Gravimetric |
| Percent Yield | 84% | Calculation |
| Melting Point | 188-190 °C | Melting Point App. |
| Chemical Purity | >99% | HPLC |
| Isotopic Enrichment | >99% ¹³C | Mass Spectrometry |
| Structural Confirmation | Consistent with Dulcitol | ¹H and ¹³C NMR |
Mandatory Visualization: Metabolic Pathway
Dulcitol is formed from galactose via the polyol pathway, which is an alternative to the primary Leloir pathway for galactose metabolism. This pathway becomes particularly significant in cases of galactosemia.
Caption: Metabolic pathways of galactose, highlighting the formation of Dulcitol.
This guide provides a foundational understanding and practical protocols for the synthesis and purification of Dulcite-¹³C. Researchers are encouraged to adapt and optimize these methods based on their specific laboratory conditions and analytical requirements. The use of appropriate safety measures is paramount when handling all chemicals.
An In-depth Technical Guide to the Physical and Chemical Properties of Dulcite-13C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dulcite-13C, also known as Galactitol-13C, is a stable isotope-labeled form of dulcitol, a sugar alcohol. As a metabolic product of galactose, it serves as a crucial tool in metabolic research, particularly in studies involving galactose metabolism and related disorders such as galactosemia. The incorporation of a carbon-13 (¹³C) isotope allows for the tracing of metabolic pathways and quantification of metabolites using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and visualizations of relevant biological and experimental workflows.
Physical and Chemical Properties
The physical and chemical properties of singly-labeled this compound are expected to be nearly identical to those of its unlabeled counterpart, dulcitol (galactitol). The primary difference lies in their molecular weights. The following tables summarize the key properties of various this compound isotopologues and unlabeled dulcitol.
General Properties
| Property | Value | Source |
| Synonyms | Galactitol-13C, Dulcitol-13C | N/A |
| Appearance | White crystalline solid | Generic observation for sugar alcohols |
| Taste | Slightly sweet | [1][2] |
| Primary Application | Metabolic tracer, internal standard for quantitative analysis (NMR, GC-MS, LC-MS) | [2] |
Molecular Properties of this compound Isotopologues
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound₁ | C₅¹³CH₁₄O₆ | 183.16 |
| This compound₂ | C₄¹³C₂H₁₄O₆ | 184.16 |
| This compound₃ | C₃¹³C₃H₁₄O₆ | 185.16 |
| D-Galactitol-¹³C₆ | ¹³C₆H₁₄O₆ | 188.13 |
Physicochemical Properties of Unlabeled Dulcitol (Galactitol)
| Property | Value |
| Molecular Formula | C₆H₁₄O₆ |
| Molecular Weight | 182.17 g/mol |
| Melting Point | 188-190 °C |
| Solubility in Water | Soluble |
| SMILES | OC--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--CO |
| InChI Key | FBPFZTCFMRRESA-GUCUJZIJSA-N |
Experimental Protocols
Detailed methodologies for the characterization of this compound are crucial for its effective use in research. The following protocols are generalized procedures for key analytical techniques.
Melting Point Determination
Objective: To determine the temperature range over which the solid this compound transitions to a liquid.
Methodology:
-
Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate to approximately 20°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.
-
The temperature at which the first droplet of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.
-
The melting range is reported as the range between these two temperatures.
-
Solubility Determination
Objective: To determine the solubility of this compound in a given solvent, typically water.
Methodology:
-
Solvent: Deionized or distilled water is commonly used.
-
Procedure:
-
A known volume of the solvent is placed in a temperature-controlled vessel with a stir bar.
-
Small, pre-weighed portions of this compound are incrementally added to the solvent while stirring.
-
The mixture is allowed to equilibrate after each addition.
-
The point at which no more solid dissolves and a saturated solution is formed is noted.
-
The total mass of dissolved this compound is recorded.
-
Solubility is expressed as g/100 mL or mol/L at the specified temperature.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the isotopic labeling and structural integrity of this compound.
Methodology:
-
Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent (e.g., D₂O).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Spectroscopy:
-
A standard one-dimensional proton NMR spectrum is acquired.
-
Chemical shifts, coupling constants, and integration are analyzed to confirm the proton environment.
-
-
¹³C NMR Spectroscopy:
-
A proton-decoupled ¹³C NMR spectrum is acquired.
-
The presence and chemical shift of the enriched ¹³C nucleus are confirmed. The signal corresponding to the ¹³C-labeled carbon will be significantly enhanced.
-
For uniformly labeled compounds (e.g., Dulcite-¹³C₆), complex splitting patterns due to ¹³C-¹³C coupling may be observed.
-
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound and the extent of isotopic enrichment.
Methodology:
-
Sample Preparation: The this compound sample is dissolved in an appropriate solvent and introduced into the mass spectrometer.
-
Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF, Orbitrap).
-
Procedure:
-
The sample is ionized using a suitable technique (e.g., electrospray ionization - ESI).
-
The mass-to-charge ratio (m/z) of the resulting ions is measured.
-
The molecular ion peak corresponding to the ¹³C-labeled compound will be shifted by the number of ¹³C atoms (approximately 1.00335 Da per ¹³C) compared to the unlabeled compound.[3]
-
The isotopic distribution of the molecular ion cluster can be analyzed to determine the percentage of isotopic enrichment.
-
Visualizations
Galactose Metabolism Pathway
Dulcitol is a product of galactose metabolism. The following diagram illustrates the Leloir pathway, the primary route for galactose conversion to glucose. In cases of certain enzyme deficiencies, galactose is shunted to produce galactitol (dulcitol).
Caption: Overview of the Leloir pathway for galactose metabolism and the alternative pathway leading to dulcitol.
Experimental Workflow for ¹³C Tracer Analysis
This compound is utilized in metabolic flux analysis to trace the flow of carbon atoms through metabolic pathways. The diagram below outlines a typical experimental workflow.
Caption: A typical workflow for conducting a ¹³C-based metabolic tracer study from experiment to data analysis.
Conclusion
This compound is an invaluable tool for researchers in the fields of metabolism, drug development, and clinical diagnostics. Its well-defined physical and chemical properties, coupled with established analytical protocols, enable precise and reliable tracing of galactose metabolism. The ability to monitor the fate of the ¹³C label provides deep insights into the biochemical pathways and their dysregulation in disease states. This guide serves as a foundational resource for the effective utilization of this compound in scientific investigation.
References
Navigating the Nomenclature: A Technical Guide to Dulcitol-13C and Galactitol-13C
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of metabolic research, particularly in studies involving galactose metabolism and its associated disorders like galactosemia, isotopically labeled compounds are indispensable tools. Among these, the 13C-labeled form of the sugar alcohol derived from galactose is frequently utilized. However, a point of potential confusion arises from the interchangeable use of two names: dulcitol and galactitol. This technical guide provides a comprehensive clarification of the nomenclature for the 13C-labeled variants of this compound, alongside relevant experimental methodologies and data.
Nomenclature: Dulcitol vs. Galactitol
The terms "dulcitol" and "galactitol" refer to the same achiral sugar alcohol, which is the reduction product of galactose.[1][2][3][4] The use of both names is common in scientific literature and by chemical suppliers. From a nomenclature standpoint:
-
Trivial Names: "Dulcitol" and "galactitol" are both considered trivial names. "Galactitol" is often favored in modern contexts as it more clearly indicates its relationship to galactose.
-
Systematic IUPAC Name: The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is (2R,3S,4R,5S)-hexane-1,2,3,4,5,6-hexol .[2][4]
Nomenclature of 13C-Labeled Isotopologues
When the compound is isotopically labeled with carbon-13, the nomenclature must be adjusted to indicate the position and number of 13C atoms. According to IUPAC guidelines for isotopically modified compounds, the following conventions apply:
-
The nuclide is indicated by a superscript numeral preceding the atomic symbol (e.g., 13C).
-
The location of the isotopic label(s) is designated by locants (numbers) preceding the nuclide symbol.
-
The isotopic information is enclosed in square brackets within the chemical name.
Therefore, for a molecule of galactitol where all six carbon atoms are the 13C isotope, the correct nomenclature would be:
-
Systematic IUPAC Name: (2R,3S,4R,5S)-[1,2,3,4,5,6-13C6]hexane-1,2,3,4,5,6-hexol
-
Common Name Usage: D-[U-13C6]Galactitol or [U-13C6]Galactitol, where "U" indicates uniform labeling. Similarly, D-[U-13C6]Dulcitol is also used.
If only a single carbon is labeled, for instance, at the C1 position, the name would be:
-
Systematic IUPAC Name: (2R,3S,4R,5S)-[1-13C]hexane-1,2,3,4,5,6-hexol
-
Common Name Usage: D-[1-13C]Galactitol or D-[1-13C]Dulcitol.
The relationship between these names is a matter of synonymity, with the systematic IUPAC name providing the most precise and unambiguous description.
Physicochemical and Analytical Data
The primary application of 13C-labeled galactitol is as an internal standard for quantification in biological samples or as a tracer in metabolic flux studies.[5][6] Mass spectrometry is the principal analytical technique for its detection and quantification.
| Property | Unlabeled Galactitol/Dulcitol | [U-13C6]Galactitol/Dulcitol |
| Molecular Formula | C6H14O6 | 13C6H14O6 |
| Molar Mass | 182.17 g/mol | 188.13 g/mol |
| Key Mass Spec Fragments (TMS Derivative) | Varies with derivatization | Shifted by +6 m/z relative to unlabeled |
| 13C NMR Chemical Shifts (in D2O) | C1/C6: ~63 ppm, C2/C5: ~70 ppm, C3/C4: ~71 ppm | Similar chemical shifts to unlabeled |
Experimental Protocols
The use of [13C]Galactitol is prominent in the diagnosis and monitoring of galactosemia, where it serves as an internal standard for the quantification of its unlabeled counterpart in urine and blood.[5][7]
Quantification of Galactitol in Urine by Isotope-Dilution GC-MS
This protocol is a representative example of how D-[U-13C]galactitol is used as an internal standard.
Objective: To accurately quantify the concentration of galactitol in a urine sample.
Methodology:
-
Sample Preparation:
-
A known volume of urine (e.g., 1 mL) is aliquoted.
-
A precise amount of D-[U-13C]galactitol internal standard solution is added to the urine sample.
-
The sample is lyophilized to dryness.
-
-
Derivatization:
-
The dried residue is derivatized to increase its volatility for gas chromatography. A common method is trimethylsilylation (TMS).
-
Add a TMS derivatizing agent (e.g., a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine).
-
The mixture is heated (e.g., at 60°C for 30 minutes) to ensure complete derivatization.
-
-
GC-MS Analysis:
-
An aliquot of the derivatized sample is injected into a gas chromatograph-mass spectrometer (GC-MS).
-
Gas Chromatography: The derivatized galactitol and its 13C-labeled internal standard are separated from other urine components on a capillary column (e.g., a DB-5ms column).
-
Mass Spectrometry: The separated compounds are ionized (typically by electron ionization), and the mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific ions characteristic of the derivatized galactitol and its 13C-labeled analogue.
-
-
Quantification:
-
The concentration of unlabeled galactitol in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled galactitol and a constant concentration of the internal standard.
-
References
- 1. Dulcitol = 99 608-66-2 [sigmaaldrich.com]
- 2. medkoo.com [medkoo.com]
- 3. Dulcitol - Creative Enzymes [creative-enzymes.com]
- 4. Galactitol - Wikipedia [en.wikipedia.org]
- 5. Urinary galactitol and galactonate quantified by isotope-dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of galactitol and galactonate in red blood cells by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to High-Purity Dulcitol-13C for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercially available sources of high-purity, isotopically labeled Dulcitol-13C. It is designed to assist researchers, scientists, and drug development professionals in sourcing this critical compound for metabolic research, particularly in the study of galactosemia and related metabolic disorders. This document outlines the technical specifications from various suppliers, provides a representative experimental protocol for its use in metabolic flux analysis, and visualizes the relevant metabolic pathway.
Introduction to Dulcitol-13C
Dulcitol, also known as galactitol, is a sugar alcohol that is a key metabolite in the alternative pathway of galactose metabolism. In individuals with galactosemia, a genetic disorder affecting galactose metabolism, the accumulation of dulcitol can lead to serious health issues, including cataracts and neurological damage.[1][2] Stable isotope-labeled Dulcitol-13C serves as an invaluable tool for researchers studying the pathophysiology of this disease and for the development of novel therapeutic interventions. By tracing the metabolic fate of Dulcitol-13C, scientists can gain crucial insights into metabolic fluxes and the efficacy of potential drug candidates.[3]
Commercial Sources and Specifications of High-Purity Dulcitol-13C
A number of reputable suppliers offer high-purity Dulcitol-13C in various isotopic labeling patterns and quantities. The following tables summarize the key quantitative data for commercially available Dulcitol-13C products.
Table 1: Uniformly Labeled Dulcitol-[13C6]
| Supplier | Product Name | Catalog Number | Isotopic Purity | Chemical Purity | Available Quantities |
| BOC Sciences | D-Galactitol-[13C6] | Not specified | 99% atom 13C | 98% by CP | Inquiry |
| LGC Standards | Dulcitol-13C6 | TRC-D720502 | Not specified | >95% (HPLC)[4] | 2.5 mg, 25 mg[5] |
| Omicron Biochemicals | [UL-13C6]galactitol | ALD-041 | Not specified | Not specified | Inquiry |
| Eurisotop | D-GALACTITOL (U-13C6, 99%) | CLM-2199-PK | 99% | 98% | Inquiry[6] |
Table 2: Position-Specific Labeled Dulcitol-13C
| Supplier | Product Name | Catalog Number | Isotopic Labeling | Molecular Formula | Available Quantities |
| Omicron Biochemicals | D-[6-13C]galactitol | ALD-012 | 6-13C | 13CC5H14O6 | 0.25 g, 0.50 g, 1.0 g |
| Clearsynth | D-Dulcitol-6-13C | CS-T-95707 | 6-13C | C513CH14O6 | Inquiry[7] |
| LGC Standards | D-Dulcitol-6-13C | TRC-D720506 | 6-13C | 13C C5 H14 O6 | 10 mg, 100 mg[8] |
| MedChemExpress | Dulcite-13C-1 | HY-13045S1 | Not specified | C513CH14O | Inquiry[3] |
| MedChemExpress | This compound-2 | Not specified | Not specified | Not specified | Inquiry |
Experimental Protocol: 13C Metabolic Flux Analysis using Dulcitol-13C
The following is a representative protocol for a stable isotope tracer experiment using Dulcitol-13C to investigate galactitol metabolism in a cellular model of galactosemia. This protocol is based on established principles of 13C metabolic flux analysis (MFA).[9][10][11][12]
Objective: To quantify the intracellular accumulation and flux of dulcitol in a galactosemia cell model using high-purity Dulcitol-13C.
Materials:
-
Galactosemia model cell line (e.g., GALT-deficient fibroblasts)
-
Control cell line (e.g., wild-type fibroblasts)
-
Cell culture medium and supplements
-
High-purity Dulcitol-13C (e.g., D-Galactitol-[13C6])
-
Phosphate-buffered saline (PBS)
-
Methanol, chloroform, and water (for metabolite extraction)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Methodology:
-
Cell Culture and Labeling:
-
Culture both galactosemia model cells and control cells to mid-log phase in standard culture medium.
-
For the experimental group, replace the standard medium with a medium containing a known concentration of Dulcitol-13C. A typical starting concentration is 100 µM, but this should be optimized for the specific cell line and experimental goals.
-
Incubate the cells for a defined period (e.g., 24, 48, and 72 hours) to allow for the uptake and metabolism of the labeled dulcitol.
-
-
Metabolite Extraction:
-
At each time point, wash the cells twice with ice-cold PBS to remove any extracellular labeled compound.
-
Quench metabolism and extract intracellular metabolites by adding a cold extraction solvent mixture (e.g., 80:20 methanol:water).
-
Scrape the cells and collect the cell lysate.
-
Perform a liquid-liquid extraction using a chloroform/methanol/water system to separate polar metabolites into the aqueous phase.
-
Dry the aqueous phase under a stream of nitrogen or using a vacuum concentrator.
-
-
LC-MS Analysis:
-
Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis.
-
Analyze the samples using an LC-MS system equipped with a column suitable for polar metabolite separation (e.g., HILIC).
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify both unlabeled (12C) and labeled (13C) dulcitol.
-
-
Data Analysis:
-
Calculate the fractional enrichment of 13C in the intracellular dulcitol pool at each time point.
-
Determine the rate of dulcitol accumulation and flux by modeling the incorporation of the 13C label over time.
-
Compare the metabolic flux in the galactosemia model cells to the control cells to identify disease-specific alterations in dulcitol metabolism.
-
Visualization of Key Pathways and Workflows
To aid in the understanding of the experimental process and the underlying biological context, the following diagrams have been generated using the Graphviz DOT language.
Caption: The Leloir Pathway of Galactose Metabolism and the Alternative Pathway Leading to Galactitol Formation.
Caption: A Generalized Experimental Workflow for 13C Metabolic Flux Analysis using Dulcitol-13C.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Galactosemia: Biochemistry, Molecular Genetics, Newborn Screening, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Carbohydrates Reference Materials | LGC Standards [lgcstandards.com]
- 5. Dulcitol-13C6 | CAS | LGC Standards [lgcstandards.com]
- 6. D-GALACTITOL | Eurisotop [eurisotop.com]
- 7. clearsynth.com [clearsynth.com]
- 8. D-Dulcitol-6-13C | CAS | LGC Standards [lgcstandards.com]
- 9. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 10. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of Dulcitol-13C
This guide provides comprehensive information and recommendations for researchers, scientists, and drug development professionals on the stability and proper storage of Dulcitol-13C. While specific stability data for the isotopically labeled form is not extensively published, this document synthesizes available information on dulcitol, sugar alcohols, and general best practices for handling stable isotope-labeled compounds.
Introduction to Dulcitol-13C
Dulcitol (also known as galactitol) is a sugar alcohol that is the reduction product of galactose.[1][2] Dulcitol-13C is a stable isotope-labeled version of dulcitol, where one or more carbon atoms have been replaced with the carbon-13 (¹³C) isotope. These labeled compounds are valuable tools in various research applications, including metabolic tracing studies and as internal standards for quantitative analysis by mass spectrometry or NMR.[3][4][5] The physical and chemical properties of ¹³C-labeled compounds are nearly identical to their unlabeled counterparts, meaning that the stability profile of Dulcitol-13C is expected to be very similar to that of unlabeled dulcitol.[3]
Stability Profile of Dulcitol
The stability of dulcitol, and by extension Dulcitol-13C, is influenced by several factors, including temperature, humidity, and light.
2.1. Thermal Stability
Dulcitol is generally considered to be a thermally stable compound that melts without significant decomposition.[6][7] However, prolonged exposure to temperatures above its melting point may lead to degradation.[8] Some studies on sugar alcohols have shown that thermal cycling can lead to a decrease in their thermal properties.[9]
Table 1: Thermal Properties of Dulcitol
| Property | Value | Reference |
| Melting Point | ~188-190 °C | [10] |
| Decomposition | Melts without significant decomposition under normal heating conditions. Prolonged heating above the melting point can cause degradation. | [6][7][8] |
| Thermal Cycling Stability | Some studies on sugar alcohols suggest that repeated heating and cooling cycles can affect thermal properties. One study noted that dulcitol exhibited poor thermal stability under thermal cycling tests. | [9] |
2.2. Hygroscopicity
The hygroscopicity of a compound, or its ability to attract and hold water molecules from the surrounding environment, can impact its stability. While specific data on the hygroscopicity of dulcitol is not extensively detailed in the provided results, it is a factor to consider for storage, as moisture can affect the physical and chemical stability of the compound.[11]
2.3. Photostability
The intrinsic photostability of a compound should be evaluated to ensure that light exposure does not lead to unacceptable changes.[12][13] For new drug substances, photostability testing is a key component of stability studies.[12][14] It is recommended to protect Dulcitol-13C from light during storage to minimize the risk of photodegradation.
Recommended Storage and Handling
Proper storage and handling are crucial for maintaining the integrity and purity of Dulcitol-13C.
Table 2: Recommended Storage Conditions for Dulcitol-13C
| Condition | Recommendation | Rationale | Reference |
| Temperature | Short-term (days to weeks): 0-4°CLong-term (months to years): -20°C | Lower temperatures minimize the rate of potential chemical degradation. | [15] |
| Atmosphere | Store in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen) if possible for long-term storage. | To protect from moisture and atmospheric oxygen, which can potentially cause degradation. | [16] |
| Light | Store in the dark or in an amber vial. | To prevent potential photodegradation. | [16][17] |
| Container | Use a well-sealed, clean, and dry container. For long-term storage, double containment is a good practice. | To prevent contamination and potential seepage. | [18][19] |
Handling Precautions:
-
Use aseptic techniques and clean storage containers to prevent contamination.[18]
-
When handling the solid compound, minimize exposure to atmospheric moisture.
-
For solutions, use appropriate solvents and store as recommended for the specific solvent system.
The following diagram illustrates a recommended workflow for the handling and storage of Dulcitol-13C.
Potential Degradation Pathways and Products
Forced degradation studies are essential for identifying potential degradation products and pathways.[20][21] For sugar alcohols like dulcitol, potential degradation can occur under harsh conditions such as strong acids, bases, oxidizing agents, and high temperatures.
The following diagram illustrates a generalized view of potential degradation pathways for a sugar alcohol like dulcitol under stress conditions.
Experimental Protocols for Stability Assessment
A stability-indicating analytical method is crucial for assessing the stability of Dulcitol-13C.[22][23][24][25] High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector is a common method for analyzing sugar alcohols, as they lack a UV chromophore.[26][27][28]
5.1. Stability-Indicating HPLC Method
A general protocol for developing a stability-indicating HPLC method for Dulcitol-13C would involve:
-
Column: An ion-exclusion or a hydrophilic interaction liquid chromatography (HILIC) column suitable for sugar alcohol separation.[26][28]
-
Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile and water, is often used with HILIC columns.[28] For ion-exclusion columns, dilute acid is a common mobile phase.
-
Detector: A Refractive Index (RI) detector is suitable for detecting sugar alcohols.[26][28]
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[22][23][24]
5.2. Forced Degradation Studies
To demonstrate the stability-indicating nature of the analytical method, forced degradation studies should be performed.[20][21][29]
Table 3: General Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid state at 105°C for 48 hours |
| Photodegradation | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control should be run in parallel. |
The following diagram outlines a general experimental workflow for conducting a stability assessment of Dulcitol-13C.
Conclusion
References
- 1. Galactitol - Wikipedia [en.wikipedia.org]
- 2. Dulcitol = 99 608-66-2 [sigmaaldrich.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. 13C-Stable Isotope Labeling | University of North Texas [research.unt.edu]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. acp.copernicus.org [acp.copernicus.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. pharmatutor.org [pharmatutor.org]
- 14. q1scientific.com [q1scientific.com]
- 15. medkoo.com [medkoo.com]
- 16. moravek.com [moravek.com]
- 17. nucleosyn.com [nucleosyn.com]
- 18. Collection & Prep — Stable Isotopes in Nature Laboratory [isotopeecology.com]
- 19. ORS News2Use - Managing Storage of Radiolabeled Compounds [news2use.ors.nih.gov]
- 20. lubrizolcdmo.com [lubrizolcdmo.com]
- 21. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. openaccessjournals.com [openaccessjournals.com]
- 23. scispace.com [scispace.com]
- 24. ijtsrd.com [ijtsrd.com]
- 25. stability-indicating rp-uplc method: Topics by Science.gov [science.gov]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. Determination of Sugar Alcohol in Foods by HPLC Method [spkx.net.cn]
- 28. waters.com [waters.com]
- 29. researchgate.net [researchgate.net]
The Role of ¹³C-Labeled Tracers in Elucidating Galactose Metabolism
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth exploration of the use of stable carbon isotopes, specifically ¹³C-labeled compounds, in tracing and quantifying the intricate pathways of galactose metabolism. Understanding these pathways is critical for research into galactosemia, a group of inherited metabolic disorders, and for the development of novel therapeutic interventions. This document details the core principles, experimental methodologies, data interpretation, and visualization of metabolic fluxes using ¹³C tracers.
Introduction to Galactose Metabolism and the Need for Isotopic Tracers
Galactose, a monosaccharide derived primarily from the digestion of lactose, is a crucial carbohydrate in human physiology. Its metabolism is principally centered around the Leloir pathway, which converts galactose into glucose-1-phosphate, subsequently entering glycolysis. However, alternative pathways, such as the galactitol and galactonate pathways, become significant in pathological states like galactosemia, where enzymatic deficiencies lead to the accumulation of toxic metabolites.
Stable isotope tracers, such as ¹³C-labeled galactose, offer a powerful tool to dynamically track the fate of galactose through these various metabolic routes in vivo and in vitro.[1][2][3] By introducing a non-radioactive, heavy isotope of carbon into a galactose molecule, researchers can follow its journey and quantify its incorporation into downstream metabolites using mass spectrometry. This provides unparalleled insights into metabolic fluxes and the impact of genetic defects or therapeutic agents on pathway dynamics.[2][3][4] While the term "Dulcite-13C" was specified, the established and scientifically validated tracer for studying galactose metabolism is ¹³C-labeled galactose and its metabolites. Dulcitol (galactitol) is a key downstream metabolite, and its ¹³C labeling pattern is a critical readout in these tracing experiments.
Key Metabolic Pathways of Galactose
The metabolism of galactose is primarily orchestrated through three key pathways. Understanding the flow of carbon atoms through these pathways is fundamental to interpreting data from ¹³C tracing studies.
The Leloir Pathway
This is the principal route for galactose catabolism.
The Galactitol (Dulcitol) Pathway
In states of galactose excess, aldose reductase converts galactose to galactitol.
The Galactonate Pathway
A minor oxidative pathway for galactose metabolism.
Experimental Design and Protocols
The successful application of ¹³C-galactose tracing hinges on a meticulously designed experimental workflow, from sample preparation to data acquisition and analysis.
General Experimental Workflow
The overall process for a stable isotope tracing experiment is outlined below.
Detailed Experimental Protocols
The following protocols are synthesized from established methodologies for stable isotope tracing of carbohydrate metabolism.[5][6]
Protocol 1: ¹³C-Galactose Labeling in Cell Culture
-
Cell Seeding: Plate cells at a desired density in standard growth medium and allow them to adhere and reach the desired confluency.
-
Medium Exchange: Aspirate the standard medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Labeling Medium: Add pre-warmed growth medium containing a known concentration of uniformly labeled [U-¹³C₆]Galactose. The concentration and labeling duration will depend on the specific cell type and experimental goals.
-
Incubation: Incubate the cells for the desired time course (e.g., 0, 2, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled galactose.
-
Metabolism Quenching: Rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a quenching solution (e.g., 80:20 methanol:water at -80°C) to halt all enzymatic activity.
-
Metabolite Extraction: Scrape the cells in the quenching solution and collect the cell lysate. Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.
Protocol 2: Sample Preparation for GC-MS Analysis
-
Sample Derivatization: Evaporate the metabolite extract to dryness under a stream of nitrogen. The dried residue is then derivatized to increase the volatility of the metabolites for gas chromatography. A common method is the use of trimethylsilyl (TMS) derivatives.[6]
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer (GC-MS). The GC separates the individual metabolites, and the MS detects the mass-to-charge ratio (m/z) of the fragments, allowing for the identification and quantification of the different mass isotopomers.
Data Presentation and Interpretation
The primary output of a ¹³C tracing experiment is the mass isotopomer distribution (MID) for each metabolite of interest. This data reveals the extent of ¹³C incorporation and provides insights into pathway activity.
Quantitative Data Summary
The following table summarizes representative data that can be obtained from ¹³C-galactose tracing experiments in erythrocytes, comparing healthy subjects with patients having classical galactosemia.[5][7]
| Metabolite | Patient Group | Concentration (μmol/L RBC) | ¹³C Enrichment (M+6, % of total) |
| Galactose-1-Phosphate | Healthy Subjects | 1.9 ± 0.5 | >95% after steady-state labeling |
| Galactosemia Patients | 142 ± 38 | Varies based on residual enzyme activity | |
| Galactitol (Dulcitol) | Healthy Subjects | Not typically elevated | Low |
| Galactosemia Patients | Significantly elevated | High, reflecting shunting of ¹³C-galactose | |
| Free Galactose | Healthy Subjects | 0.43 ± 0.20 | >95% after steady-state labeling |
| Galactosemia Patients | 3.8 ± 1.7 | High |
Data are presented as mean ± SD and are illustrative based on published findings. Actual values will vary with experimental conditions.
Conclusion
The use of ¹³C-labeled galactose is an indispensable technique for the detailed investigation of galactose metabolism. It allows for the precise tracking of carbon atoms through various metabolic pathways, providing quantitative data on metabolite concentrations and pathway fluxes. This approach is crucial for understanding the pathophysiology of diseases like galactosemia and for evaluating the efficacy of potential therapeutic strategies. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret stable isotope tracing experiments in the context of galactose metabolism.
References
- 1. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable-isotope dilution analysis of galactose metabolites in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [논문]Stable-isotope dilution analysis of galactose metabolites in human erythrocytes [scienceon.kisti.re.kr]
An In-Depth Technical Guide to Metabolic Flux Analysis Using 13C Tracers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a biological system.[1][2] By providing a detailed map of cellular metabolism, 13C-MFA offers invaluable insights into the physiological state of cells and organisms. This technique has become a cornerstone in various research fields, including metabolic engineering, systems biology, and biomedical research, particularly in understanding disease mechanisms and for the identification of novel drug targets.[2][3][4]
The core principle of 13C-MFA involves introducing a substrate labeled with the stable isotope 13C, such as [U-13C]-glucose or [U-13C]-glutamine, into a biological system.[1][5] As cells metabolize this labeled substrate, the 13C atoms are incorporated into downstream metabolites. By measuring the distribution of these isotopes in various metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to deduce the flow of carbon through the metabolic network.[1][5] This information, combined with a stoichiometric model of cellular metabolism, allows for the precise calculation of intracellular fluxes.[6]
This guide provides a comprehensive overview of the principles and methodologies of 13C-MFA, with a focus on its application in drug discovery and development. We will cover the experimental design, detailed protocols for cell culture and metabolite analysis, data processing, and the interpretation of flux maps.
Core Principles of 13C-MFA
The fundamental concept behind 13C-MFA is the principle of mass balance. In a metabolic steady state, the rate of production of any given intracellular metabolite is equal to its rate of consumption. By introducing a 13C-labeled substrate, we can trace the path of the labeled carbon atoms through the metabolic network. The pattern of 13C incorporation into different metabolites is directly related to the relative activities of the interconnected metabolic pathways.[1]
The analysis of mass isotopomer distributions (MIDs) is central to 13C-MFA.[7] A mass isotopomer is a molecule with a specific number of 13C atoms. For example, after feeding cells with [U-13C6]-glucose, pyruvate (a three-carbon molecule) can exist as M+0 (unlabeled), M+1 (one 13C atom), M+2 (two 13C atoms), or M+3 (three 13C atoms). The relative abundance of these isotopomers provides a rich dataset that can be used to constrain the flux calculations in a metabolic model.[7]
Experimental Workflow
A typical 13C-MFA experiment follows a well-defined workflow, from experimental design to data interpretation. The key stages are outlined below.
Detailed Experimental Protocols
Cell Culturing and Isotope Labeling
Objective: To achieve isotopic steady-state by culturing cells in a medium containing a 13C-labeled substrate.
Materials:
-
Mammalian cell line of interest
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) lacking the unlabeled version of the tracer
-
13C-labeled tracer (e.g., [U-13C6]-glucose, [U-13C5]-glutamine)
-
Fetal Bovine Serum (FBS), dialyzed to remove small molecules
-
Penicillin-Streptomycin solution
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Medium Preparation: Prepare the labeling medium by supplementing the base medium with the 13C-labeled tracer at the desired concentration, dialyzed FBS, and penicillin-streptomycin.
-
Cell Seeding: Seed the cells in standard culture medium and allow them to attach and reach the desired confluency (typically 50-70%).
-
Tracer Introduction: Aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Labeling: Add the pre-warmed 13C-labeling medium to the cells.
-
Incubation: Incubate the cells for a sufficient period to achieve isotopic steady state. This duration is cell-line dependent and should be determined empirically, but is often between 8 and 24 hours.
Metabolite Extraction
Objective: To rapidly quench metabolic activity and extract intracellular metabolites for analysis.
Materials:
-
Cold quenching/extraction solution (e.g., 80:20 methanol:water, pre-chilled to -80°C)
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge capable of reaching high speeds at 4°C
-
Liquid nitrogen (optional, for rapid quenching)
Protocol:
-
Quenching: Quickly aspirate the labeling medium. To rapidly halt metabolism, immediately add liquid nitrogen to the culture plate to flash-freeze the cells.
-
Extraction: Add the ice-cold extraction solution to the plate.
-
Scraping: Use a cell scraper to detach the cells and collect the cell lysate into a pre-chilled microcentrifuge tube.
-
Vortexing: Vortex the tubes vigorously to ensure complete cell lysis and metabolite extraction.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube for subsequent analysis.
Analytical Techniques: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used analytical platform for measuring the isotopic enrichment of metabolites.
Instrumentation and Data Acquisition:
-
Chromatographic Separation: Metabolites are separated using liquid chromatography, often with a hydrophilic interaction liquid chromatography (HILIC) column for polar metabolites.
-
Mass Spectrometry: The separated metabolites are ionized (e.g., by electrospray ionization) and analyzed by a mass spectrometer.
-
Data Acquisition: The mass spectrometer is operated in a mode that allows for the detection and quantification of different mass isotopologues for each metabolite of interest. This is often done using selected reaction monitoring (SRM) or high-resolution mass spectrometry.
Data Analysis and Flux Estimation
The raw LC-MS data, consisting of peak areas for each mass isotopomer, is processed to correct for natural 13C abundance. This corrected data is then used in conjunction with a metabolic network model to estimate intracellular fluxes.
Software Tools: Several software packages are available for 13C-MFA, including INCA, 13CFLUX2, and Metran.[8] These tools use iterative algorithms to find the set of fluxes that best fit the experimental data.
Data Presentation: Quantitative Flux Maps
The results of a 13C-MFA study are typically presented as a flux map, which is a diagram of the metabolic network with the calculated flux values for each reaction. For comparative studies, such as evaluating the effect of a drug, flux data is often summarized in tables.
Table 1: Relative Fluxes Through Central Carbon Metabolism in Cancer Cells
| Metabolic Pathway | Reaction | Control (Relative Flux) | Drug-Treated (Relative Flux) |
| Glycolysis | Glucose Uptake | 100 | 100 |
| Pyruvate Kinase | 85 | 60 | |
| Lactate Dehydrogenase | 70 | 45 | |
| Pentose Phosphate Pathway | G6P Dehydrogenase | 15 | 25 |
| TCA Cycle | Pyruvate Dehydrogenase | 10 | 5 |
| Citrate Synthase | 30 | 20 | |
| Isocitrate Dehydrogenase | 28 | 18 | |
| Anaplerosis (e.g., Pyruvate Carboxylase) | 5 | 10 |
Note: Fluxes are normalized to the glucose uptake rate. These are representative values and will vary depending on the cell line and drug treatment.
Mandatory Visualizations
Glycolysis
Tricarboxylic Acid (TCA) Cycle
Pentose Phosphate Pathway (PPP)
Applications in Drug Development
13C-MFA is a valuable tool in the pharmaceutical industry for:
-
Target Identification and Validation: By identifying metabolic pathways that are essential for disease progression, MFA can uncover novel drug targets.[3]
-
Mechanism of Action Studies: MFA can elucidate how a drug candidate modulates metabolic pathways to exert its therapeutic effect.
-
Biomarker Discovery: Changes in metabolic fluxes in response to drug treatment can serve as pharmacodynamic biomarkers.
-
Understanding Drug Resistance: MFA can help to unravel the metabolic adaptations that lead to drug resistance.
Conclusion
13C Metabolic Flux Analysis provides an unparalleled quantitative view of cellular metabolism. Its ability to map the intricate network of metabolic reactions makes it an indispensable tool for researchers and scientists in both academia and the pharmaceutical industry. By following rigorous experimental protocols and employing sophisticated data analysis techniques, 13C-MFA can deliver critical insights into cellular physiology, disease pathogenesis, and the effects of therapeutic interventions, thereby accelerating the drug discovery and development process.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Metabolic Flux Analysis: Unraveling Cellular Metabolism - Creative Proteomics [creative-proteomics.com]
- 3. Metabolic Flux Analysis: Unveiling Cellular Metabolism for Therapeutic Insights - Omics tutorials [omicstutorials.com]
- 4. Metabolomics, metabolic flux analysis and cancer pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
The Core Principles of Utilizing Dulcitol-13C as an Internal Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles and practical applications of Dulcitol-13C as an internal standard in quantitative analysis. Primarily employed in the field of metabolomics and clinical chemistry, Dulcitol-13C serves as a crucial tool for the accurate measurement of its unlabeled counterpart, dulcitol (also known as galactitol), a key biomarker in the diagnosis and monitoring of galactosemia.
Introduction to Dulcitol-13C and its Role as an Internal Standard
Dulcitol-13C is a stable isotope-labeled form of dulcitol, a sugar alcohol. In mass spectrometry-based quantitative methods, an ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency, while being distinguishable by its mass-to-charge ratio (m/z).[1] By incorporating one or more 13C atoms, Dulcitol-13C has a higher molecular weight than endogenous dulcitol, allowing for its distinct detection by a mass spectrometer.
The primary utility of Dulcitol-13C lies in its ability to correct for variations that can occur during sample preparation and analysis. These variations may include inconsistencies in sample extraction, derivatization, injection volume, and instrument response. By adding a known amount of Dulcitol-13C to each sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal can be used to calculate the analyte's concentration accurately, thereby mitigating potential errors.
Application in Galactosemia Monitoring
The most prominent application of Dulcitol-13C as an internal standard is in the monitoring of galactosemia, an inherited metabolic disorder characterized by the impaired metabolism of galactose. In individuals with galactosemia, excess galactose is converted to galactitol via the polyol pathway.[2] The accumulation of galactitol is associated with long-term complications, including cataracts, neurological damage, and ovarian failure. Therefore, the precise quantification of galactitol in biological fluids is essential for managing the dietary treatment of galactosemic patients.[3]
Quantitative Data Summary
The use of Dulcitol-13C as an internal standard has enabled the development of robust and reliable methods for the quantification of galactitol in various biological matrices. The following tables summarize key quantitative data from studies utilizing this approach.
| Parameter | Value | Matrix | Analytical Method | Reference |
| Linearity | Up to 200 nmol | Urine | GC-MS | [3] |
| Linearity | 0.1 to 10 µmol/L (for galactose) | Plasma | GC-MS | [4] |
| Linearity | 1 to 20 µmol/L (for galactitol) | Plasma | GC-MS | [4] |
| Lower Limit of Detection | 1.1 nmol (1.75 mmol/mol creatinine) | Urine | GC-MS | [3] |
| Intra-assay Imprecision | 2.1 - 6.7% | Urine | GC-MS | [3] |
| Inter-assay Imprecision | 2.1 - 6.7% | Urine | GC-MS | [3] |
| Recovery | 99% | Red Blood Cells | GC-MS | [5] |
Table 1: Performance Characteristics of Analytical Methods Using Dulcitol-13C Internal Standard.
| Population | Biological Matrix | Galactitol Concentration | Reference |
| Normal Subjects (< 1 year) | Urine | 8 - 107 mmol/mol creatinine | [3] |
| Normal Subjects (> 6 years) | Urine | 2 - 5 mmol/mol creatinine | [3] |
| Galactosemic Patients (< 1 year) | Urine | 397 - 743 mmol/mol creatinine | [3] |
| Galactosemic Patients (> 6 years) | Urine | 125 - 274 mmol/mol creatinine | [3] |
| Non-galactosemic Subjects | Red Blood Cells | 0.29 - 1.29 µM (mean: 0.73 ± 0.31 µM) | [5] |
| Galactosemic Patients | Red Blood Cells | 3.54 - 8.81 µM (mean: 5.98 ± 1.2 µM) | [5] |
| Non-galactosemic Subjects | Plasma | Not detectable | [4] |
| Galactosemic Patients (Q188R mutation) | Plasma | 11.63 ± 0.46 µmol/L | [4] |
| Galactosemic Patients (other mutations) | Plasma | 10.85 ± 1.38 µmol/L | [4] |
Table 2: Reported Concentrations of Galactitol in Different Populations and Biological Matrices.
Experimental Protocols
The quantification of galactitol using Dulcitol-13C as an internal standard predominantly involves gas chromatography-mass spectrometry (GC-MS) following a derivatization step to increase the volatility of the sugar alcohol.
Sample Preparation (Urine)
-
Specimen Collection: A random urine specimen is collected. No preservative is required.[6]
-
Internal Standard Spiking: A known amount of D-[UL-13C]galactitol (Dulcitol-13C) internal standard solution is added to a measured volume of urine.
-
Evaporation: The sample is evaporated to dryness under a stream of nitrogen or in a vacuum concentrator.
Sample Preparation (Red Blood Cells - RBCs)
-
Blood Collection: Whole blood is collected in a heparinized tube.
-
RBC Isolation: The sample is centrifuged to separate the plasma and buffy coat from the red blood cells. The RBCs are washed with saline.
-
Lysis and Deproteinization: The packed RBCs are lysed with water, and proteins are precipitated using a suitable agent (e.g., perchloric acid).
-
Internal Standard Spiking: A known amount of D-[UL-13C]galactitol is added to the supernatant.
-
Evaporation: The supernatant is neutralized and then evaporated to dryness.
Trimethylsilyl (TMS) Derivatization
-
To the dried residue from the sample preparation, a derivatizing reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine is added.
-
The reaction mixture is heated (e.g., at 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization of the hydroxyl groups of galactitol and the internal standard to their corresponding TMS ethers.
GC-MS Analysis
-
Gas Chromatograph (GC) System: A gas chromatograph equipped with a capillary column suitable for sugar alcohol analysis (e.g., a 5% phenylmethylpolysiloxane column) is used.
-
Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected into the GC inlet, which is maintained at a high temperature (e.g., 250-280°C).
-
Chromatographic Separation: The GC oven temperature is programmed to ramp from a lower temperature (e.g., 150°C) to a higher temperature (e.g., 280-300°C) to separate the TMS-derivatized galactitol from other components in the sample. A typical temperature program might involve an initial hold, a ramp of 5-10°C/minute, and a final hold.[7]
-
Mass Spectrometer (MS) System: The outlet of the GC column is interfaced with a mass spectrometer, typically a single quadrupole or a triple quadrupole instrument.
-
Ionization: Electron ionization (EI) is commonly used to fragment the derivatized molecules.
-
Detection (Selected Ion Monitoring - SIM): For quantitative analysis, the mass spectrometer is operated in SIM mode. Specific fragment ions characteristic of TMS-derivatized galactitol and TMS-derivatized Dulcitol-13C are monitored. For example, for TMS-derivatized galactitol, characteristic ions might be m/z 147, 204, 217, and 319. The corresponding ions for the 13C-labeled internal standard will have a higher m/z value depending on the number of 13C atoms.
-
Quantification: The concentration of galactitol in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled galactitol and a constant concentration of the internal standard.
Visualizations
Biochemical Pathways
The following diagrams illustrate the key metabolic pathways involved in galactose metabolism and the formation of galactitol.
Caption: The Leloir pathway for galactose metabolism.
Caption: The polyol pathway showing the conversion of galactose to galactitol.
Experimental Workflow
The following diagram outlines the general workflow for the quantification of galactitol using Dulcitol-13C as an internal standard.
Caption: A generalized workflow for galactitol analysis.
Conclusion
Dulcitol-13C is an indispensable internal standard for the accurate and precise quantification of galactitol in biological samples. Its application is particularly critical in the clinical management of galactosemia, where monitoring galactitol levels is essential for assessing dietary compliance and mitigating long-term complications. The GC-MS method, coupled with TMS derivatization and the use of Dulcitol-13C, provides a robust and reliable analytical platform for researchers and clinicians. This guide has outlined the core principles, provided key quantitative data and experimental protocols, and visualized the relevant biochemical and analytical workflows to serve as a comprehensive resource for professionals in the field.
References
- 1. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 2. Galactitol and galactonate in red blood cells of children with the Duarte/galactosemia genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary galactitol and galactonate quantified by isotope-dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma galactose and galactitol concentration in patients with galactose-1-phosphate uridyltransferase deficiency galactosemia: determination by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galactitol and galactonate in red blood cells of galactosemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of Dulcite-13C
Introduction: Dulcite-13C, also known as Galactitol-13C, is a stable isotope-labeled form of Dulcitol (Galactitol).[1] It is a sugar alcohol and a reduction product of galactose.[1][2] The incorporation of the heavy isotope of carbon (¹³C) makes it a valuable tool in metabolic research and drug development for tracing the fate of molecules in biological systems. From a chemical safety and handling perspective, the toxicological properties of this compound are considered identical to those of its unlabeled counterpart, Dulcitol. This guide synthesizes the available data on Dulcitol to provide comprehensive safety and handling protocols for this compound in a research environment.
While generally considered to have low toxicity in acute occupational exposures, it's important to note that endogenously produced galactitol can be a metabotoxin, neurotoxin, and hepatotoxin at chronically high levels, particularly in individuals with metabolic disorders like galactosemia.[3]
Physicochemical and Toxicological Data
The following tables summarize the key quantitative data for Dulcitol, which should be used as the reference for handling this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Chemical Formula | ¹³C C₅H₁₄O₆ | [4] |
| Average Molecular Weight | ~183.17 g/mol (varies with ¹³C position) | [2] |
| Appearance | White crystalline solid/powder | [5][6] |
| Odor | Odorless | [1][6] |
| Melting Point | 188 - 189 °C | [6] |
| Boiling Point | 275 - 280 °C (decomposes) | [1][6] |
| Water Solubility | 31 mg/mL (at 15°C) | |
| LogP (Octanol/Water) | -3.10 | |
| Vapor Pressure | ~0 mmHg | [1] |
Table 2: Hazard Identification and Toxicity
| Hazard Class | Classification | Source(s) |
| Skin Irritation | Causes skin irritation (Category 2) | [7] |
| Eye Irritation | Causes serious eye irritation (Category 2A) | [7] |
| Target Organ Toxicity | May cause respiratory irritation (Single Exposure, Category 3) | [7] |
| Acute Oral Toxicity | No data available; low hazard expected for industrial handling. | [8] |
| Carcinogenicity | Not listed or classified. | |
| Germ Cell Mutagenicity | Not classified. |
Experimental Protocols and Handling Procedures
Adherence to standard laboratory safety protocols is crucial. The following procedures are based on established guidelines for handling solid chemical compounds.
Personal Protective Equipment (PPE)
A risk assessment should precede any handling of this compound. The following PPE is mandatory:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles (conforming to OSHA 29 CFR 1910.133 or European Standard EN166).[8][9]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., Nitrile rubber) inspected before use.[8][10] Avoid static charge on gloves when handling fine powders.
-
Body Protection: A laboratory coat or overalls must be worn.
-
Respiratory Protection: For operations that may generate dust (e.g., weighing, transferring powder), use a NIOSH or EN 149 approved respirator with a particulate filter.[8][10] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8]
Spill & Emergency Procedures
-
Spill Cleanup: In case of a spill, avoid generating dust.[8] Vacuum or sweep up the material and place it into a suitable, labeled container for disposal.[8] Ensure the area is well-ventilated.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[6]
-
Skin Contact: Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical aid if irritation develops.[8][11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give 2-4 cupfuls of water or milk. Seek immediate medical aid.[8]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][8] Keep away from strong oxidizing agents.[5][6] Recommended storage temperature is 15–25 °C.[12]
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[1][8]
Visualized Workflows and Pathways
The following diagrams illustrate key logical workflows for the safe handling and use of this compound in a research setting.
Metabolic Pathway Context
While not a direct handling concern, understanding the metabolic context of this compound is vital for researchers. Galactose is converted to galactitol (dulcitol) by the enzyme aldose reductase.[2][13] In the genetic disorder galactosemia, deficiencies in enzymes of the Leloir pathway for galactose metabolism lead to an accumulation of galactose, which is then shunted into this alternative pathway, producing toxic levels of galactitol.[14] This accumulation can cause severe health effects, including cataracts, liver damage, and neurological issues.[13] The use of this compound allows researchers to trace this pathway and study the effects of galactitol accumulation in disease models.
References
- 1. Galactitol - Sciencemadness Wiki [sciencemadness.org]
- 2. Galactitol - Wikipedia [en.wikipedia.org]
- 3. Showing Compound Galactitol (FDB006453) - FooDB [foodb.ca]
- 4. D-Dulcitol-6-13C | CAS | LGC Standards [lgcstandards.com]
- 5. guidechem.com [guidechem.com]
- 6. fishersci.com [fishersci.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. lewisu.edu [lewisu.edu]
- 9. biospectra-new.useast01.umbraco.io [biospectra-new.useast01.umbraco.io]
- 10. carlroth.com [carlroth.com]
- 11. fishersci.com [fishersci.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Galactose Toxicity in Animals - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Dulcite-13C as a Tracer for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracers are powerful tools for interrogating metabolic pathways in vivo, offering a dynamic view of cellular and whole-body metabolism.[1][2][3] While tracers like 13C-glucose and 13C-glutamine are widely used to study central carbon metabolism[4], there is a growing interest in developing novel tracers to probe specific metabolic pathways. This document outlines the potential application of Dulcite-13C (also known as Galactitol-13C) as a tracer for in vivo animal studies, particularly for investigating the polyol pathway and its role in disease.
Dulcitol is a sugar alcohol, and its accumulation is implicated in the pathogenesis of complications associated with galactosemia and diabetes. Therefore, a 13C-labeled dulcitol tracer can be instrumental in studying the kinetics of this pathway and the efficacy of therapeutic interventions. The protocols and data presented here are based on established methodologies for in vivo stable isotope tracing studies.[5][6][7]
Potential Applications of this compound
-
Investigating the Polyol Pathway: this compound can be used to trace the in vivo conversion of galactose to dulcitol, providing insights into the activity of aldose reductase. This is particularly relevant in studying diabetic complications where this pathway is upregulated.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: For drugs targeting the polyol pathway, this compound can serve as a biomarker to assess target engagement and therapeutic efficacy.
-
Organ-Specific Metabolism: By analyzing tissues at the end of the tracer study, researchers can determine the organ-specific accumulation and metabolism of dulcitol.
-
Disease Modeling: In animal models of galactosemia and diabetes, this compound can help to elucidate the metabolic dysregulation associated with these conditions.
Experimental Protocols
The choice of tracer delivery method depends on the specific research question and the desired metabolic state (steady-state vs. dynamic labeling).[2] Common methods include bolus injection, continuous infusion, and oral gavage.[2][5][6][7]
Bolus Intraperitoneal (IP) Injection Protocol
This method is relatively simple, cost-effective, and suitable for achieving rapid labeling.[6]
Materials:
-
This compound (uniformly labeled, 13C6)
-
Sterile saline solution (0.9% NaCl)
-
Animal model (e.g., mice)
-
Syringes and needles for injection
-
Equipment for blood and tissue collection
Procedure:
-
Animal Preparation: Fast animals for 3-6 hours prior to the experiment to reduce variability from food intake.[6] All animal procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).[5][6]
-
Tracer Preparation: Dissolve this compound in sterile saline to the desired concentration. A typical dose might be in the range of 2-4 mg/g of body weight.[6]
-
Tracer Administration: Administer the this compound solution via intraperitoneal injection.
-
Sample Collection:
-
Blood: Collect blood samples (e.g., via tail vein or retro-orbital bleeding) at multiple time points (e.g., 15, 30, 60, 90, 120 minutes) post-injection to monitor the tracer's appearance and clearance in circulation.[5]
-
Tissues: At the end of the experiment (e.g., 90 minutes), euthanize the animal and rapidly collect tissues of interest (e.g., liver, kidney, lens, nerve).[6] Immediately freeze tissues in liquid nitrogen to quench metabolism.
-
-
Sample Processing and Analysis:
-
Extract metabolites from plasma and tissues.
-
Analyze the extracts using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the enrichment of 13C in dulcitol and other relevant metabolites.[3]
-
Continuous Intravenous (IV) Infusion Protocol
This method is ideal for achieving isotopic steady-state, allowing for metabolic flux analysis.[2][5]
Materials:
-
This compound
-
Sterile saline solution
-
Infusion pump and catheters
-
Animal model
-
Equipment for surgery, blood, and tissue collection
Procedure:
-
Animal Preparation: Anesthetize the animal and surgically implant a catheter into a suitable vein (e.g., jugular vein).[5] Allow for a recovery period if necessary. Fasting protocols may be applied as described for the bolus injection.[5]
-
Tracer Preparation: Prepare two solutions of this compound in sterile saline: a bolus solution and an infusion solution.
-
Tracer Administration:
-
Sample Collection:
-
Collect blood samples periodically throughout the infusion to confirm that isotopic steady-state has been reached.[5]
-
At the end of the infusion period, collect tissues of interest as described above.
-
-
Sample Processing and Analysis: Process and analyze samples as described for the bolus injection protocol.
Data Presentation
Quantitative data from this compound tracer studies should be presented in a clear and organized manner to facilitate interpretation and comparison across different experimental groups.
Table 1: Hypothetical 13C Enrichment of Dulcitol in Plasma Following a Bolus IP Injection of this compound (2 mg/g)
| Time (minutes) | Mean 13C Enrichment (%) | Standard Deviation |
| 15 | 45.2 | 5.1 |
| 30 | 68.7 | 6.3 |
| 60 | 55.4 | 4.8 |
| 90 | 35.1 | 3.9 |
| 120 | 20.8 | 2.5 |
Table 2: Hypothetical 13C Enrichment of Dulcitol in Tissues at 90 minutes Post-Injection
| Tissue | Treatment Group A (Control) | Treatment Group B (Inhibitor) |
| Mean 13C Enrichment (%) | ||
| Liver | 15.6 ± 2.1 | 14.9 ± 1.9 |
| Kidney | 25.3 ± 3.4 | 12.7 ± 2.5 |
| Lens | 8.9 ± 1.5 | 3.1 ± 0.8 |
| Sciatic Nerve | 12.4 ± 2.0 | 5.8 ± 1.2 |
| : Statistically significant difference from the control group (p < 0.05). |
Visualizations
Diagrams are essential for visualizing complex biological processes and experimental designs.
Caption: General experimental workflow for in vivo studies using this compound tracer.
Caption: Simplified diagram of the polyol pathway and the role of this compound.
References
- 1. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of Dulcite-13C by LC-MS/MS
Abstract
This application note describes a detailed protocol for the sensitive and selective quantification of Dulcite (Galactitol) and its stable isotope-labeled internal standard, Dulcite-13C, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs Hydrophilic Interaction Liquid Chromatography (HILIC) for effective separation of these polar analytes, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This robust and reliable method is suitable for use in metabolic research, clinical diagnostics, particularly in the context of galactosemia, and in drug development studies where dulcitol may be a relevant biomarker.
Introduction
Dulcitol (also known as galactitol) is a sugar alcohol that is a key metabolite in the galactose metabolic pathway. In healthy individuals, galactose is efficiently converted to glucose. However, in individuals with galactosemia, a genetic disorder affecting galactose metabolism, the accumulation of galactose leads to its conversion to dulcitol by aldose reductase. Elevated levels of dulcitol are associated with the pathophysiology of galactosemia, including the development of cataracts and neurological damage. Therefore, the accurate quantification of dulcitol in biological samples is crucial for the diagnosis, monitoring, and understanding of this and other metabolic disorders.
Stable isotope-labeled internal standards, such as this compound, are essential for accurate quantification in LC-MS/MS assays. They compensate for variations in sample preparation and matrix effects, ensuring high precision and accuracy. This application note provides a comprehensive protocol for the analysis of this compound, which can be adapted for the quantification of endogenous dulcitol.
Experimental
Materials and Reagents
-
Dulcitol (Galactitol) standard (Sigma-Aldrich or equivalent)
-
This compound (MedChemExpress or other certified supplier)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
-
Phosphate-buffered saline (PBS)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of dulcitol and this compound in water.
-
Working Standard Solutions: Serially dilute the primary stock solutions with a 50:50 mixture of acetonitrile and water to prepare a series of calibration standards and quality control (QC) samples at desired concentrations. The internal standard (this compound) working solution should be prepared at a fixed concentration (e.g., 1 µg/mL).
Protocols
Sample Preparation from Human Plasma
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 20 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 80% acetonitrile in water.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation from Cultured Cells
-
Aspirate the culture medium from the cell culture plate.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to the plate and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 80% acetonitrile in water.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions:
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0.0 min: 85% B
-
5.0 min: 50% B
-
5.1 min: 85% B
-
8.0 min: 85% B
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
MRM Transitions:
The following Multiple Reaction Monitoring (MRM) transitions should be used for the quantification and confirmation of dulcitol and this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) | Cone Voltage (V) |
| Dulcitol | 181.1 | 89.1 | 71.1 | 15 | 30 |
| This compound | 182.1 | 90.1 | 72.1 | 15 | 30 |
Note: These MRM transitions are predicted based on the structure of dulcitol and may require optimization on the specific mass spectrometer being used.
Data Presentation
The following table summarizes representative quantitative data for dulcitol (galactitol) levels in red blood cells (RBCs) from a study on galactosemia patients and healthy controls.[1]
| Group | N | RBC Galactitol (µM) - Mean ± SD | RBC Galactitol (µM) - Range |
| Healthy Controls | 40 | 1.0 ± 0.5 | 0.01 - 2.0 |
| Treated Galactosemia Patients | 20 | 9.1 ± 5.4 | 0.15 - 18.0 |
Visualizations
Galactose Metabolism Pathway
The following diagram illustrates the central role of dulcitol in the galactose metabolic pathway, particularly its accumulation in galactosemia.
Caption: Galactose metabolism and the formation of dulcitol in galactosemia.
Experimental Workflow for this compound Detection
The diagram below outlines the key steps in the analytical workflow for the quantification of this compound in biological samples.
References
Application Notes and Protocols for the Quantitative Analysis of Polyol Pathway Metabolites using Dulcitol-13C
For Researchers, Scientists, and Drug Development Professionals
Introduction
The polyol pathway, also known as the sorbitol-aldose reductase pathway, is a two-step metabolic process that converts glucose to fructose.[1] Under normal physiological conditions, this pathway plays a minor role in glucose metabolism. However, in states of hyperglycemia, such as in diabetes mellitus, the flux of glucose through the polyol pathway is significantly increased.[2] This elevated activity leads to the accumulation of its intermediates, sorbitol and fructose, in tissues that are not dependent on insulin for glucose uptake, such as nerves, the retina, and kidneys.[3][4] The accumulation of these metabolites is implicated in the pathogenesis of diabetic complications, including neuropathy, retinopathy, and nephropathy.[3][5]
Accurate quantification of the polyol pathway metabolites, sorbitol and fructose, is crucial for understanding the pathophysiology of diabetic complications and for the development of therapeutic interventions, such as aldose reductase inhibitors.[6] This application note provides detailed protocols for the quantitative analysis of sorbitol and fructose in various biological matrices using stable isotope dilution with Dulcitol-13C as an internal standard, coupled with gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway
The polyol pathway consists of two primary enzymatic reactions. First, aldose reductase reduces glucose to sorbitol, consuming NADPH. Subsequently, sorbitol dehydrogenase oxidizes sorbitol to fructose, with the concomitant reduction of NAD+ to NADH.[5]
References
- 1. Sorbitol and other polyols in lens, adipose tissue and urine in diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elevated myocardial fructose and sorbitol levels are associated with diastolic dysfunction in diabetic patients, and cardiomyocyte lipid inclusions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sorbitol concentration in the plasma and erythrocytes of diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of glucose, sorbitol and fructose accumulation in lens and liver of diabetic and insulin-treated rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: 13C-Galactitol (Dulcitol) for Investigating Inborn Errors of Galactose Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inborn errors of galactose metabolism, such as classic galactosemia, are genetic disorders resulting from deficiencies in enzymes required for the normal processing of galactose.[1] The primary metabolic route for galactose is the Leloir pathway, which converts galactose to glucose-1-phosphate.[2][3] Deficiencies in key enzymes of this pathway, most commonly galactose-1-phosphate uridylyltransferase (GALT), lead to the accumulation of toxic metabolites.[2][4][5]
One of the major toxic by-products is galactitol (dulcitol), formed from the reduction of excess galactose by aldose reductase via the polyol pathway.[4] Galactitol cannot be further metabolized and accumulates in various tissues, including the lens of the eye, liver, and brain, contributing significantly to the pathophysiology of the disease, including cataracts and neurological damage.[6][7] Monitoring galactitol levels is therefore crucial for diagnosis and managing dietary therapy.[1][8] Stable isotope-labeled tracers, such as ¹³C-Galactitol, offer a powerful method for studying the dynamics of galactitol production and clearance, providing deep insights into metabolic pathways and the efficacy of potential therapies.[9][10]
Principle of the Method
Stable isotope tracing allows a metabolic substrate to be tracked as it moves through biochemical reactions.[9][10] By introducing ¹³C-labeled galactitol (a heavy isotope analog of the endogenous molecule) into a biological system (in vivo or in vitro), its fate can be monitored using mass spectrometry (MS). This approach, known as isotope dilution mass spectrometry, allows for highly accurate and precise quantification of endogenous galactitol levels.
The known quantity of the ¹³C-labeled internal standard is "spiked" into a sample (e.g., plasma, urine, or cell lysate). The sample is then processed, and the ratio of the unlabeled (endogenous) galactitol to the labeled ¹³C-Galactitol is measured by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11] This ratio is used to calculate the precise concentration of the endogenous galactitol, overcoming variations in sample extraction and instrument response.
Applications
-
Accurate Diagnosis and Monitoring: Provides precise quantification of galactitol in red blood cells (RBCs), urine, and plasma to diagnose and monitor patients with all forms of galactosemia.[1][11][12]
-
Therapeutic Efficacy Studies: Enables researchers to assess how new drugs or dietary interventions affect the production and accumulation of galactitol.
-
Pathophysiological Research: Helps in understanding the kinetics of galactitol flux in different tissues and cell types, shedding light on disease mechanisms.
-
Genotype-Phenotype Correlation: Allows for detailed investigation of how different genetic mutations in galactosemia-related enzymes impact galactitol metabolism.[13]
Visualizations
Galactose Metabolism and Galactitol Formation
This diagram illustrates the primary Leloir pathway for galactose metabolism and the alternative polyol pathway. In galactosemia, a blockage in the Leloir pathway (e.g., GALT deficiency) shunts excess galactose into the polyol pathway, leading to the accumulation of the toxic metabolite galactitol.
Caption: Key pathways of galactose metabolism and galactitol accumulation.
Experimental Workflow for ¹³C-Galactitol Tracer Analysis
The following workflow outlines the key steps for using ¹³C-Galactitol in a research setting, from sample preparation to data analysis.
Caption: General workflow for quantifying galactitol using a ¹³C-labeled standard.
Protocols
Protocol 1: Quantification of Galactitol in Red Blood Cells (RBCs) using Isotope Dilution GC-MS
This protocol is adapted from established methods for quantifying galactitol in biological samples.[8][11]
Objective: To accurately measure the concentration of galactitol in packed RBCs from patient samples.
Materials:
-
Packed RBC samples
-
¹³C-Galactitol (uniformly labeled) internal standard solution (e.g., 10 µM in 75% ethanol)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Acetic Anhydride
-
Pyridine
-
Ethyl Acetate
-
Deionized water
-
Centrifuge, vortex mixer, sample evaporator (e.g., nitrogen stream)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Methodology:
-
Sample Preparation & Lysis:
-
Thaw frozen packed RBC samples on ice.
-
Pipette 100 µL of packed RBCs into a microcentrifuge tube.
-
Add 400 µL of ice-cold deionized water to lyse the cells. Vortex for 30 seconds.
-
-
Internal Standard Spiking:
-
To each lysed sample, add a precise volume (e.g., 20 µL) of the ¹³C-Galactitol internal standard solution.
-
Vortex briefly to ensure thorough mixing.
-
-
Protein Precipitation:
-
Add 1 mL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection and Drying:
-
Carefully transfer the supernatant to a new, clean tube.
-
Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization (Acetylation):
-
To the dried residue, add 50 µL of acetic anhydride and 50 µL of pyridine.
-
Cap the tube tightly and vortex.
-
Incubate at 60°C for 1 hour to form the acetate derivatives of galactitol.
-
After incubation, evaporate the derivatization reagents to dryness under nitrogen.
-
-
Sample Reconstitution:
-
Reconstitute the dried derivative in 100 µL of ethyl acetate.
-
Vortex and transfer to a GC-MS autosampler vial with an insert.
-
-
GC-MS Analysis:
-
Injection: Inject 1-2 µL of the reconstituted sample into the GC-MS.
-
GC Conditions (Example):
-
Inlet Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for the galactitol acetate derivative and its ¹³C-labeled counterpart.
-
-
-
Data Analysis:
-
Integrate the peak areas for the endogenous galactitol and the ¹³C-Galactitol internal standard.
-
Calculate the peak area ratio.
-
Determine the concentration of galactitol in the original RBC sample using a calibration curve prepared with known concentrations of unlabeled galactitol and a fixed amount of the internal standard.
-
Data Presentation
The use of a stable isotope-labeled internal standard allows for the generation of highly reproducible quantitative data. Below is a table summarizing representative galactitol concentrations found in different populations.
| Analyte | Sample Matrix | Control Subjects (n=19) | Galactosemic Patients (on diet, n=27) | Reference |
| Galactitol | Red Blood Cells (RBC) | 0.73 ± 0.31 µM | 5.98 ± 1.2 µM | [11] |
| Galactonate | Red Blood Cells (RBC) | 1.94 ± 0.96 µM | 4.16 ± 1.32 µM | [11] |
Table 1: Representative concentrations of galactose metabolites in RBCs of control vs. classic galactosemia patients on a galactose-restricted diet. Data are presented as mean ± standard deviation.
This data clearly shows that even on a restricted diet, patients with classic galactosemia have significantly elevated levels of galactitol in their red blood cells compared to healthy individuals, highlighting the persistent endogenous production of galactose and its conversion to this toxic metabolite.[11]
References
- 1. Urinary galactitol quantitation by gas chromatography–mass spectrometry for the diagnosis of galactosemia - Clinical Laboratory int. [clinlabint.com]
- 2. tuscany-diet.net [tuscany-diet.net]
- 3. Leloir pathway - Wikipedia [en.wikipedia.org]
- 4. Sweet and sour: an update on classic galactosemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo evidence of brain galactitol accumulation in an infant with galactosemia and encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proton MR Spectroscopy and Imaging of a Galactosemic Patient before and after Dietary Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. Galactitol and galactonate in red blood cells of galactosemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monitoring of biochemical status in children with Duarte galactosemia: utility of galactose, galactitol, galactonate, and galactose 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolism of 13C galactose by lymphoblasts from patients with galactosemia determined by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 13C NMR Spectroscopy for the Analysis of Dulcite-13C Labeled Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dulcitol (or galactitol) is a sugar alcohol formed from the reduction of galactose, a reaction catalyzed by aldose reductase.[1][2] In metabolic disorders such as galactosemia, the accumulation of dulcitol can lead to serious pathological conditions, including cataracts, hepatomegaly, and neurological damage.[2][3] Therefore, the accurate detection and quantification of dulcitol in biological samples are crucial for understanding disease mechanisms and for the development of therapeutic interventions. The use of 13C-labeled dulcitol in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful tool for tracing its metabolic fate and quantifying its presence in complex biological mixtures.[4] This application note provides a detailed protocol for the use of 13C NMR spectroscopy for the analysis of Dulcite-13C labeled metabolites.
Principle
13C NMR spectroscopy is a versatile analytical technique that provides detailed structural information about organic molecules.[5] While the low natural abundance of the 13C isotope (approximately 1.1%) limits the intrinsic sensitivity of this method, the use of 13C-labeled compounds significantly enhances the signal intensity, enabling sensitive and specific detection.[5] For quantitative analysis, it is crucial to ensure full relaxation of the 13C nuclei between successive scans, which can be achieved by using a sufficient relaxation delay.[5]
Data Presentation
The following table summarizes the 13C NMR chemical shifts for dulcitol, which are essential for the identification and analysis of this metabolite in 13C NMR spectra.
| Carbon Atom | Chemical Shift (ppm) in H₂O |
| C1 / C6 | 63.9 |
| C2 / C5 | 71.5 |
| C3 / C4 | 70.8 |
| Data sourced from the Human Metabolome Database (HMDB)[6] |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra. The following protocol is recommended for the preparation of samples containing this compound labeled metabolites.
-
Sample Collection: Collect biological samples (e.g., cell extracts, tissue homogenates, biofluids) that have been incubated with a 13C-labeled precursor of dulcitol (e.g., 13C-galactose).
-
Extraction of Metabolites:
-
For cell or tissue samples, perform a metabolite extraction using a suitable solvent system, such as a methanol/chloroform/water extraction, to separate the polar metabolites (including dulcitol) from lipids and proteins.
-
For biofluids like urine or plasma, minimal sample preparation may be required, although protein precipitation (e.g., with cold acetone or methanol) may be necessary.
-
-
Sample Dissolution:
-
Lyophilize the polar extract to dryness.
-
Reconstitute the dried extract in a deuterated solvent suitable for NMR, such as deuterium oxide (D₂O). The recommended sample volume is 0.6-0.7 mL for a standard 5 mm NMR tube.[7]
-
For quantitative 13C NMR, a sample concentration of 10-50 mg in 0.6-1 mL of solvent is recommended.[8]
-
-
Filtration: To ensure a homogeneous magnetic field and high-resolution spectra, it is imperative to remove any particulate matter.[9]
-
Filter the reconstituted sample through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.[8]
-
-
Addition of Internal Standard: For quantitative analysis, add a known concentration of an internal standard. A common choice is a 13C-labeled compound that does not overlap with the dulcitol signals, such as [1,2-13C₂]glycine.
13C NMR Data Acquisition
The following parameters are a starting point for acquiring quantitative 1D 13C NMR spectra on a 400 or 500 MHz NMR spectrometer.
| Parameter | Recommended Value | Purpose |
| Pulse Program | zgig (inverse-gated decoupling) | To suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.[5] |
| Relaxation Delay (D1) | 5 x T₁ of the slowest relaxing carbon | To ensure full relaxation of all carbon nuclei for accurate integration. A delay of 30 seconds is a conservative starting point.[5] |
| Acquisition Time (AQ) | 1-2 seconds | Defines the resolution of the spectrum. |
| Pulse Width (P1) | 90° pulse | To maximize the signal for each scan. |
| Number of Scans (NS) | 1024 or higher | To achieve an adequate signal-to-noise ratio, depending on the sample concentration. |
| Spectral Width (SW) | 200-250 ppm | To cover the entire range of carbon chemical shifts. |
| Temperature | 298 K (25 °C) | For consistent and reproducible results. |
Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function with a line broadening of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction to ensure accurate integration.
-
Chemical Shift Referencing: Reference the spectrum using the known chemical shift of the internal standard or an external reference.
-
Peak Integration: Integrate the peaks corresponding to the 13C-labeled dulcitol and the internal standard.
-
Quantification: Calculate the concentration of the this compound labeled metabolite using the following formula:
Concentration of Dulcitol = (Integral of Dulcitol / Number of 13C atoms in Dulcitol) * (Number of 13C atoms in Standard / Integral of Standard) * Concentration of Standard
Visualization of Pathways and Workflows
Metabolic Pathway of Dulcitol Formation
The following diagram illustrates the formation of dulcitol from galactose via the polyol pathway. In states of high glucose or galactose, aldose reductase reduces these sugars to their corresponding sugar alcohols.[10][11]
Caption: The enzymatic conversion of galactose to dulcitol.
Experimental Workflow for 13C NMR Analysis
The diagram below outlines the key steps in the experimental workflow for the analysis of this compound labeled metabolites.
Caption: Workflow for 13C NMR analysis of dulcitol.
Conclusion
13C NMR spectroscopy is a robust and reliable method for the analysis of this compound labeled metabolites. The protocol outlined in this application note provides a comprehensive guide for researchers to accurately quantify dulcitol in biological samples, thereby facilitating a deeper understanding of its role in metabolic diseases and aiding in the development of novel therapeutic strategies.
References
- 1. P. aeruginosa Metabolome Database: Galactitol (PAMDB000040) [pseudomonas.umaryland.edu]
- 2. Galactitol - Wikipedia [en.wikipedia.org]
- 3. Dulcitol - Creative Enzymes [creative-enzymes.com]
- 4. Metabolic fate of administered [13C]galactose in tissues of galactose-1-phosphate uridyl transferase deficient mice determined by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000107) [hmdb.ca]
- 7. sites.bu.edu [sites.bu.edu]
- 8. How to make an NMR sample [chem.ch.huji.ac.il]
- 9. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 10. Polyol pathway - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for Dulcite-13C Analysis in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dulcitol (also known as galactitol) is a sugar alcohol that can accumulate in tissues in certain metabolic disorders, such as galactosemia, leading to pathological effects. The use of stable isotope-labeled dulcitol, specifically Dulcite-13C, is a powerful tool in metabolic research and drug development. It allows for the accurate tracing and quantification of dulcitol in various biological matrices, helping to elucidate metabolic pathways, assess disease progression, and evaluate the efficacy of therapeutic interventions.
These application notes provide detailed protocols for the sample preparation and analysis of this compound in common biological matrices: plasma, urine, and tissue. The methodologies are designed to ensure high recovery, accuracy, and reproducibility for subsequent analysis by mass spectrometry (MS), either coupled with gas chromatography (GC) or liquid chromatography (LC).
Analytical Approaches
The analysis of polar molecules like dulcitol often requires derivatization to increase their volatility for GC-MS analysis.[1][2] Silylation is a common and effective derivatization technique for sugars and sugar alcohols. Alternatively, LC-MS/MS can be employed for the direct analysis of underivatized sugar alcohols, offering high sensitivity and specificity.[3][4] The choice of analytical platform will depend on the available instrumentation and the specific requirements of the study.
Sample Preparation Protocols
The following sections detail the protocols for the extraction of this compound from plasma, urine, and tissue samples. These protocols are designed to be a starting point and may require optimization based on the specific laboratory conditions and analytical instrumentation.
Protocol 1: this compound Extraction from Plasma
This protocol describes a protein precipitation method to extract this compound from plasma samples.
Materials:
-
Plasma samples
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound not present in the sample)
-
Methanol (LC-MS grade), pre-chilled to -20°C
-
Acetonitrile (LC-MS grade), pre-chilled to -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of 14,000 x g and 4°C
-
Pipettes and tips
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the Internal Standard solution and vortex briefly.
-
Add 400 µL of cold (-20°C) methanol or acetonitrile to precipitate proteins.[5]
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[5]
-
Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
The dried extract is now ready for derivatization (for GC-MS) or reconstitution in a suitable solvent for LC-MS/MS analysis.
Protocol 2: this compound Extraction from Urine
This protocol outlines a simple dilution and filtration method for preparing urine samples for this compound analysis.
Materials:
-
Urine samples
-
Internal Standard (IS) solution
-
Milli-Q water or equivalent
-
0.22 µm syringe filters
-
Syringes
-
Autosampler vials
Procedure:
-
Thaw urine samples at room temperature.
-
Centrifuge the urine sample at 2000 x g for 10 minutes to pellet any sediment.[6]
-
In a clean tube, mix 100 µL of the urine supernatant with 890 µL of Milli-Q water and 10 µL of the Internal Standard solution.
-
Vortex the mixture for 30 seconds.
-
Filter the diluted urine through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for direct injection for LC-MS/MS analysis. For GC-MS, an evaporation and derivatization step would be required.
Protocol 3: this compound Extraction from Tissue
This protocol describes the homogenization and extraction of this compound from tissue samples.
Materials:
-
Tissue samples (e.g., liver, kidney, brain)
-
Internal Standard (IS) solution
-
Homogenization buffer (e.g., 80% methanol in water), pre-chilled to -80°C
-
Bead beater or ultrasonic homogenizer[7]
-
Homogenization tubes with beads
-
Centrifuge capable of 14,000 x g and 4°C
-
Pipettes and tips
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Weigh approximately 20-50 mg of frozen tissue.
-
Place the tissue in a pre-chilled homogenization tube containing beads.
-
Add 1 mL of cold (-80°C) 80% methanol containing the Internal Standard. The ratio of buffer to tissue should be around 10:1 (v/w).[8]
-
Homogenize the tissue using a bead beater or an ultrasonic homogenizer until no visible tissue fragments remain.[7] Keep the samples on ice during homogenization to prevent degradation.
-
Incubate the homogenate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.[8]
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
The dried extract is now ready for derivatization or reconstitution.
Derivatization for GC-MS Analysis
For GC-MS analysis, the hydroxyl groups of this compound must be derivatized to increase its volatility. Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) is a common method.
Protocol 4: Silylation of this compound Extracts
Materials:
-
Dried sample extracts
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven at 70°C
-
GC-MS vials with inserts
Procedure:
-
Ensure the sample extracts are completely dry.
-
Add 50 µL of pyridine to the dried extract to dissolve it.
-
Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the vial at 70°C for 60 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
Quantitative Data Summary
The following tables provide an example of the type of quantitative data that should be generated during method validation for this compound analysis.
Table 1: Recovery of this compound from Biological Matrices
| Matrix | Spiked Concentration (ng/mL) | Mean Recovery (%) | Standard Deviation (%) | n |
| Plasma | 10 | 92.5 | 4.1 | 6 |
| 100 | 95.1 | 3.5 | 6 | |
| 1000 | 98.2 | 2.8 | 6 | |
| Urine | 50 | 97.8 | 2.5 | 6 |
| 500 | 99.1 | 1.9 | 6 | |
| 5000 | 101.2 | 1.5 | 6 | |
| Tissue (Liver) | 20 ng/g | 88.9 | 5.3 | 6 |
| 200 ng/g | 91.4 | 4.7 | 6 | |
| 2000 ng/g | 94.6 | 3.9 | 6 |
Table 2: Linearity and Sensitivity of this compound Quantification
| Analytical Method | Matrix | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) | ULOQ (ng/mL) |
| GC-MS (derivatized) | Plasma | 5 - 2000 | >0.995 | 5 | 2000 |
| LC-MS/MS | Plasma | 1 - 2500 | >0.998 | 1 | 2500 |
| LC-MS/MS | Urine | 10 - 10000 | >0.997 | 10 | 10000 |
| GC-MS (derivatized) | Tissue | 10 - 5000 ng/g | >0.994 | 10 ng/g | 5000 ng/g |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification
Table 3: Precision and Accuracy of this compound Quantification in Plasma
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 5 | 6.8 | 104.2 | 8.1 | 102.5 |
| Low | 15 | 5.2 | 98.7 | 6.5 | 99.8 |
| Mid | 150 | 4.1 | 101.5 | 5.3 | 100.9 |
| High | 1500 | 3.5 | 99.2 | 4.8 | 101.1 |
Visualizations
Experimental Workflow for this compound Analysis
The following diagram illustrates the general workflow for the sample preparation and analysis of this compound from biological matrices.
Caption: General workflow for this compound analysis.
Metabolic Context of Dulcitol
The diagram below shows the metabolic relationship of dulcitol to galactose metabolism. The accumulation of dulcitol is a key pathological feature of galactosemia.
Caption: Simplified galactose metabolism and dulcitol formation.
References
- 1. restek.com [restek.com]
- 2. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatography combined with mass spectrometry for 13C isotopic analysis in life science research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimization of DNA extraction from human urinary samples for mycobiome community profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 8. Study on Tissue Homogenization Buffer Composition for Brain Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Quenching in 13C Tracer Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for metabolic quenching, a critical step in 13C tracer experiments for accurate metabolomic analysis. Proper quenching rapidly arrests cellular metabolism, preserving the in vivo isotopic enrichment and concentration of metabolites at the time of sampling.
Introduction to Metabolic Quenching
In 13C tracer experiments, the primary goal is to obtain an accurate snapshot of metabolic fluxes. This requires the instantaneous cessation of all enzymatic reactions to prevent alterations in metabolite levels and isotopic labeling patterns after sample collection.[1][2][3] Ineffective quenching can lead to significant analytical inaccuracies, primarily through two mechanisms: continued metabolic activity and leakage of intracellular metabolites.[4][5] The choice of quenching method is therefore paramount and must be carefully validated for the specific cell type and experimental conditions.[4][6]
The ideal quenching technique should:
-
Instantly and completely halt all metabolic activity.
-
Prevent the loss of intracellular metabolites.
-
Not interfere with downstream analytical methods.
-
Be reproducible and robust.
This document outlines several widely used quenching protocols, their advantages, and their limitations, with a focus on cold solvent quenching and rapid filtration techniques.
Comparison of Quenching Methods
Cold methanol-based solutions are frequently employed for quenching due to their ability to rapidly cool cells and denature enzymes.[7][8] However, the concentration of methanol and the quenching temperature are critical parameters that influence quenching efficiency and the extent of metabolite leakage.[4][7] For suspension cell cultures, separating cells from the culture medium before quenching is a significant challenge.[1][2][3] Fast filtration techniques have emerged as a powerful solution to this problem, enabling rapid separation and washing of cells prior to quenching.[9][10][11]
Here is a summary of common quenching approaches:
-
Cold Methanol Quenching: This involves directly adding a pre-chilled methanol solution to the cell culture. While simple, it can cause metabolite leakage, and the optimal methanol concentration can vary between organisms.[4][7] For instance, 80% cold methanol was found to be preferable for Lactobacillus bulgaricus to minimize leakage, whereas 40% cold aqueous methanol was optimal for Penicillium chrysogenum.[4][7]
-
Fast Filtration followed by Quenching: This method involves rapidly filtering the cell culture to separate cells from the medium, followed by washing and then immediate quenching of the filter with the cells in a cold solvent or liquid nitrogen.[1][2][3][9] This approach minimizes leakage and removes extracellular metabolites that could interfere with the analysis.[9][10]
-
Quenching with Buffered Methanol Solutions: The addition of buffers such as ammonium bicarbonate (AMBIC) to the quenching solution can help maintain pH and improve the recovery of certain metabolites.[12][13] A 60% methanol solution supplemented with 0.85% AMBIC at -40°C has been shown to be effective for quenching suspension cultured mammalian cells.[13][14]
Quantitative Comparison of Quenching Methods
The following table summarizes quantitative data from various studies to facilitate the comparison of different quenching methods.
| Quenching Method | Organism/Cell Type | Key Findings | Metabolite Recovery/Leakage | Reference |
| 60% Cold Methanol (-40°C) | Lactobacillus bulgaricus | Significant metabolite leakage observed compared to 80% methanol. | Higher leakage rate for various metabolites compared to 80% methanol. | [7] |
| 80% Cold Methanol (-20°C) | Lactobacillus bulgaricus | Reduced cell damage and lower metabolite leakage compared to 60% methanol. | Lower leakage rates for glutamic acid, aspartic acid, alanine, and AMP. | [7] |
| 40% Cold Aqueous Methanol (-25°C) | Penicillium chrysogenum | Optimal for minimizing metabolite leakage in this organism. | Average metabolite recovery of 95.7% (±1.1%). | [4] |
| 60% Cold Aqueous Methanol (-40°C) | Penicillium chrysogenum | Higher metabolite leakage compared to 40% methanol. | Average metabolite recovery of 84.3% (±3.1%). | [4] |
| 100% Cold Methanol (-40°C) | Penicillium chrysogenum | Significant metabolite leakage. | Average metabolite recovery of 49.8% (±6.6%). | [4] |
| Rapid Filtration + 100% Cold Methanol (-80°C) | Synechocystis sp. | Highest quenching efficiency among the tested methods for suspension cultures. | Not explicitly quantified but described as having the highest efficiency. | [1][2][3] |
| 60% Cold Methanol (-65°C) for Centrifugation | Synechocystis sp. | Caused significant metabolite loss. | Significant loss of metabolites. | [1][2][3] |
| 60% Methanol + 0.85% AMBIC (-40°C) | CHO cells (suspension) | Effective for quenching with reduced metabolite leakage. | 20-60% greater recovery of labile metabolites compared to other methanol-based quenching solutions. | [12] |
| Cold Isotonic Saline (0.9% NaCl, 0.5°C) | CHO cells (suspension) | Did not damage cells and effectively halted metabolism. | No significant leakage observed. | [15] |
| Fast Filtration + Liquid Nitrogen | Adherent Mammalian Cells | Rapid and effective quenching, allows for storage of samples. | No detectable change in metabolite content with a prior rapid water rinse. | [16] |
Experimental Workflow
The following diagram illustrates a typical workflow for a 13C tracer experiment, from cell culture to metabolic quenching and sample preparation for analysis.
Caption: A generalized workflow for 13C tracer experiments.
Detailed Experimental Protocols
Protocol 1: Cold Methanol Quenching for Adherent Mammalian Cells
This protocol is adapted for adherent cells and utilizes a rapid rinsing step to remove extracellular media components.
Materials:
-
Pre-chilled (-80°C) 80% methanol (v/v) in water.
-
Deionized water.
-
Liquid nitrogen.
-
Cell scraper.
Procedure:
-
Aspirate the culture medium from the dish.
-
Quickly rinse the cell monolayer with deionized water (e.g., for less than 5 seconds) to remove residual medium.[16]
-
Immediately aspirate the rinse water.
-
Add liquid nitrogen directly to the culture dish to flash-freeze the cells and quench metabolism.[16] The dish can be placed on a bed of dry ice to maintain the low temperature.
-
At this point, the quenched plates can be stored at -80°C for later extraction.
-
For extraction, add a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol) to the frozen cell monolayer.
-
Use a cell scraper to scrape the cells into the extraction solvent.
-
Collect the cell lysate and proceed with metabolite extraction and analysis.
Protocol 2: Fast Filtration and Quenching for Suspension Cells
This protocol is designed for suspension cultures and is effective at separating cells from the medium before quenching to prevent metabolite leakage.[1][2][3]
Materials:
-
Filtration apparatus with a vacuum pump.
-
Filters with a suitable pore size (e.g., 0.8 µm).
-
Pre-chilled (-20°C or colder) washing solution (e.g., 0.9% NaCl).
-
Pre-chilled (-80°C) 100% methanol.
-
Forceps.
Procedure:
-
Assemble the filtration unit with the filter membrane.
-
Rapidly transfer a defined volume of the cell suspension to the filter.
-
Apply vacuum to quickly filter the medium. The filtration time should be minimized, ideally to a few seconds.[11]
-
Without interrupting the vacuum, wash the cells on the filter with a small volume of the pre-chilled washing solution to remove any remaining extracellular metabolites.
-
Immediately after the wash solution has passed through, stop the vacuum.
-
Using pre-chilled forceps, quickly transfer the filter with the cell pellet into a tube containing pre-chilled (-80°C) 100% methanol for quenching and extraction.[1][2][3]
-
Vortex vigorously to dislodge the cells from the filter and ensure complete extraction.
-
Proceed with downstream sample processing for analysis.
Protocol 3: Direct Quenching in Buffered Cold Methanol for Suspension Cells
This protocol is an alternative for suspension cells where fast filtration may not be feasible.
Materials:
-
Quenching solution: 60% methanol containing 0.85% (w/v) ammonium bicarbonate (AMBIC), pre-chilled to -40°C.[12][13]
-
Centrifuge capable of reaching low temperatures.
Procedure:
-
Rapidly transfer a known volume of cell suspension into a tube containing at least 5 volumes of the pre-chilled quenching solution.[12]
-
Immediately vortex the mixture to ensure rapid and uniform cooling.
-
Centrifuge the sample at a high speed (e.g., 1000 x g for 1 minute) at a low temperature (e.g., -9°C or colder) to pellet the cells.[12]
-
Quickly decant the supernatant. A portion of the supernatant can be saved to assess metabolite leakage.
-
The cell pellet can then be stored at -80°C or immediately used for metabolite extraction with a suitable solvent.
Signaling Pathway Visualization
The following diagram illustrates the central carbon metabolism pathways often investigated in 13C tracer experiments, including glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle.
Caption: Central carbon metabolism pathways.
Conclusion and Recommendations
The choice of an appropriate metabolic quenching technique is a critical determinant of data quality in 13C tracer experiments. For adherent cells, a rapid rinse followed by liquid nitrogen quenching offers a robust and convenient method.[16] For suspension cultures, fast filtration followed by quenching in cold solvent is generally the superior method for minimizing metabolite leakage and removing extracellular contaminants.[1][2][3] When fast filtration is not practical, direct quenching in a buffered cold methanol solution can be an effective alternative, although it requires careful optimization and validation.[12][13] Researchers should always validate their chosen quenching protocol for their specific cell type and experimental conditions to ensure the generation of accurate and reliable metabolomics data.
References
- 1. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures (Journal Article) | OSTI.GOV [osti.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimization of cold methanol quenching for quantitative metabolomics of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quenching for Microalgal Metabolomics: A Case Study on the Unicellular Eukaryotic Green Alga Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.wur.nl [research.wur.nl]
- 7. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Fast Filtration of Bacterial or Mammalian Suspension Cell Cultures for Optimal Metabolomics Results - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biospec.net [biospec.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. research.manchester.ac.uk [research.manchester.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Reducing Time and Increasing Sensitivity in Sample Preparation for Adherent Mammalian Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Probing Cancer Cell Metabolism with Dulcitol-13C
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. A guide to 13C metabolic flux analysis for the cancer biologist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mapping cancer cell metabolism with(13)C flux analysis: Recent progress and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. viterbischool.usc.edu [viterbischool.usc.edu]
- 5. mdpi.com [mdpi.com]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Integrated Multi-Omics Profiling of Young Breast Cancer Patients Reveals a Correlation between Galactose Metabolism Pathway and Poor Disease-Free Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 12. researchgate.net [researchgate.net]
- 13. uoftmedicalgenomics.home.blog [uoftmedicalgenomics.home.blog]
- 14. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Signal Intensity of Dulcite-13C in NMR Spectroscopy
Welcome to the technical support center for NMR spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues of low signal intensity in Dulcite-13C NMR experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the signal intensity in my this compound NMR spectrum inherently low?
A1: The low signal intensity in 13C NMR, including for this compound, is due to two primary factors:
-
Low Natural Abundance: The NMR-active isotope, 13C, has a natural abundance of only 1.1%, while the major isotope, 12C, is NMR-inactive.[1][2]
-
Low Gyromagnetic Ratio: The gyromagnetic ratio of 13C is about four times lower than that of 1H, which further reduces its sensitivity.[1]
These factors combined make 13C NMR spectroscopy significantly less sensitive than 1H NMR.[2]
Q2: How does the molecular structure of Dulcitol (Galactitol) affect the 13C NMR signal?
A2: Dulcitol is a symmetrical molecule. Due to this symmetry, chemically equivalent carbons will have the same chemical shift, leading to fewer signals than the total number of carbon atoms. While this simplifies the spectrum, it does not inherently cause low signal intensity for the observable peaks. However, factors like long relaxation times for certain carbons can still lead to weak signals.
Q3: Can poor sample preparation be a cause for low signal intensity?
A3: Absolutely. Proper sample preparation is crucial for obtaining a good quality 13C NMR spectrum.[3] Common issues include:
-
Low Concentration: Insufficient sample concentration is a primary cause of weak signals.[3]
-
Inappropriate Solvent Volume: Using too much solvent for the amount of sample will result in a dilute solution.[3]
-
Presence of Particulate Matter: Suspended solids can lead to broadened lines and reduced signal intensity.[4]
-
High Viscosity: Overly concentrated samples can be viscous, causing line broadening.[4][5]
Q4: What is the Nuclear Overhauser Effect (NOE) and how does it impact my this compound spectrum?
A4: The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another. In 13C NMR, broadband proton decoupling irradiates the protons, and this can enhance the signal intensity of the attached 13C nuclei by up to 200%.[6][7] This enhancement is a significant factor in improving the signal-to-noise ratio in 13C NMR spectra.
Q5: Why are some carbon signals, like quaternary carbons, weaker than others?
A5: Carbons that are not directly attached to protons, such as quaternary carbons, typically have much longer spin-lattice relaxation times (T1).[8] Standard NMR acquisition parameters, which are often optimized for protonated carbons, may not allow these carbons to fully relax between pulses. This leads to saturation and consequently, lower signal intensity for these peaks.[9]
Troubleshooting Guide
If you are experiencing low signal intensity in your this compound NMR experiment, follow this troubleshooting guide.
Problem: Overall weak signal or no signal observed.
This is a common issue that can often be resolved by addressing sample preparation and basic acquisition parameters.
Caption: A workflow diagram for troubleshooting low signal intensity in NMR.
| Parameter | Recommendation | Rationale |
| Concentration | Increase the concentration of this compound in your sample.[3][9] For 13C NMR, a higher concentration is generally required compared to 1H NMR.[5][10] | A higher concentration increases the number of 13C nuclei in the detection volume, leading to a stronger signal. |
| Solvent Volume | Use the minimum amount of deuterated solvent necessary to dissolve the sample and achieve the required sample height for your spectrometer's probe (typically 4-5 cm).[3][11] | Reducing excess solvent concentrates the sample.[3] |
| Solubility | Ensure Dulcitol is fully dissolved. If solubility is an issue, consider experimenting with different deuterated solvents or solvent mixtures.[3] | Undissolved material will not contribute to the signal and can worsen spectral quality.[4] |
| Filtration | Filter your sample through a glass wool plug in a Pasteur pipette into the NMR tube.[4][10][12] | This removes dust and other particulate matter that can cause line broadening and poor shimming.[4][10] |
The signal-to-noise ratio (S/N) can be significantly improved by adjusting the experimental parameters.
| Parameter | Recommendation | Rationale |
| Number of Scans (NS) | Increase the number of scans.[2][6] | The S/N ratio increases with the square root of the number of scans.[3] Doubling the number of scans increases the S/N by a factor of approximately 1.4. |
| Relaxation Delay (D1) | A longer relaxation delay allows for more complete relaxation of the nuclei, which can lead to a greater signal.[3] A common starting point is 1-2 seconds.[3] For carbons with long T1 values, a longer D1 is necessary to avoid saturation.[9] | Insufficient relaxation between pulses leads to saturation and reduced signal intensity. |
| Acquisition Time (AQ) | An acquisition time of around 1.0 second is often a good compromise.[6] | Shorter acquisition times can lead to signal truncation and distortion, while excessively long times offer minimal improvement in signal-to-noise for a given D1.[6] |
| Pulse Width (Pulse Angle) | Use a smaller pulse angle (e.g., 30° or 45°) instead of a 90° pulse.[6][13] | A smaller pulse angle allows for a shorter relaxation delay (D1) to be used, enabling more scans to be acquired in the same amount of time, which can improve the overall signal-to-noise ratio, especially for carbons with long T1 relaxation times. |
Optimized Parameter Set Example:
Recent studies have shown that a carefully optimized set of parameters can significantly increase 13C signal strength.[6]
| Parameter | Value |
| Pulse Program | zgdc30 |
| Acquisition Time (AQ) | 1.0 s |
| Relaxation Delay (D1) | 2.0 s |
| Number of Scans (NS) | 128 (can be increased for weaker samples) |
| Pulse Width (P1) | Spectrometer specific (e.g., 8.25 µs on a 400 MHz instrument) |
| This parameter set can potentially double the signal-to-noise ratio compared to traditional settings in the same experiment time.[6] |
| Issue | Action | Rationale |
| Poor Shimming | Re-shim the magnet. Automated shimming routines are often sufficient, but manual shimming may be necessary for difficult samples.[4] | Poor magnetic field homogeneity leads to broad lines and reduced signal intensity.[4] |
| Probe Tuning | Ensure the probe is correctly tuned to the 13C frequency for your specific sample.[4] | A poorly tuned probe will result in inefficient transfer of radiofrequency power and a weaker signal. |
If the above steps do not yield a satisfactory signal, consider these more advanced options.
| Technique | Description | When to Use |
| Relaxation Agents | Add a small amount of a paramagnetic relaxation agent, such as Chromium(III) acetylacetonate (Cr(acac)3).[9] | This is particularly useful for carbons with very long T1 relaxation times (e.g., quaternary carbons) as it shortens the relaxation time, allowing for faster pulsing and more scans in a given time.[9] |
| DEPT/INEPT | Distortionless Enhancement by Polarization Transfer (DEPT) or Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) are pulse sequences that transfer polarization from protons to carbons. | These experiments can provide a significant sensitivity enhancement for protonated carbons. However, they will not detect non-protonated (quaternary) carbons. |
Experimental Protocols
Protocol 1: Standard this compound NMR Sample Preparation
-
Weighing: Accurately weigh approximately 50 mg of this compound.[5]
-
Solvent Selection: Choose a suitable deuterated solvent in which Dulcitol is soluble (e.g., D2O, DMSO-d6).
-
Dissolution: Dissolve the weighed this compound in approximately 0.5-0.6 mL of the chosen deuterated solvent in a clean vial.[5][12]
-
Filtration: Prepare a Pasteur pipette with a small, tight plug of glass wool at the bottom. Transfer the solution through the filter into a clean, dry 5 mm NMR tube.[10]
-
Volume Adjustment: Ensure the final sample height in the NMR tube is between 4 and 5 cm.[3][11]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
Protocol 2: Acquisition of a Standard 1D this compound Spectrum
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field. Tune and match the 13C probe.
-
Experiment Setup: Load a standard 1D 13C experiment with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker instruments).[6]
-
Parameter Setting:
-
Set the spectral width to cover the expected range for carbohydrates (typically 0-110 ppm).[14]
-
Set the transmitter frequency offset to the center of the expected spectral region.
-
Use the optimized parameters from the table in the troubleshooting guide (e.g., AQ=1.0s, D1=2.0s).[6]
-
Set the number of scans (NS) to a minimum of 128. For very dilute samples, increase this value significantly (e.g., 1024, 2048, or more).[6]
-
-
Acquisition: Start the acquisition.
-
Processing: After acquisition, apply Fourier transformation. Apply an exponential multiplication with a line broadening factor (e.g., 1.0 Hz) to improve the signal-to-noise ratio.[6] Phase and baseline correct the spectrum.
Visualization of Key Relationships
Relationship Between Number of Scans and Signal-to-Noise
Caption: The relationship between the number of scans and the resulting signal-to-noise ratio.
References
- 1. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 4. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 5. sites.uclouvain.be [sites.uclouvain.be]
- 6. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. NMR Sample Preparation [nmr.chem.umn.edu]
- 11. research.reading.ac.uk [research.reading.ac.uk]
- 12. How to make an NMR sample [chem.ch.huji.ac.il]
- 13. books.rsc.org [books.rsc.org]
- 14. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
Technical Support Center: Analysis of Dulcite-13C by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Dulcite-13C.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue extracts).[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[1][3] Given that this compound is a stable isotope-labeled internal standard for dulcitol, which is a polar sugar alcohol, it is susceptible to matrix effects from endogenous polar compounds like salts, sugars, and other metabolites that are often present in biological samples.
Q2: I am using this compound as a stable isotope-labeled internal standard. Shouldn't this automatically correct for matrix effects?
A2: While stable isotope-labeled internal standards (SIL-IS) like this compound are the preferred choice for correcting matrix effects, they are not always a complete solution. For effective compensation, the analyte (dulcitol) and the SIL-IS (this compound) must co-elute perfectly and experience the same ionization suppression or enhancement.[4] However, differences in chromatography can sometimes cause slight separation between the analyte and the IS, leading to differential matrix effects and inaccurate quantification. Furthermore, in highly complex matrices, the extent of ion suppression can be so severe that it affects the signal of both the analyte and the internal standard, compromising the sensitivity of the assay.[3]
Q3: What are the most common sources of matrix effects when analyzing polar compounds like dulcitol?
A3: For highly polar compounds like dulcitol, the primary sources of matrix effects in biological samples include:
-
Phospholipids: Abundant in plasma and serum, these can cause significant ion suppression.
-
Salts: High concentrations of salts from buffers or the biological matrix itself can interfere with the ionization process.
-
Endogenous Metabolites: Other polar molecules such as sugars, amino acids, and organic acids can co-elute with dulcitol and compete for ionization.
Q4: What are the main strategies to minimize matrix effects for this compound analysis?
A4: The three main strategies are:
-
Effective Sample Preparation: To remove interfering matrix components before LC-MS analysis.[5][6]
-
Chromatographic Separation: To resolve dulcitol and this compound from co-eluting matrix components.[1]
-
Matrix-Matched Calibration: To compensate for unavoidable matrix effects.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) for Dulcitol and this compound
| Possible Cause | Troubleshooting Action |
| Inappropriate Injection Solvent | The injection solvent should be weaker than the mobile phase to ensure good peak shape. For HILIC, this means a high percentage of organic solvent. Dissolve the final extract in a solvent that mimics the initial mobile phase conditions.[7] |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column. For HILIC columns, ensure proper storage conditions are followed. |
| Secondary Interactions with the Stationary Phase | For basic compounds, residual silanols on the column can cause tailing. Adjusting the mobile phase pH or adding a small amount of a competing base can help. For polar compounds on HILIC, ensure the water layer on the stationary phase is properly equilibrated.[8] |
| Co-elution with an Interfering Compound | Optimize the chromatographic gradient to better separate the analyte from the interference. Consider a different column chemistry if resolution cannot be achieved. |
Issue 2: High Variability in Analyte/Internal Standard Area Ratios
| Possible Cause | Troubleshooting Action |
| Differential Matrix Effects | This occurs when dulcitol and this compound are not experiencing the same degree of ion suppression or enhancement. Improve sample cleanup to remove more matrix components. Optimize chromatography to ensure co-elution. |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the sample preparation protocol, particularly evaporation and reconstitution steps. Automating sample preparation can improve reproducibility. |
| Internal Standard Stability Issues | Verify the stability of this compound in the sample matrix and under the storage conditions used. |
| Carryover | Inject a blank sample after a high concentration sample to check for carryover. Optimize the autosampler wash method to include a strong and a weak wash solvent. |
Issue 3: Low Signal Intensity or Poor Sensitivity
| Possible Cause | Troubleshooting Action |
| Significant Ion Suppression | This is a strong indicator of substantial matrix effects. Implement a more rigorous sample preparation method (e.g., switch from protein precipitation to SPE). Dilute the sample extract to reduce the concentration of interfering components, if sensitivity allows.[1] |
| Suboptimal Mass Spectrometer Parameters | Infuse a standard solution of dulcitol and this compound to optimize source parameters (e.g., spray voltage, gas flows, temperature) and MS/MS transitions. |
| Poor Analyte Recovery During Sample Preparation | Evaluate the recovery of your sample preparation method by comparing the peak area of an analyte spiked into the matrix before extraction to one spiked after extraction.[9] |
| Inefficient Chromatographic Retention (HILIC) | For HILIC, ensure the mobile phase has a high enough organic content (typically >80% acetonitrile) in the initial conditions to retain polar analytes like dulcitol. Also, ensure proper column equilibration.[10] |
Quantitative Data on Sample Preparation Methods
The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of the expected performance of common techniques for polar analytes.
| Sample Preparation Technique | Relative Matrix Effect Reduction | Analyte Recovery for Polar Compounds | Complexity & Time |
| Protein Precipitation (PPT) | Low to Moderate | High | Low |
| Liquid-Liquid Extraction (LLE) | Moderate | Low to Moderate (can be poor for highly polar compounds) | Moderate |
| Solid-Phase Extraction (SPE) - Reversed Phase | Moderate | Low to Moderate (may not retain very polar compounds) | High |
| Solid-Phase Extraction (SPE) - Mixed-Mode/HILIC | High | High | High |
Note: This table provides a general comparison. Actual performance will depend on the specific matrix and analytical conditions. Studies have shown that for polar analytes, mixed-mode SPE can be more effective at removing phospholipids than PPT or LLE.[4]
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Plasma Samples
This is a rapid method for initial screening but may result in significant matrix effects.
-
Sample Preparation:
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing this compound.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Extraction:
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% acetonitrile with 5% water and 10 mM ammonium formate).
-
Vortex and transfer to an autosampler vial for LC-MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Extracts
This method is more time-consuming but provides a cleaner extract, significantly reducing matrix effects. A polymeric or mixed-mode cation exchange sorbent is recommended for polar compounds.
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 100 µL of 4% phosphoric acid in water and vortex. This step helps to disrupt protein binding.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
-
Elution:
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute in 100 µL of the initial mobile phase for analysis.
-
Protocol 3: Hydrophilic Interaction Chromatography (HILIC) for LC-MS Analysis
HILIC is well-suited for the retention and separation of polar compounds like dulcitol.
-
Column: A HILIC column with an amide or zwitterionic stationary phase (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM ammonium formate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6.1-8 min: Return to 95% B for re-equilibration.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Visualizing Workflows and Relationships
Caption: Overview of sample preparation and LC-MS analysis workflow.
Caption: Logic diagram of matrix effects, causes, and solutions.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. uhplcs.com [uhplcs.com]
- 8. obrnutafaza.hr [obrnutafaza.hr]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Dulcitol-13C Chromatography
Welcome to the technical support center for Dulcitol-13C analysis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak resolution and achieve high-quality chromatographic results for Dulcitol-13C.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of poor peak resolution for Dulcitol-13C?
Poor peak resolution in the chromatography of polar compounds like Dulcitol-13C is often a result of several factors, including secondary interactions with the stationary phase, improper mobile phase composition, and suboptimal column temperature.[1][2][3] Peak tailing, where the peak is not symmetrical, is a common manifestation of these issues and can compromise the accuracy of quantification.[4][5]
Q2: Which type of chromatography column is best suited for Dulcitol-13C analysis?
For highly polar molecules like sugar alcohols, Hydrophilic Interaction Liquid Chromatography (HILIC) columns are often a good choice.[6] Specifically, HILIC columns with a zwitterionic sulfobetaine stationary phase have demonstrated effective separation of sugar alcohol isomers.[6] While C18 columns are common in reversed-phase chromatography, they may not provide sufficient retention for very polar compounds like dulcitol without significant mobile phase modifications.[2]
Q3: How does mobile phase pH affect the peak shape of Dulcitol-13C?
While Dulcitol-13C itself is a neutral molecule and not directly impacted by pH in terms of its ionization state, the pH of the mobile phase can influence the silica surface of the column.[7] At certain pH levels, residual silanol groups on the silica can become ionized and interact with polar analytes, leading to peak tailing.[5] Using a mobile phase with a slightly acidic pH (e.g., pH 3.0) can suppress the ionization of these silanol groups, thereby improving peak symmetry.[5]
Q4: Can increasing the column temperature improve my results?
Yes, increasing the column temperature can be beneficial. Higher temperatures reduce the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times.[8][9][10] This can also improve the efficiency of the separation.[10] However, it's important to not exceed the temperature limits of your column and to be aware that temperature can also alter the selectivity of the separation.[9][11]
Troubleshooting Guides
Issue 1: Peak Tailing
Q: My Dulcitol-13C peak is exhibiting significant tailing. What are the likely causes and how can I fix it?
A: Peak tailing is a common problem when analyzing polar compounds and can be caused by several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Secondary Silanol Interactions: The primary cause of peak tailing for polar analytes is often unwanted interactions with ionized residual silanol groups on the silica-based stationary phase.[5]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4][12]
-
Solution: Try diluting your sample and injecting a smaller volume to see if the peak shape improves.[4]
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak tailing.[12][13]
Logical Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for addressing peak tailing.
Issue 2: Poor Resolution Between Dulcitol-13C and Other Components
Q: I am having trouble separating the Dulcitol-13C peak from other components in my sample. How can I improve the resolution?
A: Improving resolution involves manipulating three key factors: efficiency (N), selectivity (α), and retention factor (k).[3]
-
Efficiency (N): This relates to the narrowness of the peaks.
-
Selectivity (α): This is the ability of the chromatographic system to distinguish between different analytes.
-
Retention Factor (k): This relates to how long the analyte is retained on the column.
-
How to improve: A retention factor between 2 and 10 is generally ideal.[1] You can increase the retention of Dulcitol-13C in HILIC by increasing the organic solvent content in the mobile phase.
-
Relationship Between Chromatographic Parameters and Resolution
Caption: Factors influencing chromatographic peak resolution.
Quantitative Data Summary
The following tables summarize the expected impact of changing key chromatographic parameters on peak resolution for Dulcitol-13C.
Table 1: Effect of Mobile Phase Composition (HILIC mode)
| Parameter Change | Expected Effect on Retention Time | Expected Effect on Resolution | Notes |
| Increase Organic Solvent % | Increase | May Improve | Increases interaction with the stationary phase. |
| Decrease Organic Solvent % | Decrease | May Decrease | Reduces interaction with the stationary phase. |
| Add Formic Acid (0.1%) | Minimal Change | May Improve Peak Shape | Suppresses silanol interactions, reducing tailing.[15][16] |
| Add Ammonium Formate | Minimal Change | May Improve Peak Shape | Acts as a buffer and can improve peak symmetry.[15][16] |
Table 2: Effect of Temperature and Flow Rate
| Parameter Change | Expected Effect on Retention Time | Expected Effect on Resolution | Notes |
| Increase Temperature | Decrease | May Improve or Decrease | Reduces mobile phase viscosity, can alter selectivity.[2][8][9] |
| Decrease Temperature | Increase | May Improve | Increases retention and interaction time.[9][17] |
| Increase Flow Rate | Decrease | May Decrease | Less time for interaction with the stationary phase.[2][7] |
| Decrease Flow Rate | Increase | May Improve | More time for equilibrium and separation.[2] |
Experimental Protocols
Protocol: Sample Preparation for Dulcitol-13C Analysis
This protocol provides a general guideline for preparing samples for Dulcitol-13C analysis.
-
Homogenization: If the sample is solid (e.g., tissue, plant material), it must be dried and homogenized to a fine powder.[18][19] This can be achieved using a freeze-dryer or a drying oven followed by grinding with a mortar and pestle or a ball mill.[19][20]
-
Weighing: Accurately weigh a specific amount of the homogenized sample. The required amount will depend on the expected concentration of Dulcitol-13C.
-
Extraction: Add a suitable extraction solvent (e.g., a mixture of methanol and water) to the weighed sample. The choice of solvent should be optimized for your specific sample matrix.
-
Sonication/Vortexing: Vortex or sonicate the sample to ensure thorough extraction of the analyte.
-
Centrifugation: Centrifuge the sample to pellet any solid material.
-
Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm filter to remove any remaining particulate matter before injecting it into the HPLC system.[18] This is a critical step to prevent column blockage.[12]
-
Dilution: If necessary, dilute the filtered extract to a concentration that is within the linear range of your analytical method to avoid column overload.[4]
Protocol: Example HPLC Method for Dulcitol-13C
This is a starting point for method development. Parameters should be optimized for your specific instrument and application.
-
Column: HILIC Column (e.g., Zwitterionic Sulfobetaine phase), 150 mm x 2.1 mm, 3 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.[15]
-
Mobile Phase B: 90:10 Acetonitrile/Water with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 95% B
-
2-10 min: Linear gradient from 95% B to 70% B
-
10-12 min: Hold at 70% B
-
12.1-15 min: Return to 95% B and equilibrate
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.[9]
-
Injection Volume: 5 µL.
-
Detector: Mass Spectrometer (for selective detection of Dulcitol-13C).
References
- 1. Factors Affecting Resolution in HPLC [merckmillipore.com]
- 2. mastelf.com [mastelf.com]
- 3. chromtech.com [chromtech.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 8. avantorsciences.com [avantorsciences.com]
- 9. chromtech.com [chromtech.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 14. agilent.com [agilent.com]
- 15. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics [mdpi.com]
- 16. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Restek - Blog [restek.com]
- 18. Sample Preparation - Georg-August-Universität Göttingen [uni-goettingen.de]
- 19. Collection & Prep — Stable Isotopes in Nature Laboratory [isotopeecology.com]
- 20. Sample Preparation - Carbon and Nitrogen in Solids | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
Addressing isotopic impurity in commercially sourced Dulcite-13C
Welcome to the technical support center for commercially sourced Dulcitol-13C. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to isotopic impurity and ensuring the accuracy of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is isotopic impurity in Dulcitol-13C and why is it a concern?
A1: Isotopic impurity refers to the presence of molecules of Dulcitol with fewer than the intended number of 13C atoms (e.g., Dulcitol-13C₅ instead of fully labeled Dulcitol-13C₆), as well as the presence of unlabeled (12C) Dulcitol. This is a concern because it can lead to inaccuracies in metabolic flux analysis and other tracer studies.[1] The presence of these impurities can dilute the isotopic enrichment of your sample, potentially leading to the misinterpretation of metabolic pathway activities.[2]
Q2: How can I determine the actual isotopic enrichment of my commercially sourced Dulcitol-13C?
A2: The most common methods for determining isotopic enrichment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] High-resolution mass spectrometry is particularly effective as it can differentiate between 13C-labeled and unlabeled isotopologues with high accuracy.[5][6] These techniques allow for the quantification of the relative abundances of different mass isotopomers (molecules with different numbers of 13C atoms).[7]
Q3: What are mass isotopomers and how do they relate to isotopic impurity?
A3: Mass isotopomers are molecules that differ only in the number of isotopic atoms they contain.[8][9] For Dulcitol-13C₆, the intended isotopomer has all six carbon atoms as 13C. However, due to isotopic impurity, your sample will contain a distribution of mass isotopomers (M+0, M+1, M+2, M+3, M+4, M+5, and M+6, where M is the mass of the fully unlabeled molecule). Analyzing this distribution is key to quantifying the purity of your tracer.
Q4: My mass spectrometry results for my experiment using Dulcitol-13C show a peak for the unlabeled compound. Is my labeled compound contaminated?
A4: While it could indicate contamination, it is also crucial to correct for the natural abundance of stable isotopes.[7][8][9] Elements like carbon, hydrogen, and oxygen naturally exist as a mixture of isotopes. For example, about 1.1% of all carbon in nature is 13C. This natural abundance contributes to the mass isotopomer distribution and must be mathematically corrected to accurately determine the true level of enrichment from your Dulcitol-13C tracer.[10]
Troubleshooting Guides
Issue 1: Higher than expected M+0 (unlabeled) peak in Dulcitol-13C standard analysis
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Significant Isotopic Impurity | The stated enrichment on the certificate of analysis may not be accurate. It is crucial to independently verify the isotopic enrichment of your Dulcitol-13C lot before use. |
| Natural Isotope Abundance | Ensure you are correctly applying a natural abundance correction algorithm to your raw mass spectrometry data.[11] Several software tools are available for this purpose.[1][12] |
| Contamination | Unlabeled dulcitol from another source may have contaminated your sample. Review sample handling procedures to minimize cross-contamination. |
Issue 2: Inconsistent isotopic labeling patterns in downstream metabolites
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Metabolic Pathway Complexity | Consider the possibility of metabolic branching, where the 13C label is distributed among multiple pathways, or dilution from endogenous unlabeled sources.[2] |
| Kinetic Isotope Effects | Enzymatic reactions can sometimes proceed at different rates for 13C and 12C isotopes, which can affect the distribution of the label.[13] This is a complex factor to account for but should be considered in detailed flux models. |
| Incomplete Isotopic Steady State | If you are performing steady-state labeling experiments, ensure that the system has reached isotopic equilibrium.[2] Time-course experiments can help determine when steady state is achieved. |
Experimental Protocols
Protocol 1: Quantification of Isotopic Enrichment of Dulcitol-13C via Mass Spectrometry
-
Sample Preparation:
-
Prepare a stock solution of the commercially sourced Dulcitol-13C in a suitable solvent (e.g., ultrapure water).
-
Prepare a dilution series of the stock solution to determine the linear range of detection for your instrument.
-
Prepare a sample of unlabeled Dulcitol as a reference standard.
-
-
Mass Spectrometry Analysis:
-
Utilize a high-resolution mass spectrometer, such as an Orbitrap or FT-ICR, for optimal mass accuracy.[5]
-
Analyze the samples using an appropriate ionization technique (e.g., electrospray ionization - ESI).
-
Acquire full scan mass spectra to observe the entire mass isotopomer distribution of Dulcitol.
-
-
Data Analysis:
-
Integrate the peak areas for each mass isotopomer (M+0 to M+6) for both the Dulcitol-13C sample and the unlabeled standard.
-
Apply a natural abundance correction to the raw data. This can be done using specialized software or by applying established correction matrices.[8][9][11]
-
Calculate the percentage of each isotopomer to determine the isotopic purity of your Dulcitol-13C.
-
Data Summary: Example Isotopic Purity Analysis
| Isotopomer | Uncorrected Abundance (%) | Corrected Abundance (%) |
| M+0 (Unlabeled) | 3.5 | 1.0 |
| M+1 | 1.2 | 0.5 |
| M+2 | 0.8 | 0.3 |
| M+3 | 0.5 | 0.2 |
| M+4 | 1.0 | 0.5 |
| M+5 | 5.0 | 4.5 |
| M+6 (Fully Labeled) | 88.0 | 93.0 |
Visualizations
Caption: Workflow for assessing the isotopic purity of Dulcitol-13C.
References
- 1. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 4. NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual- and Triple-Tracer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Correction of 13C mass isotopomer distributions for natural stable isotope abundance. | Semantic Scholar [semanticscholar.org]
- 10. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Impact of kinetic isotope effects in isotopic studies of metabolic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Metabolic Leakage in Dulcitol-13C Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address metabolic leakage during sample quenching for Dulcitol-13C metabolomics studies.
Frequently Asked Questions (FAQs)
Q1: What is metabolic leakage and why is it a concern in Dulcitol-13C studies?
A1: Metabolic leakage is the uncontrolled release of intracellular metabolites, including Dulcitol-13C, from cells into the extracellular environment during sample preparation.[1] This is a critical issue in metabolomics as it leads to an underestimation of intracellular metabolite concentrations and can introduce significant variability and inaccuracy in your results.[2] The primary goal of quenching is to instantly halt all enzymatic activity, preserving a snapshot of the metabolic state at the time of sampling.[3][4] However, improper quenching techniques can damage cell membranes, causing this leakage.
Q2: What are the primary causes of metabolic leakage during sample quenching?
A2: The main culprits behind metabolic leakage are suboptimal quenching methods that compromise cell membrane integrity. Common causes include:
-
Use of inappropriate quenching solvents: Solvents like 100% methanol can be too harsh and cause membrane permeabilization.[1]
-
Incorrect temperature: Temperatures that are not low enough may not halt metabolism effectively, while excessively rapid freezing without cryoprotectants can lead to ice crystal formation and cell lysis.
-
Mechanical stress: Harsh cell harvesting techniques, such as scraping, can physically damage cells and lead to leakage.
-
Osmotic shock: Using hypotonic or hypertonic washing solutions can cause cells to swell or shrink, damaging the membrane.[5]
Q3: Which quenching method is generally recommended to minimize leakage for adherent cells?
A3: For adherent cells, a rapid wash followed by quenching with cold solvent is a widely accepted method. A commonly recommended approach involves a quick rinse with a room temperature isotonic solution like phosphate-buffered saline (PBS) to remove extracellular media, followed immediately by the addition of ice-cold 80% methanol.[6][7] Liquid nitrogen quenching directly in the culture dish is another effective method that rapidly halts metabolism.[8]
Q4: How can I validate that my quenching protocol is effectively preventing leakage?
A4: To validate your quenching protocol, you can analyze the quenching solution (the supernatant after pelleting the cells) for the presence of intracellular metabolites. A high concentration of metabolites in the quenching solution indicates significant leakage. Additionally, you can compare the total amount of recovered intracellular metabolites between different quenching methods. A higher yield of intracellular metabolites generally suggests a more effective and less leaky protocol.[9] Isotope-labeled standards can also be used to trace leakage during the procedure.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low intracellular Dulcitol-13C signal | 1. Metabolic leakage: Your quenching protocol is causing the cells to leak Dulcitol-13C into the quenching solution.2. Incomplete extraction: The extraction solvent is not efficiently extracting Dulcitol-13C from the cells. | 1. Optimize quenching: Switch to a less harsh quenching solvent (e.g., 80% methanol instead of 100%). Ensure the quenching solution is sufficiently cold (-40°C to -80°C). Minimize the time between washing and quenching.2. Improve extraction: Use a solvent system optimized for polar metabolites. Consider multiple extraction steps to ensure complete recovery. |
| High variability between replicate samples | 1. Inconsistent timing: Variations in the duration of washing or the time before quenching can lead to different metabolic states and leakage levels.2. Inconsistent cell numbers: Different numbers of cells between samples will result in varied metabolite amounts. | 1. Standardize your workflow: Use a timer to ensure consistent timing for each step of the protocol. Work with one sample at a time to maintain consistency.2. Normalize to cell number or protein content: Count cells before quenching or measure total protein content in the cell pellet after extraction to normalize your data.[7] |
| Presence of extracellular contaminants in the sample | 1. Inadequate washing: The washing step is not effectively removing all of the extracellular culture medium. | 1. Improve washing technique: Perform a quick but thorough wash with an isotonic solution at room temperature. Ensure complete aspiration of the wash buffer before adding the quenching solution.[6] |
Quantitative Data on Quenching Methods
The following table summarizes the total amount of intracellular metabolites recovered from HeLa cells using various quenching and extraction methods. While not specific to Dulcitol-13C, it provides a general comparison of the efficiency of different protocols in preserving the intracellular metabolome. A higher recovery of total metabolites generally indicates less leakage.
| Quencher | Extractant | Total Intracellular Metabolites (nmol per million cells) |
| Liquid nitrogen | 50% acetonitrile | 295.33 |
| Liquid nitrogen | 80% methanol (-80°C) | 265.13 |
| Liquid nitrogen | Methanol/chloroform/water (1:1:1 v/v/v, 0.5°C) | 248.69 |
| Liquid nitrogen | 70% ethanol (75°C) | 227.53 |
| 50% methanol (-40°C) | 50% acetonitrile | 185.27 |
| 50% methanol (-40°C) | 80% methanol (-80°C) | 168.44 |
| 50% methanol (-40°C) | Methanol/chloroform/water (1:1:1 v/v/v, 0.5°C) | 153.81 |
| 50% methanol (-40°C) | 70% ethanol (75°C) | 139.62 |
| Normal saline (0.5°C) | 50% acetonitrile | 48.76 |
| Normal saline (0.5°C) | 80% methanol (-80°C) | 39.54 |
| Normal saline (0.5°C) | Methanol/chloroform/water (1:1:1 v/v/v, 0.5°C) | 31.29 |
| Normal saline (0.5°C) | 70% ethanol (75°C) | 21.51 |
Data adapted from a study on HeLa cells and may not be directly transferable to all cell types or for Dulcitol-13C specifically. It is crucial to optimize the protocol for your specific experimental system.[11]
Experimental Protocols
Protocol 1: Cold Methanol Quenching for Adherent Cells
This protocol is a widely used method for quenching the metabolism of adherent cells.
Materials:
-
Phosphate-buffered saline (PBS), room temperature
-
80% Methanol in water (v/v), pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled on dry ice
Procedure:
-
Aspirate the culture medium from the plate.
-
Gently wash the cells with an appropriate volume of room temperature PBS to remove any remaining medium.
-
Immediately and completely aspirate the PBS.
-
Add 1 mL of ice-cold 80% methanol to the plate.
-
Immediately scrape the cells from the plate using a cell scraper.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Proceed immediately to the metabolite extraction protocol.
Protocol 2: Liquid Nitrogen Quenching for Adherent Cells
This protocol offers extremely rapid quenching but requires careful handling of liquid nitrogen.
Materials:
-
Phosphate-buffered saline (PBS), room temperature
-
Liquid nitrogen
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled on dry ice
Procedure:
-
Aspirate the culture medium from the plate.
-
Gently wash the cells with an appropriate volume of room temperature PBS.
-
Immediately and completely aspirate the PBS.
-
Carefully add liquid nitrogen directly to the culture plate to flash-freeze the cells.
-
Once the liquid nitrogen has evaporated, add your chosen extraction solvent (e.g., cold methanol/water mixture) to the plate.
-
Scrape the frozen cell lysate and transfer it to a pre-chilled microcentrifuge tube.
-
Proceed immediately to the metabolite extraction protocol.
Visualizations
Caption: Experimental workflow for sample quenching and extraction of adherent cells.
Caption: Troubleshooting logic for addressing metabolic leakage during sample quenching.
References
- 1. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of quenching and extraction methodologies for metabolome analysis of Lactobacillus plantarum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biospec.net [biospec.net]
- 7. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 8. Reducing Time and Increasing Sensitivity in Sample Preparation for Adherent Mammalian Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A systematic evaluation of quenching and extraction procedures for quantitative metabolome profiling of HeLa carcinoma cell under 2D and 3D cell culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing GC-MS Detection of Dulcitol-13C through Derivatization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on derivatization methods to enhance the Gas Chromatography-Mass Spectrometry (GC-MS) detection of Dulcitol-13C. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate successful analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of Dulcitol-13C?
A1: Dulcitol, a sugar alcohol, is a polar and non-volatile compound.[1][2] Direct injection into a GC-MS system would result in poor chromatographic performance, including broad peaks and low sensitivity, due to its low volatility and potential for thermal decomposition at high temperatures.[1][3] Derivatization chemically modifies the dulcitol molecule by replacing the active hydrogen atoms of its hydroxyl groups with less polar functional groups.[3][4] This process increases the volatility and thermal stability of the analyte, making it amenable to GC separation and improving peak shape, resolution, and overall sensitivity of the MS detection.[4][5]
Q2: What are the most common derivatization methods for Dulcitol-13C analysis?
A2: The two most prevalent and effective derivatization methods for polyols like dulcitol for GC-MS analysis are silylation and acetylation.[6][7]
-
Silylation: This is the most widely used method and involves replacing the active hydrogens of the hydroxyl groups with a trimethylsilyl (TMS) group.[3][8] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).[4][9]
-
Acetylation: This method involves the introduction of acetyl groups to the hydroxyl moieties.[7] While it can be effective, silylation is often preferred for its reaction efficiency and the volatility of the resulting derivatives.[7]
Q3: Should I use MSTFA or BSTFA for the silylation of Dulcitol-13C?
A3: Both MSTFA and BSTFA are powerful silylating agents with similar silylation potential.[9][10] MSTFA is generally more volatile than BSTFA, and its by-products are also more volatile, which can lead to less chromatographic interference.[10][11] For complex biological samples where many compounds are present, using MSTFA can be advantageous to avoid co-elution of reagent by-products with analytes of interest.[10] However, for many applications, BSTFA, especially when combined with a catalyst like 1% TMCS, provides excellent derivatization efficiency for polyols.[9] The choice may ultimately depend on the specific sample matrix and the availability of the reagents in your laboratory.
Q4: How does the 13C labeling in Dulcitol-13C affect the derivatization process and GC-MS analysis?
A4: The 13C isotopic label in Dulcitol-13C does not chemically alter the derivatization reaction itself. The hydroxyl groups of Dulcitol-13C will react with silylating or acetylating agents in the same manner as unlabeled dulcitol. However, the presence of 13C atoms will result in a mass shift in the mass spectrum of the derivatized analyte. Each 13C atom will increase the mass of the fragment ions by one mass unit. This predictable mass shift is fundamental for stable isotope tracing studies and allows for the differentiation and quantification of the labeled analyte from its unlabeled counterpart in biological samples.[12][13]
Q5: Can I use the same derivatization protocol for both quantitative and qualitative analysis?
A5: While the same derivatization method can be used for both qualitative and quantitative analysis, for quantitative purposes, it is crucial to ensure that the derivatization reaction goes to completion and is reproducible. Incomplete derivatization can lead to an underestimation of the analyte concentration.[14] Therefore, for quantitative studies, rigorous optimization of the reaction conditions (reagent volume, temperature, and time) and the use of an internal standard are essential to achieve accurate and precise results.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization and GC-MS analysis of Dulcitol-13C.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No peak or very small peak for derivatized Dulcitol-13C | 1. Incomplete derivatization: Insufficient reagent, short reaction time, or low temperature.2. Presence of moisture: Silylating reagents are highly sensitive to water, which can consume the reagent and inhibit the reaction.[7][15]3. Analyte degradation: High temperatures during derivatization or in the GC inlet can cause degradation.[16]4. Adsorption in the GC system: Active sites in the injector liner or column can adsorb the analyte.[17] | 1. Optimize reaction conditions: Increase the amount of derivatizing reagent, extend the reaction time, or increase the temperature. A typical starting point for silylation is 60-80°C for 30-60 minutes.[4][18]2. Ensure anhydrous conditions: Thoroughly dry the sample before adding the derivatization reagent. Use anhydrous solvents and store reagents properly. Consider using molecular sieves to remove residual moisture.[7]3. Lower temperatures: Use the lowest effective temperature for both derivatization and GC injection.[16]4. Use deactivated liners and columns: Employ silanized glass wool liners and high-quality, low-bleed GC columns.[17] |
| Multiple peaks for a single analyte (Dulcitol-13C) | 1. Incomplete derivatization: Partial derivatization can lead to multiple products with different numbers of silyl or acetyl groups.[14]2. Formation of isomers: While less common for alditols compared to reducing sugars, some derivatization conditions can lead to isomeric products.[7]3. Contamination: Contaminants in the sample or from the reagents can appear as extra peaks. | 1. Optimize derivatization: Ensure complete derivatization by optimizing reaction conditions as described above.2. Check reagent purity: Use high-purity derivatization reagents and solvents.3. Run a reagent blank: Inject a sample containing only the solvent and derivatization reagents to identify any contaminant peaks. |
| Peak tailing | 1. Active sites in the GC system: Polar hydroxyl groups that are not derivatized can interact with active sites in the liner, column, or connections.[17]2. Column overload: Injecting too much sample can saturate the column.[19]3. Inappropriate GC conditions: Incorrect flow rate or temperature program. | 1. Ensure complete derivatization and use deactivated consumables: As mentioned above.2. Dilute the sample: Reduce the concentration of the injected sample.[19]3. Optimize GC method: Adjust the carrier gas flow rate and temperature ramp to improve peak shape.[16] |
| Poor sensitivity/low signal-to-noise ratio | 1. Suboptimal derivatization: Incomplete reaction leads to a lower concentration of the desired derivative.2. Matrix effects: Components in the sample matrix can suppress the ionization of the analyte in the MS source.[11]3. Non-ideal GC-MS parameters: Incorrect injection volume, split ratio, or MS detector settings.[20][21] | 1. Optimize derivatization: Ensure maximum conversion to the desired derivative.2. Sample cleanup: Use solid-phase extraction (SPE) or other cleanup methods to remove interfering matrix components.[15][22]3. Optimize GC-MS method: Increase injection volume (if not causing overload), use a splitless injection, or optimize the MS parameters (e.g., ionization energy, detector voltage) for the target analyte.[16][20] |
Experimental Protocols
Protocol 1: Silylation of Dulcitol-13C using MSTFA
This protocol is a general guideline and should be optimized for your specific application and instrumentation.
Materials:
-
Dulcitol-13C standard or dried sample extract
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous) or other suitable anhydrous solvent (e.g., acetonitrile)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure the sample containing Dulcitol-13C is completely dry. Lyophilization or drying under a stream of nitrogen gas is recommended. Water is detrimental to the silylation reaction.[7][15]
-
Reconstitution: Add 50 µL of anhydrous pyridine to the dried sample in a reaction vial. Vortex briefly to dissolve the sample.
-
Derivatization: Add 50 µL of MSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 45 minutes in a heating block or oven.[18]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL into the GC-MS system.
Protocol 2: Acetylation of Dulcitol-13C
Materials:
-
Dulcitol-13C standard or dried sample extract
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure the sample is completely dry.
-
Reagent Preparation: Prepare a 1:1 (v/v) mixture of acetic anhydride and anhydrous pyridine.
-
Derivatization: Add 100 µL of the acetic anhydride/pyridine mixture to the dried sample in a reaction vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 100°C for 1 hour.
-
Evaporation: After cooling, evaporate the excess reagent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate or dichloromethane) for GC-MS analysis.
-
Analysis: Inject 1 µL of the reconstituted sample into the GC-MS system.
Quantitative Data Summary
The following table summarizes expected outcomes for the different derivatization methods. Actual values for Limit of Detection (LOD) and Limit of Quantification (LOQ) are highly dependent on the specific GC-MS instrument and method parameters.
| Derivatization Method | Reagent(s) | Typical Reaction Conditions | Expected Derivative | Relative Volatility | Potential for Artifacts | Notes |
| Silylation | MSTFA + 1% TMCS | 70°C, 45 min | Hexa-TMS-Dulcitol | High | Low, if anhydrous | MSTFA and its byproducts are highly volatile, reducing interference.[10] |
| Silylation | BSTFA + 1% TMCS | 70°C, 45 min | Hexa-TMS-Dulcitol | High | Low, if anhydrous | A very common and effective reagent for polyols.[9] |
| Acetylation | Acetic Anhydride / Pyridine | 100°C, 60 min | Hexa-acetyl-Dulcitol | Moderate to High | Can be higher | May require a reagent removal step before analysis. |
Visualizations
Experimental Workflow for Silylation of Dulcitol-13C
Caption: Workflow for the silylation of Dulcitol-13C for GC-MS analysis.
Troubleshooting Logic for Poor Peak Shape
Caption: Troubleshooting flowchart for addressing poor peak shape in GC-MS.
References
- 1. Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole time-of-flight and quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 6. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 7. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. shimadzu.co.uk [shimadzu.co.uk]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. GC/MS Technology: Improving Sensitivity and Results | Labcompare.com [labcompare.com]
- 22. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Enhancing Sensitivity for Low-Abundance Dulcite-13C Labeled Metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Dulcite-13C labeled metabolites. Our goal is to help you enhance sensitivity and obtain robust, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the experimental workflow for maximizing the detection sensitivity of this compound labeled metabolites?
A1: The entire workflow, from sample preparation to data acquisition, plays a role in detection sensitivity. However, the most critical steps are efficient quenching of metabolism, thorough extraction of metabolites while minimizing matrix effects, and optimization of mass spectrometry parameters.[1][2][3] A rapid and effective quenching step is crucial to halt metabolic activity and preserve the in vivo isotopic enrichment patterns.[1] The choice of extraction solvent and method directly impacts the recovery of polar metabolites like Dulcitol.[1][2] Finally, fine-tuning the mass spectrometer for the specific m/z of this compound and its fragments is essential for achieving the lowest limits of detection.[3][4]
Q2: How can I minimize ion suppression effects that interfere with the detection of my low-abundance this compound metabolite?
A2: Ion suppression is a common issue in LC-MS-based metabolomics, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, leading to reduced signal intensity. To minimize this:
-
Improve Sample Cleanup: Incorporate a sample cleanup step to remove interfering substances like salts and lipids.[2] Liquid-liquid extraction or solid-phase extraction (SPE) can be effective.[5]
-
Optimize Chromatography: Ensure good chromatographic separation of this compound from interfering matrix components. Modifying the gradient, changing the column chemistry, or using techniques like hydrophilic interaction liquid chromatography (HILIC) can be beneficial for polar metabolites.[6]
-
Reduce Sample Complexity: If possible, reduce the complexity of the sample being injected. This can sometimes be achieved by adjusting the extraction protocol to be more selective for your metabolite of interest.[5]
-
Dilution: A simple method is to dilute the sample extract. This can reduce the concentration of interfering matrix components, although it will also dilute your analyte. This approach is a trade-off and should be tested empirically.
Q3: What is the importance of "tuning" the mass spectrometer and how often should I do it?
A3: Tuning, or compound optimization, is the process of optimizing mass spectrometry parameters for a specific analyte to achieve maximum signal intensity.[3] This is a critical step for detecting low-abundance metabolites. Parameters that are optimized include the precursor and product ions, collision energies, and various lens voltages.[3] It is crucial to perform this for your specific instrument, as optimal settings can vary even between instruments of the same make and model.[3] You should tune the instrument for this compound at the beginning of your method development. It is also good practice to check the tuning periodically, especially if you observe a drop in sensitivity.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or no signal for this compound | Inefficient extraction of the polar this compound metabolite. | Optimize your extraction protocol. For polar metabolites, a cold methanol-water or acetonitrile-water extraction is often effective.[1][2] Consider a sequential extraction if your sample is complex.[2] |
| Ion suppression from the sample matrix. | Implement sample cleanup steps, optimize chromatography to separate this compound from interfering compounds, or try diluting your sample.[2][5][6] | |
| Suboptimal mass spectrometer settings. | Perform compound optimization (tuning) for this compound to determine the best precursor/product ions and collision energies.[3] | |
| Instability of the metabolite in the extract. | Analyze samples as quickly as possible after extraction. Store extracts at -80°C and minimize freeze-thaw cycles.[1][5] | |
| High variability between replicate injections | Inconsistent sample preparation. | Ensure your sample preparation protocol is standardized and followed precisely for all samples. Use of an internal standard can help correct for variability.[4] |
| Instability of the LC-MS system. | Equilibrate the LC-MS system thoroughly before running your samples. Run system suitability and quality control (QC) samples throughout your analytical batch to monitor system performance.[4] | |
| Carryover from a previous injection. | Optimize your column wash step between injections. Inject a blank solvent sample after a high-concentration sample to check for carryover. | |
| Difficulty in distinguishing 13C labeling from background noise | Low incorporation of the this compound label. | Increase the concentration of the this compound tracer or the labeling time in your experiment. |
| Insufficient mass resolution. | Use a high-resolution mass spectrometer (e.g., Orbitrap, TOF) to clearly resolve the isotopologue peaks from potential isobaric interferences.[6][7] | |
| Incorrect data analysis. | Ensure your data analysis software correctly accounts for the natural abundance of 13C and can accurately calculate the isotopic enrichment.[6][8] |
Experimental Protocols
Protocol 1: Quenching and Extraction of Polar Metabolites from Adherent Mammalian Cells
This protocol is adapted from a method designed to enhance sensitivity by reducing ion suppression and minimizing sample preparation time.[1]
Materials:
-
Liquid Nitrogen (LN2)
-
Cold Phosphate-Buffered Saline (PBS)
-
Extraction Solvent: 9:1 Methanol:Chloroform, pre-chilled to -80°C
-
Cell scraper
-
Centrifuge
Procedure:
-
Rapid Rinse: Aspirate the cell culture medium. Quickly wash the cells with cold PBS to remove extracellular metabolites and salts that can cause ion suppression.[1] Perform this step rapidly to avoid altering the intracellular metabolome.
-
Quenching: Immediately after removing the PBS, add liquid nitrogen directly to the culture dish to flash-freeze the cells and halt all enzymatic activity.[1] This step is critical for preserving the in vivo metabolic state.
-
Metabolite Extraction: Add the pre-chilled 9:1 methanol:chloroform extraction solvent to the frozen cells.
-
Cell Lysis and Collection: Use a cell scraper to scrape the cells into the solvent. Transfer the cell lysate/solvent mixture to a microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites.
-
Storage: Analyze the samples immediately or store them at -80°C.[1]
Protocol 2: General Workflow for Targeted LC-MS/MS Analysis of this compound
This protocol outlines the key steps for setting up a targeted analysis using a triple quadrupole mass spectrometer (QqQ MS), which offers excellent sensitivity.[4]
1. Compound Optimization (Tuning):
-
Prepare a standard solution of this compound.
-
Infuse the solution directly into the mass spectrometer.
-
Optimize the precursor ion (the m/z of the intact, labeled Dulcite).
-
Fragment the precursor ion and identify the most stable and abundant product ions.
-
Optimize the collision energy for each precursor-product ion transition to maximize the signal.
-
The resulting optimized transitions are known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) transitions.
2. LC Method Development:
-
Select a suitable HPLC/UHPLC column. For a polar compound like Dulcitol, a HILIC column may provide better retention and separation than a standard C18 reversed-phase column.[6]
-
Develop a gradient elution method using appropriate mobile phases (e.g., acetonitrile and water with a small amount of buffer like ammonium acetate or formate) to achieve good peak shape and separation from other metabolites.
3. Sample Analysis:
-
Prepare a sample queue including calibration standards, quality control (QC) samples, and your experimental samples.
-
Equilibrate the LC-MS system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the samples and acquire data using the optimized SRM/MRM transitions.
4. Data Processing:
-
Integrate the peak areas for the this compound transitions in each sample.
-
Use the calibration curve generated from the standards to quantify the amount of this compound in your samples.
-
Normalize the data to an internal standard if one was used.
Data Presentation
Table 1: Example of Quantitative Data Summary for Method Optimization
| Extraction Method | Mean Peak Area of this compound (n=5) | Relative Standard Deviation (%) | Signal-to-Noise Ratio |
| Method A (Methanol only) | 1.2 x 10^5 | 15.2 | 85 |
| Method B (Acetonitrile) | 9.8 x 10^4 | 18.5 | 65 |
| Method C (9:1 Methanol:Chloroform) | 2.5 x 10^5 | 8.7 | 150 |
| Method D (with water rinse)[1] | 3.1 x 10^5 | 7.5 | 180 |
This is a hypothetical table to illustrate how to present quantitative data. The values for "Method D" are inspired by the findings in the cited paper, which showed increased signal for most metabolites after a water rinse.[1]
Visualizations
Caption: A generalized experimental workflow for analyzing this compound labeled metabolites.
Caption: A simplified diagram of the galactose metabolism pathway showing the position of this compound.
References
- 1. Reducing Time and Increasing Sensitivity in Sample Preparation for Adherent Mammalian Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Dulcite-13C Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of isotopically labeled compounds is paramount. This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of Dulcite-13C: Isotope Ratio Mass Spectrometry (IRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Furthermore, it outlines a detailed protocol for the validation of such analytical methods, adhering to industry standards.
Performance Comparison of Analytical Techniques
The selection of an appropriate analytical technique is critical and depends on the specific requirements of the study, such as desired precision, sensitivity, and sample throughput. Below is a summary of the performance characteristics of IRMS and 13C-qNMR for the quantification of 13C-labeled compounds.
| Performance Metric | Isotope Ratio Mass Spectrometry (IRMS) | 13C Quantitative NMR (qNMR) |
| Principle | Measures the ratio of 13C to 12C after sample combustion and ionization. | Measures the nuclear magnetic resonance signal of the 13C nucleus, which is proportional to its concentration. |
| Precision | High precision, typically better than 0.1‰ to 1‰.[1][2][3][4] | Good precision, with Relative Standard Deviations (RSD) typically ranging from 0.35% to 5.5%.[2][5] |
| Accuracy | High accuracy; often considered a reference method for isotope ratio analysis.[2] | Good accuracy, with reported recoveries between 95.8% and 101.8%.[6] |
| Sensitivity (LOD) | Very high sensitivity, with a Limit of Detection (LOD) as low as 0.024 µg of Carbon.[1] | Moderate sensitivity, with an LOD of approximately 10 µM.[5] |
| Dynamic Range | Wide dynamic range. | A dynamic range of up to 5000:1 has been reported.[5] |
| Sample Throughput | Generally high, with automated systems allowing for the analysis of over 200 samples per day.[3] | Lower throughput, as longer acquisition times may be needed to achieve sufficient signal-to-noise, though methods with shorter delays are possible.[7] |
| Key Advantages | Exceptional precision and sensitivity for isotopic ratio measurements. | Non-destructive, provides structural information, and can quantify multiple 13C sites simultaneously. |
| Key Limitations | Destructive sample analysis; provides bulk isotopic ratio, not site-specific information without prior separation. | Lower sensitivity compared to IRMS; requires careful optimization of experimental parameters to ensure accurate quantification.[7][8] |
Experimental Protocol for Method Validation
The following is a detailed methodology for the validation of an analytical method for this compound quantification, based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[9][10][11][12]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Procedure:
-
Analyze a blank sample (matrix without this compound) to demonstrate that no interfering peaks are present at the retention time or chemical shift of the analyte.
-
Analyze a sample of unlabeled Dulcite to ensure it does not contribute to the 13C-labeled signal.
-
Spike the blank matrix with known potential impurities and degradation products to assess for any interference with the this compound signal.
-
For chromatographic methods coupled with mass spectrometry (like GC-IRMS or LC-IRMS), peak purity analysis should be performed.
-
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Procedure:
-
Prepare a series of at least five calibration standards of this compound at different concentrations, spanning the expected working range.
-
Analyze each standard in triplicate.
-
Plot the mean response (e.g., peak area, isotope ratio) against the known concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (r²), y-intercept, and slope of the regression line. The r² should typically be ≥ 0.99.
-
Range
The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Procedure:
-
The range is determined based on the linearity, accuracy, and precision studies. It is the concentration interval over which these parameters are demonstrated to be acceptable.
-
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Procedure:
-
Prepare samples with known concentrations of this compound (e.g., at three concentration levels: low, medium, and high) in the sample matrix.
-
Analyze a minimum of three replicates at each concentration level.
-
Calculate the percent recovery for each sample. The mean recovery should typically be within 98.0% to 102.0%.
-
Precision
Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels:
-
Repeatability (Intra-assay precision):
-
Prepare a minimum of six samples at 100% of the test concentration.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the Relative Standard Deviation (RSD) of the results. The RSD should typically be ≤ 2%.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD for the combined data from both occasions.
-
An analysis of variance (ANOVA) can be used to assess the significance of different sources of variation.
-
Visualizing the Validation Workflow
A logical workflow is essential for a systematic approach to analytical method validation. The following diagram illustrates the key stages of this process.
Caption: Workflow for the validation of an analytical method for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. anchem.pl [anchem.pl]
- 5. Validation of a generic quantitative (1)H NMR method for natural products analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. datapdf.com [datapdf.com]
- 7. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. System Validation in Quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Head-to-Head Comparison: Dulcitol-13C vs. Deuterated Dulcitol as an Internal Standard in Mass Spectrometry
For researchers, scientists, and drug development professionals seeking the highest accuracy and reliability in quantitative analysis, the choice of internal standard is paramount. This guide provides an objective comparison between Dulcitol-13C and deuterated dulcitol for use as internal standards in mass spectrometry-based assays.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, offering a way to correct for variations in sample preparation, injection volume, and instrument response. While both Dulcitol-13C and deuterated dulcitol serve this purpose, their fundamental properties can significantly impact assay performance. This guide outlines the key differences, supported by established principles of analytical chemistry, to inform your selection process.
Core Performance Comparison
The ideal internal standard should be chemically identical to the analyte, ensuring it behaves similarly throughout the analytical process, from extraction to detection. However, subtle differences between carbon-13 and deuterium labeling can lead to significant variations in performance.[1] Generally, 13C-labeled standards are considered superior for many applications.
| Feature | Dulcitol-13C | Deuterated Dulcitol | Rationale & Implications |
| Isotopic Stability | Highly Stable | Prone to H/D Back-Exchange | The C-13 bond is exceptionally stable, preventing any loss of the isotopic label during sample processing. Deuterium atoms, particularly those on hydroxyl groups, can exchange with hydrogen from the solvent, leading to a loss of the internal standard signal and inaccurate quantification.[2] |
| Chromatographic Co-elution | Identical Retention Time | Potential for Retention Time Shift | 13C labeling results in a negligible change in the molecule's physicochemical properties, ensuring it co-elutes perfectly with the unlabeled dulcitol. The increased mass of deuterium can alter the molecule's polarity and lead to a different retention time, which means the analyte and internal standard may experience different matrix effects, compromising accuracy.[2][3] |
| Matrix Effects | Identical Compensation | Incomplete Compensation | Perfect co-elution ensures that both the analyte and Dulcitol-13C are subjected to the exact same degree of ion suppression or enhancement in the mass spectrometer's source. A chromatographic shift in deuterated dulcitol can lead to it eluting in a region with different matrix effects, resulting in poor normalization.[2][4] |
| Isotopic Purity | Typically High (>99%) | Variable | 13C-labeled compounds are often synthesized with very high isotopic enrichment. Deuterated standards can sometimes contain a higher proportion of unlabeled species, which could potentially interfere with the measurement of the native analyte. |
| Cost & Availability | Generally Higher Cost | More Readily Available & Lower Cost | The synthesis of 13C-labeled compounds is often more complex and expensive than deuteration.[1] However, this higher initial cost can be offset by faster method development and more reliable results. |
Experimental Protocols
The following protocols describe a general workflow for the quantification of an analyte in a biological matrix (e.g., plasma) using either Dulcitol-13C or deuterated dulcitol as an internal standard. Two common analytical techniques are presented: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
GC-MS Analysis of Sugars and Sugar Alcohols
This method is suitable for volatile or semi-volatile analytes and often requires a derivatization step to improve the chromatographic properties of polar molecules like dulcitol.
Methodology:
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of the internal standard solution (either Dulcitol-13C or deuterated dulcitol at a known concentration).
-
Add 800 µL of a cold 8:1 methanol:water solution to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new vial and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
-
Derivatization (Oximation and Silylation):
-
Add 40 µL of methoxyamine hydrochloride in pyridine to the dried extract. Incubate at room temperature overnight (approximately 16 hours) to form methoximes of any reducing sugars.
-
Add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as the silylation agent.
-
Incubate for 1.5-2 hours at 80°C to form trimethylsilyl (TMS) derivatives of the hydroxyl groups.
-
-
GC-MS Analysis:
-
GC Column: DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 140°C for 1 minute, ramp to 280°C at 10°C/min, and hold for 2 minutes.
-
Injection: 1 µL splitless injection at 280°C.
-
MS Detection: Electron Ionization (EI) at 70 eV. Acquire data in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the analyte and the internal standard.
-
LC-MS/MS Analysis of Sugar Alcohols
This method is well-suited for polar, non-volatile molecules and typically does not require derivatization.
Methodology:
-
Sample Preparation:
-
Perform the same protein precipitation and extraction steps as described in the GC-MS protocol (Step 1).
-
After evaporation, reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85% acetonitrile in water).
-
-
LC-MS/MS Analysis:
-
LC Column: A Hydrophilic Interaction Chromatography (HILIC) column is recommended for retaining polar compounds like sugar alcohols.
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of mobile phase B (e.g., 85%), then gradually decrease to elute the analytes.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS Detection: Electrospray Ionization (ESI) in negative mode. Detection is performed using Multiple Reaction Monitoring (MRM), monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.
-
Visualizing the Workflow and Comparison
Caption: General experimental workflow for sample analysis using an internal standard.
Caption: Key differences impacting the reliability of the internal standard.
Conclusion and Recommendation
While deuterated internal standards are widely used and can be effective, they present inherent risks that can compromise data quality. The potential for chromatographic shifts and isotopic exchange means that deuterated dulcitol may not always perfectly mimic the behavior of the native analyte, leading to variability and inaccuracy.
For applications demanding the highest level of precision and accuracy, Dulcitol-13C is the superior choice for an internal standard. Its isotopic stability and identical physicochemical properties ensure perfect co-elution and equivalent behavior to the unlabeled analyte throughout the entire analytical process. This eliminates major sources of error and provides greater confidence in the final quantitative results. The investment in a 13C-labeled standard is often justified by the enhanced data quality, reduced need for troubleshooting, and faster method validation.
References
Navigating Cellular Metabolism: A Comparative Guide to 13C Isotopic Tracers
While inquiries into the use of Dulcitol-13C as a metabolic tracer for statistical analysis of mass isotopomer distribution are noted, a comprehensive review of scientific literature reveals its application is not widespread in metabolic flux analysis. Research indicates its labeled form, [13C]galactitol, is primarily observed as a metabolite in studies of galactose metabolism, particularly in the context of galactosemia, rather than being utilized as a primary tracer to probe central carbon metabolism[1].
For researchers, scientists, and drug development professionals seeking to elucidate metabolic pathways, 13C-Metabolic Flux Analysis (13C-MFA) stands as a cornerstone technique.[2][3][4] The selection of an appropriate 13C-labeled tracer is a critical determinant of the precision and scope of the metabolic insights gained.[5][6][7] This guide provides an objective comparison of the two most prevalently used tracers, 13C-Glucose and 13C-Glutamine , supported by experimental data and detailed protocols to aid in the design of informative metabolic flux experiments.
Performance Comparison of 13C-Glucose and 13C-Glutamine
The choice between 13C-glucose and 13C-glutamine, or their combined use, depends on the specific metabolic pathways under investigation. Each tracer offers distinct advantages for illuminating different areas of central carbon metabolism.
| Tracer | Primary Metabolic Pathways Traced | Advantages | Disadvantages |
| [U-13C6]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle (via pyruvate) | Provides a global view of glucose metabolism and its downstream pathways.[5] | Labeling in the TCA cycle can be diluted by anaplerotic inputs from other sources like glutamine. |
| [1,2-13C2]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Considered optimal for achieving the most precise estimates of fluxes in glycolysis and the PPP.[5][7] | Less effective for solely analyzing the TCA cycle compared to glutamine tracers. |
| [U-13C5]Glutamine | TCA Cycle, Anaplerosis, Reductive Carboxylation, Amino Acid Metabolism | The preferred tracer for precise analysis of the TCA cycle and related anaplerotic and cataplerotic fluxes.[5][7] | Ineffective for tracing upper glycolysis and the PPP as carbon atoms from glutamine do not enter these pathways.[5] |
| [1-13C]Glutamine & [5-13C]Glutamine | Glutaminolysis, Reductive Carboxylation | Useful for evaluating the fraction of glutamine metabolized through specific entry points into the TCA cycle. | Provides a more focused but less comprehensive view of overall TCA cycle activity compared to uniformly labeled glutamine. |
Experimental Protocols
The successful application of 13C tracers in metabolic flux analysis hinges on meticulous experimental execution. Below are generalized protocols for cell culture-based 13C labeling experiments.
Protocol 1: 13C-Glucose Labeling Experiment
-
Cell Culture Preparation: Culture cells to the desired confluency in standard growth medium.
-
Medium Exchange: Aspirate the standard medium and wash the cells with phosphate-buffered saline (PBS).
-
Isotope Labeling: Add pre-warmed growth medium containing the desired 13C-labeled glucose (e.g., [U-13C6]glucose or [1,2-13C2]glucose) in place of unlabeled glucose.
-
Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady state. This time can vary depending on the cell type and metabolic rates but is often in the range of 8-24 hours.
-
Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells with cold saline.
-
Quench metabolism and extract metabolites by adding a cold solvent mixture (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
-
Sample Preparation for Analysis:
-
Centrifuge the lysate to pellet protein and cell debris.
-
Collect the supernatant containing the metabolites.
-
Dry the metabolite extract, for example, under a stream of nitrogen.
-
-
Mass Spectrometry Analysis:
-
Derivatize the dried metabolites to enhance their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
Analyze the samples by GC-MS to determine the mass isotopomer distributions of key metabolites.
-
Protocol 2: 13C-Glutamine Labeling Experiment
The protocol for 13C-glutamine labeling is analogous to the 13C-glucose protocol, with the key difference being the composition of the labeling medium.
-
Cell Culture Preparation: As described for the glucose labeling experiment.
-
Medium Exchange: As described above.
-
Isotope Labeling: Add pre-warmed growth medium containing the desired 13C-labeled glutamine (e.g., [U-13C5]glutamine) in place of unlabeled glutamine. The glucose in this medium should be unlabeled.
-
Incubation: Incubate to achieve isotopic steady state.
-
Metabolite Extraction: As described for the glucose labeling experiment.
-
Sample Preparation for Analysis: As described above.
-
Mass Spectrometry Analysis: Analyze by GC-MS to determine the mass isotopomer distributions, particularly of TCA cycle intermediates and related amino acids.
Data Analysis and Interpretation
The raw mass spectrometry data provides the mass isotopomer distribution (MID) for various metabolites.[8] This data must be corrected for the natural abundance of 13C.[9][10] The corrected MIDs are then used in computational models to estimate the intracellular metabolic fluxes that would give rise to the observed labeling patterns.
Visualizing Workflows and Pathways
Experimental Workflow
The general workflow for a 13C metabolic flux analysis experiment is depicted below.
Central Carbon Metabolism Traced by 13C-Glucose
This diagram illustrates the primary metabolic pathways that are traced using 13C-glucose as the isotopic label.
Central Carbon Metabolism Traced by 13C-Glutamine
This diagram highlights the metabolic fate of 13C-glutamine as it enters the central carbon metabolism.
References
- 1. Metabolic fate of administered [13C]galactose in tissues of galactose-1-phosphate uridyl transferase deficient mice determined by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 4. 13cflux.net [13cflux.net]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Correction of 13C mass isotopomer distributions for natural stable isotope abundance. | Semantic Scholar [semanticscholar.org]
Navigating the Nuances of Dulcitol-13C Analysis: A Guide to Inter-Laboratory Comparison
For researchers, scientists, and drug development professionals, the precise and accurate measurement of isotopically labeled compounds is paramount. This guide provides a framework for an inter-laboratory comparison of Dulcitol-13C measurement protocols, offering insights into data interpretation, experimental design, and potential sources of variability. While specific inter-laboratory comparison data for Dulcitol-13C is not publicly available, this guide draws upon established principles of stable isotope analysis and proficiency testing to present a comprehensive overview.
The use of stable isotope-labeled compounds, such as Dulcitol-13C, is integral to a wide array of research applications, from metabolic tracing to pharmacokinetic studies. However, ensuring the comparability and reliability of measurements across different laboratories can be a significant challenge. Inter-laboratory comparison studies, also known as proficiency tests or round-robin tests, are crucial for assessing and improving the quality of analytical data.[1][2][3] These studies involve distributing identical samples to multiple laboratories and comparing the results to a reference value.[3] This process helps to identify potential biases, evaluate the robustness of analytical methods, and ultimately enhances confidence in the data generated.
Participation in such proficiency testing is often a requirement for laboratory accreditation according to standards like ISO/IEC 17025.[4][5] Organizations such as the International Atomic Energy Agency (IAEA) and the Wageningen Evaluating Programs for Analytical Laboratories (WEPAL) organize proficiency tests for stable isotope measurements in various matrices.[5][6][7]
Key Sources of Measurement Variability
Inter-laboratory studies on stable isotopes have consistently highlighted two primary sources of variability:
-
Sample Preparation: Differences in extraction, purification, and derivatization procedures can significantly impact the final measurement.[1][2][8]
-
Analytical Instrumentation and Calibration: Variations in instrument setup, calibration standards, and data processing methods can lead to discrepancies between laboratories.[1][2][8]
Hypothetical Inter-Laboratory Comparison Data for Dulcitol-13C
To illustrate the expected outcomes of an inter-laboratory comparison for Dulcitol-13C, the following tables present hypothetical data. These tables are designed to showcase how results might be structured and interpreted.
Table 1: Comparison of Dulcitol-13C Enrichment Measurement by Different Laboratories
| Laboratory ID | Analytical Method | Sample A: Mean Enrichment (%) | Sample A: Standard Deviation | Sample B: Mean Enrichment (%) | Sample B: Standard Deviation | Z-Score (Sample A) | Z-Score (Sample B) |
| Lab 01 | GC-MS | 5.2 | 0.15 | 10.5 | 0.21 | 0.33 | 0.50 |
| Lab 02 | LC-MS/MS | 5.1 | 0.12 | 10.3 | 0.18 | -0.33 | -0.50 |
| Lab 03 | GC-C-IRMS | 5.3 | 0.10 | 10.6 | 0.15 | 1.00 | 1.00 |
| Lab 04 | NMR | 4.9 | 0.25 | 9.9 | 0.30 | -1.67 | -2.50 |
| Lab 05 | GC-MS | 5.15 | 0.14 | 10.4 | 0.19 | 0.00 | 0.00 |
| Consensus Mean | 5.15 | 10.4 | |||||
| Standard Deviation | 0.12 | 0.20 |
Note: The Z-score is a statistical measure that indicates how many standard deviations an individual laboratory's result is from the consensus mean. A Z-score between -2 and 2 is generally considered satisfactory.[9]
Table 2: Performance Characteristics of Analytical Methods
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Precision (%RSD) |
| GC-MS | 0.05 mg/L | 0.15 mg/L | >0.995 | < 5% |
| LC-MS/MS | 0.01 mg/L | 0.04 mg/L | >0.998 | < 3% |
| GC-C-IRMS | Not Applicable | Not Applicable | Not Applicable | < 0.2‰ |
| NMR | 0.1 mg/L | 0.3 mg/L | >0.990 | < 10% |
Experimental Protocols
Detailed methodologies are crucial for understanding and comparing results. Below are generalized protocols for the key analytical techniques used in the measurement of 13C-labeled compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation:
-
Extraction of Dulcitol from the matrix using a suitable solvent (e.g., methanol/water).
-
Purification using solid-phase extraction (SPE) to remove interfering substances.
-
Derivatization (e.g., silylation) to increase volatility for GC analysis.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for sugar alcohol analysis.
-
Injection: Splitless injection of the derivatized sample.
-
Oven Temperature Program: Ramped temperature program to ensure separation of analytes.
-
Mass Spectrometer: Electron ionization (EI) source. Data acquisition in selected ion monitoring (SIM) mode to monitor characteristic ions of natural and 13C-labeled Dulcitol.
-
-
Data Analysis:
-
Calculation of the isotopic enrichment based on the relative abundance of the ion pairs.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
-
Sample Preparation:
-
Extraction of Dulcitol from the matrix.
-
Purification using SPE or liquid-liquid extraction.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: Reversed-phase or HILIC column for separation.
-
Mobile Phase: Gradient elution with a mixture of water and organic solvent (e.g., acetonitrile) with additives like ammonium formate.
-
Mass Spectrometer: Electrospray ionization (ESI) source. Analysis in multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity.
-
-
Data Analysis:
-
Quantification based on the peak area ratios of the transitions for the labeled and unlabeled analyte.
-
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) Protocol
-
Sample Preparation:
-
Similar to GC-MS, including extraction, purification, and derivatization.
-
-
GC-C-IRMS Analysis:
-
Gas Chromatograph: Separates the derivatized Dulcitol.
-
Combustion Interface: The analyte is combusted to CO2 gas.
-
Isotope Ratio Mass Spectrometer: Measures the ratio of 13CO2 to 12CO2.
-
-
Data Analysis:
-
Results are expressed in delta notation (δ13C) relative to an international standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation:
-
Extraction and purification of Dulcitol.
-
The sample is dissolved in a suitable deuterated solvent.
-
-
NMR Analysis:
-
Data Analysis:
-
Quantification is based on the integration of the signals corresponding to the 13C-labeled and unlabeled positions in the molecule.
-
Visualizing the Workflow
Diagrams can effectively illustrate complex processes. The following Graphviz diagrams depict a typical inter-laboratory comparison workflow and a generalized analytical workflow for Dulcitol-13C measurement.
References
- 1. Research Portal [scholarship.miami.edu]
- 2. Quantifying Inter-Laboratory Variability in Stable Isotope Analysis of Ancient Skeletal Remains | PLOS One [journals.plos.org]
- 3. What is an inter laboratory comparison ? [compalab.org]
- 4. imeko.org [imeko.org]
- 5. iaea.org [iaea.org]
- 6. Prairie Research Institute News [blogs.illinois.edu]
- 7. External Quality Assurance: Annual Proficiency Test on 15N and 13C isotopic abundance in plant materials [inis.iaea.org]
- 8. Quantifying Inter-Laboratory Variability in Stable Isotope Analysis of Ancient Skeletal Remains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchmark-intl.com [benchmark-intl.com]
- 10. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 12. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Metabolic Fates of Dulcitol-13C and Sorbitol-13C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways and ultimate fates of two sugar alcohols, dulcitol and sorbitol, with a focus on their 13C-labeled counterparts. Understanding these differences is crucial for researchers in areas such as metabolic disorders, toxicology, and drug development, where the choice of tracers and an understanding of their metabolic pathways are paramount.
Introduction to Dulcitol and Sorbitol
Dulcitol (also known as galactitol) and sorbitol (or glucitol) are six-carbon sugar alcohols (polyols) that are stereoisomers of each other. They are formed by the reduction of galactose and glucose, respectively. While structurally similar, their metabolic fates within the human body diverge significantly, primarily due to the substrate specificity of the enzyme sorbitol dehydrogenase. This guide will explore these differences, supported by available experimental data and detailed methodologies for isotopic tracing studies.
Metabolic Pathways: The Polyol Pathway
Both dulcitol and sorbitol are metabolized via the polyol pathway. The initial step for both is the reduction of their corresponding hexose sugars, a reaction catalyzed by aldose reductase.
-
Sorbitol Synthesis: Glucose is reduced to sorbitol.
The critical divergence in their metabolism occurs in the subsequent step. Sorbitol can be oxidized to fructose by the enzyme sorbitol dehydrogenase, which is present in various tissues, including the liver, ovaries, and seminal vesicles.[3][4] This conversion allows sorbitol to enter the glycolytic pathway for energy production.
Conversely, dulcitol is not a substrate for sorbitol dehydrogenase .[5] This enzymatic specificity is a key determinant of their differing metabolic fates.
Comparative Metabolic Fate: A Quantitative Overview
Direct comparative quantitative data from human studies using Dulcitol-13C and Sorbitol-13C is limited. However, by synthesizing data from various studies on the individual compounds and their precursors, a comparative metabolic profile can be constructed.
| Parameter | Sorbitol-13C | Dulcitol-13C | References |
| Primary Metabolic Conversion | Oxidized to 13C-Fructose | Primarily unmetabolized in tissues lacking alternative pathways | [3][4][5] |
| Rate of Oxidation | Significantly higher | Significantly lower | [6][7][8] |
| Tissue Distribution of 13C Label | 13C label is widely distributed and incorporated into glucose, lactate, and other metabolites, particularly in the liver. | 13C label as dulcitol accumulates in tissues with low or absent sorbitol dehydrogenase activity (e.g., lens, kidney, nerve cells). | [9][10] |
| Urinary Excretion | A smaller proportion of the 13C label is excreted as unmetabolized sorbitol. The majority is excreted as various metabolites. | A significant proportion of the administered 13C dose is excreted as unmetabolized dulcitol, especially in cases of galactosemia. | [11] |
| 13CO2 Exhalation (Breath Test) | Significant and relatively rapid exhalation of 13CO2 following administration, indicating oxidation. | Minimal to no significant exhalation of 13CO2, indicating a lack of oxidation. | [12] |
Experimental Protocols
To obtain the quantitative data for a direct comparison of the metabolic fates of Dulcitol-13C and Sorbitol-13C, the following experimental protocols are proposed based on established methodologies for stable isotope tracer studies.
Protocol 1: Oral Administration and Breath Test for Oxidation Rate
This protocol aims to quantify the rate of oxidation of each sugar alcohol by measuring the appearance of 13CO2 in exhaled breath.
-
Subject Preparation: Subjects fast overnight (10-12 hours) prior to the test.
-
Baseline Sampling: A baseline breath sample is collected into a collection bag.
-
Tracer Administration: A solution containing a precise dose of either Dulcitol-13C6 or Sorbitol-13C6 (e.g., 100 mg) dissolved in water is ingested by the subject.
-
Breath Sample Collection: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for a period of 4-6 hours.
-
Sample Analysis: The 13CO2/12CO2 ratio in the breath samples is determined using Isotope Ratio Mass Spectrometry (IRMS).
-
Data Analysis: The rate of 13CO2 excretion is calculated and plotted over time to determine the peak oxidation rate and the cumulative amount of tracer oxidized.
Protocol 2: Intravenous Infusion for Tissue Distribution and Urinary Excretion
This protocol is designed to assess the distribution of the 13C label in various tissues and quantify the excretion of the tracer and its metabolites in urine.
-
Subject Preparation: Subjects fast overnight. An intravenous catheter is placed for infusion and blood sampling.
-
Tracer Infusion: A sterile solution of Dulcitol-13C6 or Sorbitol-13C6 is infused intravenously over a specific period (e.g., 2 hours).
-
Blood and Urine Collection: Blood samples are collected at baseline and at regular intervals during and after the infusion. Urine is collected for 24 hours post-infusion.
-
Tissue Biopsy (Animal Studies): In pre-clinical models, tissue samples (liver, kidney, lens, nerve) are collected at the end of the study.
-
Sample Preparation: Plasma is separated from blood. Urine and tissue homogenates are prepared. Metabolites are extracted.
-
Sample Analysis: The concentrations and isotopic enrichment of dulcitol, sorbitol, and their potential metabolites in plasma, urine, and tissue extracts are quantified using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: The pharmacokinetic parameters, tissue distribution of the 13C label, and the urinary excretion profile of the tracer and its metabolites are determined.
Conclusion
The metabolic fates of dulcitol and sorbitol are markedly different, a fact that has significant implications for both basic research and clinical applications. Sorbitol is readily metabolized to fructose in tissues expressing sorbitol dehydrogenase, allowing its carbon skeleton to be utilized for energy. In contrast, dulcitol is a poor substrate for this enzyme, leading to its accumulation in certain tissues, which can have pathological consequences, particularly in conditions like galactosemia.
The use of 13C-labeled tracers provides a powerful tool to quantitatively assess these metabolic differences in vivo. The experimental protocols outlined in this guide offer a framework for conducting such comparative studies, which are essential for a deeper understanding of polyol metabolism and its role in health and disease. For researchers and drug development professionals, a clear understanding of these metabolic pathways is critical for the design of studies involving these compounds, whether as metabolic probes, therapeutic agents, or excipients.
References
- 1. metsol.com [metsol.com]
- 2. 13C-glucose breath tests: a non-invasive method for detecting early clinical manifestations of exogenous glucose metabolism in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of 13C-labeled glucose for estimating glucose oxidation: some design considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of minimally invasive 13C-glucose breath test to examine different exogenous carbohydrate sources in patients with glycogen storage disease type Ia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized [1-13C]glucose infusion protocol for 13C magnetic resonance spectroscopy at 3 Tesla of human brain glucose metabolism under euglycemic and hypoglycemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The metabolic fate of exogenous sorbitol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Kinetic Modeling: Dulcite-13C as a Metabolic Tracer
For researchers, scientists, and drug development professionals, understanding the intricate network of metabolic pathways is paramount. Isotopic tracers are indispensable tools in this endeavor, allowing for the precise tracking of atoms through various biochemical reactions. This guide provides a comprehensive comparison of Dulcite-13C as a metabolic tracer against more conventional alternatives like Glucose-13C and Glutamine-13C, supported by experimental data and detailed protocols.
Introduction to this compound as a Metabolic Tracer
Dulcite, also known as galactitol, is a sugar alcohol that is a downstream metabolite of galactose. In conditions where the primary galactose metabolism pathway is impaired, such as in galactosemia, the conversion of galactose to dulcitol via aldose reductase becomes more significant.[1] Utilizing a stable isotope-labeled version, this compound, offers a unique opportunity to trace the metabolic fate of this sugar alcohol and its contribution to downstream metabolic pools. This can be particularly insightful for studying diseases related to galactose metabolism and the polyol pathway.
While direct and extensive kinetic modeling studies specifically using this compound as the primary tracer are not widely documented in current literature, its application can be inferred from studies using 13C-labeled galactose, which have successfully traced the label into galactitol and other downstream metabolites.[2] This guide will, therefore, draw upon established principles of 13C-Metabolic Flux Analysis (MFA) and the known biochemistry of dulcitol to present a comparative analysis.
Comparison of Metabolic Tracers
The choice of an isotopic tracer is critical and depends on the specific metabolic pathways under investigation. The following table compares this compound with the commonly used tracers, Glucose-13C and Glutamine-13C.
| Feature | This compound | Glucose-13C | Glutamine-13C |
| Primary Pathway Traced | Polyol pathway, alternative galactose metabolism | Glycolysis, Pentose Phosphate Pathway, TCA Cycle (via pyruvate) | TCA Cycle, amino acid metabolism, nucleotide synthesis |
| Key Downstream Metabolites | Fructose, Sorbitol, Glycolytic intermediates (if converted to fructose) | Pyruvate, Lactate, Acetyl-CoA, Ribose-5-phosphate, Amino acids | Alpha-ketoglutarate, other TCA intermediates, Glutamate, Proline, Aspartate |
| Primary Applications | Studying galactosemia, aldose reductase activity, and polyol pathway-related pathologies. | Central carbon metabolism, energy production, biosynthesis of nucleotides and amino acids.[3][4][5][6][7] | Anaplerotic flux into the TCA cycle, nitrogen metabolism, amino acid synthesis.[3][4][5][6][7] |
| Advantages | Specific for the polyol pathway; can elucidate flux in secondary galactose metabolism. | Traces the backbone of central carbon metabolism; extensive literature and established models.[1][8][9] | Directly enters the TCA cycle, providing a clear view of anaplerosis.[3][4][5][6][7] |
| Limitations | Limited direct entry into central carbon metabolism; metabolic fate is highly cell-type and context-dependent. | Can be rapidly consumed, making it challenging to trace into slower turnover pathways. | Primarily traces TCA cycle and related pathways; limited insight into glycolysis or PPP. |
Experimental Protocols
The following are generalized protocols for conducting a kinetic study using this compound, adapted from established 13C-MFA methodologies.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that allows for logarithmic growth throughout the experiment.
-
Media Preparation: Prepare culture medium containing a known concentration of this compound. The standard medium should be used, with the unlabeled dulcitol or other primary carbon source replaced by the labeled tracer.
-
Tracer Introduction: At a designated time point (e.g., when cells reach 50-60% confluency), replace the existing medium with the this compound containing medium.
-
Time-Course Sampling: Harvest cell samples at multiple time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours) to capture the kinetics of label incorporation.
Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Add a cold extraction solvent (e.g., 80:20 methanol:water) to the cells.
-
Cell Lysis: Scrape the cells and collect the cell lysate.
-
Centrifugation: Centrifuge the lysate to pellet cellular debris.
-
Supernatant Collection: Collect the supernatant containing the metabolites for analysis.
Mass Spectrometry Analysis
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a Liquid Chromatograph-Mass Spectrometer (LC-MS).
-
Method Development: Develop a targeted method to detect and quantify this compound and its expected downstream metabolites. This will involve optimizing the chromatography to separate the metabolites and the mass spectrometer settings to detect the different isotopologues (molecules with different numbers of 13C atoms).
-
Data Acquisition: Analyze the metabolite extracts from each time point.
Kinetic Modeling and Data Analysis
-
Isotopologue Distribution Analysis: Determine the mass isotopologue distribution (MID) for each metabolite of interest at each time point. The MID represents the fractional abundance of each isotopologue.
-
Flux Estimation: Use software designed for metabolic flux analysis (e.g., INCA, Metran) to fit the time-course MID data to a metabolic network model. This will allow for the calculation of the rates (fluxes) of the biochemical reactions.[1][9]
-
Model Validation: Assess the goodness-of-fit of the model to the experimental data to ensure the reliability of the estimated fluxes.
Visualizing Metabolic Pathways and Workflows
To better understand the processes described, the following diagrams illustrate the metabolic pathway of this compound and the general experimental workflow.
Caption: Putative metabolic pathway of this compound incorporation into downstream metabolites.
Caption: General experimental workflow for kinetic modeling of this compound incorporation.
Conclusion
The use of this compound as a metabolic tracer presents a novel approach to investigate specific metabolic pathways that are not readily accessible with conventional tracers. While further research is needed to fully establish its kinetic properties and metabolic fate across different biological systems, the principles and methodologies outlined in this guide provide a solid foundation for its application. By comparing its potential with established tracers like Glucose-13C and Glutamine-13C, researchers can make informed decisions about the most appropriate tool to answer their specific biological questions. The continued development of such specialized tracers will undoubtedly lead to a deeper understanding of the complexities of cellular metabolism in both health and disease.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Metabolic fate of administered [13C]galactose in tissues of galactose-1-phosphate uridyl transferase deficient mice determined by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. P. aeruginosa Metabolome Database: Galactitol (PAMDB000040) [pseudomonas.umaryland.edu]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The metabolic fate of [I-14C]galactitol in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Galactitol and galactonate accumulation in heart and skeletal muscle of mice with deficiency of galactose-1-phosphate uridyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Biological Equivalence of Dulcitol-13C to Unlabeled Dulcitol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dulcitol-13C and unlabeled dulcitol, focusing on their biological equivalence. The information presented is grounded in the established principles of stable isotope labeling in metabolic research and the known biochemical pathways of dulcitol.
Introduction to Dulcitol and the Role of 13C Labeling
Dulcitol, also known as galactitol, is a sugar alcohol that is a metabolic product of galactose.[1][2][3][4] Under normal physiological conditions, galactose is converted to glucose. However, in certain metabolic disorders such as galactosemia, the accumulation of galactose leads to its conversion into dulcitol by the enzyme aldose reductase.[2][3] The buildup of dulcitol has been implicated in the pathophysiology of various complications, including the formation of cataracts, hepatosplenomegaly, and neurological damage.[1][2]
Stable isotope labeling with carbon-13 (13C) is a powerful and widely used technique in metabolic research to trace the fate of molecules in biological systems.[5][6][7][8] The underlying principle is that the substitution of a 12C atom with a 13C atom does not significantly alter the chemical properties or biological activity of the molecule. This allows researchers to track the metabolism of a 13C-labeled compound, like Dulcitol-13C, with the assumption that it behaves identically to its unlabeled counterpart.
Assumed Biological Equivalence: A Theoretical Framework
The scientific consensus is that 13C-labeled compounds are biologically equivalent to their unlabeled analogs. This assumption is the foundation of metabolic tracer studies. The small increase in mass due to the 13C isotope is generally considered to have a negligible effect on reaction kinetics and transport processes. Therefore, Dulcitol-13C is expected to be taken up by cells, metabolized by the same enzymes, and elicit the same biological responses as unlabeled dulcitol.
Experimental Protocols for a Comparative Study
To formally assess the biological equivalence of Dulcitol-13C and unlabeled dulcitol in a specific experimental context, the following methodologies could be employed:
Cell Culture and Treatment
-
Cell Line: A relevant cell line, such as human lens epithelial cells (for cataract studies) or a hepatic cell line (for liver metabolism studies), would be cultured under standard conditions.
-
Treatment: Cells would be incubated with equimolar concentrations of either unlabeled dulcitol or Dulcitol-13C for various time points. A control group receiving no dulcitol would also be included.
Cellular Uptake Analysis
-
Method: The intracellular concentrations of dulcitol would be measured using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Procedure: After incubation, cells are washed to remove extracellular dulcitol, and then lysed. The cell lysate is then processed for metabolite extraction. For the Dulcitol-13C treated group, the mass spectrometer would be set to detect the mass-to-charge ratio corresponding to the 13C-labeled dulcitol.
-
Expected Outcome: The rate and extent of cellular uptake are expected to be identical for both labeled and unlabeled dulcitol.
Analysis of Downstream Metabolic Effects
-
Method: The impact of dulcitol accumulation on downstream metabolic pathways, such as the polyol pathway and oxidative stress markers, would be assessed.
-
Procedure:
-
Enzyme Activity Assays: The activity of aldose reductase and sorbitol dehydrogenase could be measured.
-
Metabolite Profiling: Intracellular levels of related metabolites (e.g., sorbitol, fructose) would be quantified using LC-MS.
-
Oxidative Stress Markers: Levels of reactive oxygen species (ROS) and antioxidants (e.g., glutathione) would be measured using commercially available kits.
-
-
Expected Outcome: No significant differences in the downstream metabolic effects are anticipated between cells treated with Dulcitol-13C and those treated with unlabeled dulcitol.
Quantitative Data Summary
The following table summarizes the expected outcomes from a hypothetical experiment designed to compare the biological effects of unlabeled dulcitol and Dulcitol-13C, based on the principle of biological equivalence.
| Parameter | Unlabeled Dulcitol | Dulcitol-13C | Expected p-value |
| Cellular Uptake (µg/mg protein) | |||
| - 1 hour | X ± SD | X ± SD | > 0.05 |
| - 6 hours | Y ± SD | Y ± SD | > 0.05 |
| - 24 hours | Z ± SD | Z ± SD | > 0.05 |
| Aldose Reductase Activity (mU/mg protein) | A ± SD | A ± SD | > 0.05 |
| Intracellular Sorbitol (nmol/mg protein) | B ± SD | B ± SD | > 0.05 |
| Reactive Oxygen Species (Fold Change) | C ± SD | C ± SD | > 0.05 |
| Cell Viability (%) | D ± SD | D ± SD | > 0.05 |
X, Y, Z, A, B, C, and D represent hypothetical mean values, and SD represents the standard deviation. A p-value > 0.05 would indicate no statistically significant difference between the two groups.
Visualizing the Metabolic Context
Dulcitol Metabolic Pathway
The following diagram illustrates the metabolic pathway leading to the formation of dulcitol from galactose.
Caption: Metabolic pathway of galactose leading to the formation of dulcitol.
Experimental Workflow for Equivalence Testing
The diagram below outlines the experimental workflow for assessing the biological equivalence of Dulcitol-13C and unlabeled dulcitol.
Caption: Workflow for comparing the biological effects of labeled and unlabeled dulcitol.
Conclusion
Based on the foundational principles of stable isotope tracer studies, Dulcitol-13C is considered biologically equivalent to unlabeled dulcitol. This equivalence is the basis for its use in tracing the metabolic fate of dulcitol in research and drug development. While direct comparative studies are not prevalent, the proposed experimental framework provides a robust approach for validating this equivalence in any specific biological system under investigation. The data and visualizations presented in this guide offer a comprehensive overview for researchers and scientists working in this area.
References
- 1. medkoo.com [medkoo.com]
- 2. Dulcitol - Creative Enzymes [creative-enzymes.com]
- 3. Galactitol - Wikipedia [en.wikipedia.org]
- 4. P. aeruginosa Metabolome Database: Galactitol (PAMDB000040) [pseudomonas.umaryland.edu]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dulcite-13C: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of Dulcite-13C. As a stable isotope-labeled compound, this compound is not radioactive and therefore does not require specialized radiological handling for disposal. The disposal procedure should align with standard laboratory practices for non-hazardous chemical waste, treating it with the same precautions as its unlabeled counterpart, Dulcitol.
Immediate Safety and Handling Considerations
According to the Safety Data Sheet (SDS) for Dulcitol, the unlabeled form of this compound, the substance is not classified as hazardous.[1][2][3] However, it is recommended to follow standard laboratory safety protocols. Use personal protective equipment (PPE), including safety glasses and gloves, to prevent skin and eye contact.[4][5] Ensure adequate ventilation in the handling area.[1][4] In case of a spill, it can be swept up and placed in a suitable container for disposal.[5]
Quantitative Data for Disposal
The following table summarizes the key properties of Dulcitol, which are applicable to this compound for disposal purposes.
| Property | Value | Citation |
| CAS Number | 608-66-2 (for Dulcitol) | [1][2] |
| Molecular Formula | C₆H₁₄O₆ | [2] |
| Appearance | White crystalline powder | [4][5][6] |
| Hazard Classification | Not classified as a hazardous substance | [1][2][3] |
| Solubility in Water | Soluble | [6] |
| Environmental Hazards | Not classified as hazardous to the aquatic environment | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through your institution's chemical waste program. The following is a generalized experimental protocol for its disposal:
-
Waste Identification and Segregation:
-
Identify the waste as non-hazardous chemical waste.
-
Since this compound is a stable isotope-labeled compound, it does not require segregation as radioactive waste.
-
Keep solid and liquid waste forms separate.[7] Do not mix with other chemical waste streams unless permitted by your institution's Environmental Health & Safety (EH&S) department.
-
-
Containerization and Labeling:
-
Place the this compound waste in a chemically compatible, leak-proof container with a secure lid.[7][8]
-
Label the container clearly. The label should include:
-
The full chemical name: "this compound" or "Galactitol-13C".
-
The words "Non-Hazardous Waste for Disposal".
-
The name of the principal investigator or laboratory contact.
-
The date of accumulation.
-
-
-
Storage:
-
Disposal Request:
-
Documentation:
-
Maintain a record of the disposal, including the chemical name, quantity, and date of disposal, in your laboratory's chemical inventory or waste log.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. carlroth.com [carlroth.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. chembk.com [chembk.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. vumc.org [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
